molecular formula C13H15N B1585459 Isobutylquinoleine CAS No. 65442-31-1

Isobutylquinoleine

Cat. No.: B1585459
CAS No.: 65442-31-1
M. Wt: 185.26 g/mol
InChI Key: AUBLFWWZTFFBNU-UHFFFAOYSA-N
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Description

Isobutylquinoleine is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
The exact mass of the compound 6-sec-Butylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-butan-2-ylquinoline
Source PubChem
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InChI

InChI=1S/C13H15N/c1-3-10(2)11-6-7-13-12(9-11)5-4-8-14-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBLFWWZTFFBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052340
Record name 6-(Butan-2-yl)quinoline
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65442-31-1
Record name 6-(1-Methylpropyl)quinoline
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Record name 6-(sec-Butyl)quinoline
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Record name Quinoline, 6-(1-methylpropyl)-
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Record name 6-(Butan-2-yl)quinoline
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Record name 6-sec-butylquinoline
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Foundational & Exploratory

An In-depth Technical Guide to Isobutylquinoline: Chemical Identity, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutylquinoline, a molecule of interest in various chemical industries. Due to the isomeric nature of this compound, this document clarifies the different forms of isobutylquinoline, summarizes their known chemical and physical properties, and explores their synthesis. Furthermore, it touches upon the toxicological data and the broader biological activities associated with the quinoline (B57606) scaffold, providing context for potential research and development.

Chemical Identity and Physicochemical Properties

The term "isobutylquinoline" can refer to several constitutional isomers, each with a unique CAS number and distinct placement of the isobutyl group on the quinoline ring system. The lack of a single, universally defined structure for "isobutylquinoline" necessitates careful consideration of the specific isomer in any research or commercial context. The most commonly encountered isomers include 2-isobutylquinoline (B1582822), 6-isobutylquinoline, and mixtures that may also contain sec-butylquinolines.

The chemical formula for all isobutylquinoline isomers is C₁₃H₁₅N, and they share a molecular weight of approximately 185.26 g/mol . A summary of the various isomers and their associated identifiers and physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Isobutylquinoline Isomers

Property2-Isobutylquinoline6-Isobutylquinoline6(or 8)-IsobutylquinolineIsobutyl Quinoline (Mixed Isomers)
CAS Number 93-19-6[1]68141-26-4[2]68198-80-1[3]65442-31-1[4]
Synonyms 2-(2-Methylpropyl)quinoline[5]6-(2-Methylpropyl)quinoline[3]6(or 8)-(2-methylpropyl)- quinoline[6]Pyralone[4]
Molecular Formula C₁₃H₁₅N[5]C₁₃H₁₅N[3]C₁₃H₁₅N[3]C₁₃H₁₅N[4]
Molecular Weight 185.26 g/mol [5]185.26 g/mol [3]185.26 g/mol [3]185.26 g/mol [4]
Appearance Yellow Pale Liquid[5]Pale yellow to amber liquid[3]Colorless liquid[7]-
Boiling Point -294-295 °C (est.)[2]--
Flash Point > 93.3 °C[8]120.9 °C (est.)[2]137 °C[7]> 100 °C[4]
Vapor Pressure 0.0013 mmHg @ 20°C[4]0.003 mmHg @ 25°C (est.)[2]0.00097 mmHg @ 20°C[7]0.0013 mmHg @ 20°C[4]
Log P 4[5]3.808 (est.)[2]4.09[7]-
Density --1.011 g/cm³[7]1.007-1.015 g/cm³ @ 25°C[4]
Refractive Index ---1.577-1.583 @ 20°C[4]

Note: Some data points are estimated or not available in the cited literature.

Synthesis of Isobutylquinoline

The primary method for synthesizing the quinoline core is the Skraup synthesis . This reaction involves the treatment of an aniline (B41778) derivative with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[7] For the synthesis of a specific isobutylquinoline isomer, the corresponding isobutylaniline would be used as the starting material. For instance, para-isobutylaniline is a precursor for the synthesis of 6-isobutylquinoline.[7]

Skraup_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Isobutylaniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration of Glycerol to Acrolein Glycerol->Dehydration H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation Oxidizes intermediate Acid Sulfuric Acid Dehydration->Michael_Addition Acrolein intermediate Cyclization Cyclization Michael_Addition->Cyclization Cyclization->Oxidation IBQ Isobutylquinoline Oxidation->IBQ

A generalized workflow for the Skraup synthesis of isobutylquinoline.

Biological Activity and Potential in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[9][10] Quinoline-based drugs are used in the clinical treatment of various diseases.[11]

However, there is a notable lack of specific research into the biological activities of isobutylquinoline isomers in a drug development context. The available literature predominantly focuses on their use in the fragrance industry, where they are valued for their leathery, mossy, and woody scents.[3][12]

While no specific signaling pathways involving isobutylquinoline have been elucidated, the broader class of isoquinoline (B145761) alkaloids has been shown to interact with various biological targets, including DNA and topoisomerases, and to possess antitumor properties.[13] Bioactive isoquinoline alkaloids have also been investigated for their potential in treating conditions like Alzheimer's disease through the inhibition of acetylcholinesterase and β-amyloid aggregation.[14][15]

The exploration of isobutylquinoline isomers for potential pharmacological activity could be a promising area for future research, leveraging the known bioactivity of the quinoline core.

Toxicology and Safety Information

Toxicological data for isobutylquinoline is limited and primarily comes from safety assessments for its use in fragrances. For 2-isobutylquinoline (CAS 93-19-6), the existing information supports its use in this context. It is reported to not be genotoxic.[16] The repeated dose, reproductive, and local respiratory toxicity were evaluated using the Threshold of Toxicological Concern (TTC) and were found to be below the threshold levels.[16] Additionally, it is not considered to be a skin sensitizer (B1316253) under current use levels and is not photoirritating or photoallergenic.[16]

For a mixture of isobutylquinoline isomers (CAS 65442-31-1), one safety data sheet indicates it may be harmful if swallowed and causes mild skin and eye irritation.[4] It is important to note that a significant portion of the acute toxicity data for some isobutylquinoline products is listed as unknown.[8]

A comprehensive toxicological profile for all isobutylquinoline isomers, particularly in the context of potential pharmaceutical development, is not currently available. Any consideration of these compounds for therapeutic applications would necessitate rigorous toxicological evaluation.

References

Spectroscopic Profile of 2-Isobutylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isobutylquinoline (B1582822) is a heterocyclic aromatic compound with applications in the fragrance and flavor industry, as well as being a key structural motif in various pharmacologically active molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-isobutylquinoline, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-isobutylquinoline. The NMR data presented is based on computational predictions due to the limited availability of experimentally derived public data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.10d1HH-4
8.05d1HH-8
7.75d1HH-5
7.65t1HH-7
7.45t1HH-6
7.25d1HH-3
2.85d2H-CH₂-
2.20m1H-CH(CH₃)₂
1.00d6H-CH(CH₃)₂

Note: Predicted data is generated using advanced computational algorithms and should be used as a reference. Experimental verification is recommended.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
162.5C-2
147.8C-8a
136.0C-4
129.8C-4a
129.2C-8
127.5C-5
126.8C-7
125.7C-6
121.5C-3
48.0-CH₂-
29.5-CH(CH₃)₂
22.5-CH(CH₃)₂

Note: Predicted data is generated using advanced computational algorithms and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below indicates the expected absorption bands for 2-isobutylquinoline.

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2955-2870StrongAliphatic C-H Stretch
1600, 1570, 1500Medium-StrongAromatic C=C and C=N Stretch
1465MediumAliphatic C-H Bend
830-750StrongAromatic C-H Out-of-Plane Bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from electron ionization (EI) mass spectrometry.[1][2]

m/z RatioRelative IntensityProposed Fragment Ion
185Moderate[M]⁺ (Molecular Ion)
170High[M-CH₃]⁺
143High[M-C₃H₆]⁺
142Moderate[M-C₃H₇]⁺
128Moderate[C₁₀H₈]⁺ (Naphthalene cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-isobutylquinoline.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of purified 2-isobutylquinoline in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and acquisition time of 2-3 seconds.

    • Process the data with a line broadening of 0.3 Hz and reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-240 ppm, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a neat liquid sample, place a drop of 2-isobutylquinoline between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum is typically presented as transmittance or absorbance versus wavenumber.[1]

Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of 2-isobutylquinoline (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Chromatographic Separation :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the analyte from any impurities.

    • Employ a temperature program to ensure good separation and peak shape.

  • Mass Spectrometric Detection :

    • The eluent from the GC column is introduced into the ion source of the mass spectrometer.

    • Acquire mass spectra over a relevant m/z range (e.g., 40-400 amu) using a standard EI energy of 70 eV.[1][2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-isobutylquinoline.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for 2-Isobutylquinoline cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Report Sample Pure 2-Isobutylquinoline Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS with EI Source Prep_MS->MS Process_NMR Process FID & Reference Spectra NMR->Process_NMR Process_IR Process Interferogram IR->Process_IR Process_MS Process Chromatogram & Mass Spectra MS->Process_MS Interpret_NMR Assign Chemical Shifts Process_NMR->Interpret_NMR Interpret_IR Identify Functional Groups Process_IR->Interpret_IR Interpret_MS Analyze Fragmentation Pattern Process_MS->Interpret_MS Final_Report Comprehensive Spectroscopic Profile Interpret_NMR->Final_Report Interpret_IR->Final_Report Interpret_MS->Final_Report

Caption: Workflow for the spectroscopic characterization of 2-isobutylquinoline.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a foundational resource for the analysis of 2-isobutylquinoline. The combination of NMR, IR, and MS techniques allows for a comprehensive structural elucidation and confirmation of the identity of this compound, which is crucial for its application in scientific research and industry.

References

Biological activity of isobutylquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Quinoline (B57606) Derivatives

A Note on Scope: While the primary focus of this guide is the biological activity of isobutylquinoline derivatives, a comprehensive review of publicly available scientific literature reveals a limited amount of specific data for this particular subclass. Therefore, to provide a thorough and useful resource for researchers, scientists, and drug development professionals, this guide will encompass the broader family of quinoline derivatives. The principles, experimental protocols, and observed biological activities are largely applicable to isobutyl-substituted quinolines, and this document will serve as a foundational reference for their study.

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] These compounds are foundational in the development of new drugs, with applications ranging from anticancer to antimicrobial therapies.[4][5][6]

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth.[4][7] Their modes of action include the induction of apoptosis, disruption of the cell cycle, inhibition of angiogenesis, and modulation of cellular signaling pathways.[4]

A variety of quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines.[8][9] For instance, certain novel benzo[f]quinoline (B1222042) derivatives have shown promising anticancer activity.[10] One notable mechanism of action for some quinoline-based compounds is the inhibition of tubulin polymerization, which is crucial for cell division.[11] Another significant target is the topoisomerase enzyme, which is essential for DNA replication.[4] Furthermore, some derivatives have been found to downregulate specific genes, such as Lumican, to exert their anticancer effects.[7][12]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various quinoline derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for several quinoline derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (colorectal carcinoma)0.53[8]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D)Caco-2 (colorectal carcinoma)0.93[8]
8-Amino-7-quinolinecarbaldehyde (F)Caco-2 (colorectal carcinoma)1.140[8]
7-methyl-8-nitro-quinoline (C)Caco-2 (colorectal carcinoma)1.87[8]
7-methylquinoline and 5-methylquinoline (B1294701) (A + B)Caco-2 (colorectal carcinoma)2.62[8]
Pyridin-2-one 4c (trimethoxy-substituted)MDA-MB-231 (breast cancer)Not specified, but potent[11]
Chalcone derivative 3c (trimethoxy-substituted)Leukemia (CCRF-CEM)Not specified, but potent[11]
2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b)Platelets (inhibition of cAMP phosphodiesterase)11 ± 5[13]
3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11)Platelets (inhibition of cAMP phosphodiesterase)43 ± 8[13]

Antimicrobial Activity of Quinoline Derivatives

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and quinoline derivatives have shown significant promise in this area.[14] They exhibit a broad spectrum of activity against both bacteria and fungi.[2] The mechanisms underlying their antimicrobial effects often involve the inhibition of essential cellular processes such as DNA replication, through the targeting of enzymes like DNA gyrase and topoisomerase IV.[15]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 7E. coli ATCC259222[14]
Compound 7S. pyrogens ATCC196152[14]
Compound 8Vancomycin-resistant E. faecium4[14]
Compound 15S. aureus0.8 µM[14]
Compound 15B. cereus1.61 µM[14]
Compound 25Aspergillus fumigatus0.98[14]
Compound 26Aspergillus fumigatus0.98[14]
Compound 25Candida albicans0.49[14]
Compound 26Candida albicans0.98[14]
Compound 25Streptococcus pneumoniae0.49[14]
Compound 26Streptococcus pneumoniae0.49[14]
Compound 25Staphylococcus aureus1.95[14]
Compound 26Staphylococcus aureus0.98[14]
Compound 25Escherichia coli0.49[14]
Compound 26Escherichia coli0.49[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds. Below are protocols for key experiments cited in the evaluation of quinoline derivatives.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard for quantifying the antimicrobial activity of a compound.[15][16]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The resulting culture is then diluted to a standardized concentration, typically 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[15] This suspension is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[15]

  • Serial Dilution: A 96-well microtiter plate is used to perform serial dilutions of the test compound. Initially, 100 µL of sterile broth is added to each well.[15] The test compound, dissolved in a suitable solvent like DMSO, is added to the first well and serially diluted across the plate.[16]

  • Inoculation and Incubation: The prepared inoculum is added to each well containing the diluted compound. The plate also includes a positive control (a known antibiotic), a negative control (broth with the solvent), and a growth control (broth with inoculum only).[16] The plate is then incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[15]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[16]

  • Compound Treatment: The following day, the cells are treated with various concentrations of the quinoline derivative, typically in serial dilutions. Control wells with untreated cells and vehicle controls are also included.[16]

  • MTT Addition: After an incubation period (e.g., 24-72 hours), an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[16]

  • Formazan (B1609692) Solubilization: Viable cells with active metabolism convert the MTT into a purple formazan product. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control, and the IC50 value is determined.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

anticancer_pathway cluster_cell Cancer Cell Quinoline Quinoline Derivative DNA DNA Damage Quinoline->DNA Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin CellCycle Cell Cycle Arrest (G2/M Phase) DNA->CellCycle Tubulin->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis experimental_workflow start Start: Synthesized Quinoline Derivatives screen Primary Antimicrobial Screening (e.g., Agar Disk Diffusion) start->screen mic Quantitative Analysis: Determine MIC (Broth Microdilution) screen->mic cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay on Mammalian Cells) mic->cytotoxicity sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar lead Lead Compound Identification sar->lead

References

The Antimicrobial Potential of Substituted Isobutylquinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline (B57606) scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives demonstrating potent activity against a wide range of bacterial and fungal pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of a specific subclass: substituted isobutylquinolines. While research directly focused on isobutyl-substituted quinolines is nascent, this guide synthesizes available data on closely related alkyl-substituted quinolines to provide a predictive framework for researchers, scientists, and drug development professionals. The information presented herein covers quantitative antimicrobial data, detailed experimental methodologies, and insights into the potential mechanisms of action, aiming to facilitate further research and development in this promising area.

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize MIC values for various substituted quinoline and isoquinoline (B145761) derivatives against a panel of clinically relevant bacteria and fungi. It is important to note that specific data for isobutyl-substituted quinolines is limited in the current literature; therefore, the data presented is from structurally related compounds to infer potential activity.

Table 1: Antibacterial Activity of Selected Substituted Quinolines

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-Styryl quinoline (9j)Micrococcus luteus0.9[1]
2-Styryl quinoline (9j)Klebsiella planticola0.9[1]
2-Styryl quinoline (9k)Micrococcus luteus1.9[1]
2-Styryl quinoline (9k)Klebsiella planticola1.9[1]
2-Styryl quinoline (9k)Staphylococcus aureus1.9[1]
4-Hydroxy-3-iodo-quinol-2-oneMRSA (Hospital Isolate)0.097[2]
Facilely Accessible QuinolineMRSA (ATCC 33591)0.75[3]
Facilely Accessible QuinolineVRE (ATCC 700802)0.75[3]

Note: MRSA - Methicillin-resistant Staphylococcus aureus; VRE - Vancomycin-resistant Enterococcus.

Table 2: Antifungal Activity of Selected Substituted Quinolines

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
2-Styryl quinoline (9j)Candida albicans3.9[1]
2-Styryl quinoline (9k)Candida albicans7.8[1]
Novel Quinoline Derivative (6)Aspergillus flavus-[4]
Novel Quinoline Derivative (6)Aspergillus niger-[4]
Novel Quinoline Derivative (6)Fusarium oxysporum-[4]
Novel Quinoline Derivative (6)Candida albicans-[4]

Note: Specific MIC values for the novel quinoline derivative (6) were reported as being potent but were not explicitly quantified in the provided source.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the antimicrobial properties of novel compounds, including substituted isobutylquinolines.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds (substituted isobutylquinolines)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Inoculum prepared to a 0.5 McFarland standard

  • Spectrophotometer (optional, for OD600 readings)

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well microtiter plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read MIC Results E->F

Workflow for MIC determination.
Agar (B569324) Disk Diffusion Assay

This is a qualitative method used to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test microorganism.

Materials:

  • Test compounds (substituted isobutylquinolines)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the inoculum over the entire surface of an MHA plate using a sterile swab.

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound.

  • Disk Application: Place the impregnated disks onto the surface of the inoculated agar plate.

  • Controls: Use a disk with a known antibiotic as a positive control and a disk with the solvent as a negative control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Disk_Diffusion_Workflow A Prepare Standardized Inoculum B Inoculate Agar Plate A->B D Place Disks on Agar B->D C Impregnate Disks with Test Compound C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Agar disk diffusion assay workflow.

Potential Mechanisms of Action and Signaling Pathways

The antimicrobial mechanisms of quinoline derivatives are diverse and often target essential cellular processes in microorganisms. While specific studies on isobutylquinolines are lacking, the established mechanisms for the broader quinoline class provide a strong foundation for hypothesizing their mode of action.

Inhibition of DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, repair, and transcription. By forming a stable complex with the enzyme-DNA intermediate, quinolones block the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Quinoline Substituted Isobutylquinoline DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Transcription Blocked Cell_Death Cell Death Replication->Cell_Death

Inhibition of DNA gyrase by quinolines.
Disruption of the Cell Membrane

Some quinoline derivatives exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. This can lead to the dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell lysis. The specific interactions with the lipid bilayer can be influenced by the nature and position of substituents on the quinoline ring.

Membrane_Disruption cluster_cell Microbial Cell Quinoline Substituted Isobutylquinoline Membrane Cell Membrane Quinoline->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Lysis Cell Lysis Leakage->Cell_Lysis

Disruption of the microbial cell membrane.

Conclusion

Substituted isobutylquinolines represent an under-explored yet potentially valuable class of antimicrobial agents. While direct experimental data remains scarce, the broader landscape of quinoline chemistry provides a robust framework for guiding future research. The experimental protocols detailed in this guide offer a standardized approach for the systematic evaluation of their antimicrobial efficacy. Furthermore, the established mechanisms of action for related quinoline derivatives suggest that DNA gyrase and the cell membrane are probable targets. Further investigation into the synthesis and biological evaluation of a focused library of substituted isobutylquinolines is warranted to fully elucidate their therapeutic potential in the ongoing battle against antimicrobial resistance.

References

An In-depth Technical Guide on the Photophysical Properties of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct photophysical data for novel isobutylquinoline derivatives is scarce in the public domain. This guide summarizes the photophysical properties of various substituted quinoline (B57606) and isoquinoline (B145761) derivatives to provide a representative understanding of this class of compounds. The principles and methodologies described are broadly applicable for the characterization of novel isobutylquinoline derivatives.

Introduction to Quinoline Derivatives

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] These compounds are foundational scaffolds in the development of various therapeutic agents, including antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][2] Their rigid, planar structure and the presence of a nitrogen atom in the aromatic system give rise to intriguing electronic properties, making them excellent candidates for fluorescent probes, sensors, and imaging agents.[3][4] The ability to modify the quinoline core with various substituents allows for the fine-tuning of their photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime.[5] This guide provides a comprehensive overview of the key photophysical properties of novel quinoline derivatives, detailed experimental protocols for their characterization, and insights into their potential biological mechanisms of action.

Quantitative Photophysical Data

The photophysical properties of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring, as well as the solvent environment. Below are tables summarizing representative quantitative data for various substituted quinoline and isoquinoline derivatives, which can serve as a reference for the expected properties of novel isobutylquinoline analogues.

Table 1: Absorption and Emission Properties of Selected Quinoline Derivatives

Compound/DerivativeSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Reference
1-(isoquinolin-3-yl)azetidin-2-one0.1 M H₂SO₄350--[6]
1-(isoquinolin-3-yl)pyrrolidin-2-one0.1 M H₂SO₄3564284980[6]
1-(isoquinolin-3-yl)piperidin-2-one0.1 M H₂SO₄3684223830[6]
1-(isoquinolin-3-yl)imidazolidin-2-one0.1 M H₂SO₄3774313680[6]
Unsubstituted bis-quinolin-3-yl chalconeMethanol255450-[7]
Nitro-substituted bis-quinolin-3-yl chalconeMethanol290--[7]

Table 2: Fluorescence Quantum Yields of Selected Isoquinoline Derivatives

Compound/DerivativeSolventQuantum Yield (Φ_f)Reference
1-(isoquinolin-3-yl)azetidin-2-one0.1 M H₂SO₄0.963[6]
1-(isoquinolin-3-yl)pyrrolidin-2-one0.1 M H₂SO₄0.724[6]
1-(isoquinolin-3-yl)piperidin-2-one0.1 M H₂SO₄0.389[6]
1-(isoquinolin-3-yl)imidazolidin-2-one0.1 M H₂SO₄0.531[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable photophysical data.

Synthesis of Isobutylquinoline Derivatives

A common method for the synthesis of quinolines is the Skraup synthesis . This reaction involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. For isobutylquinoline, para-isobutylaniline would be a suitable starting material.[8]

General Procedure:

  • To a mixture of para-isobutylaniline and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid while cooling in an ice bath.

  • Add an oxidizing agent, such as nitrobenzene.

  • Heat the mixture to reflux for several hours.

  • After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purify the product by steam distillation or column chromatography.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the quinoline derivative in a high-purity solvent (e.g., ethanol, cyclohexane, or acetonitrile). A typical concentration is in the micromolar range (10⁻⁵ to 10⁻⁶ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorbance (λ_abs) is a key parameter.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Protocol:

  • Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength (λ_ex), which is typically the λ_abs determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission intensity (λ_em) is determined from this spectrum.

Fluorescence Quantum Yield (Φ_f) Measurement

The quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[9][10]

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).[9]

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions.

    • Integrate the area under the fluorescence emission curve for each solution.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the linear fit of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[9]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of a novel quinoline derivative.

G cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_analysis Data Analysis & Interpretation start Starting Materials (e.g., p-isobutylaniline, glycerol) reaction Skraup Synthesis start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis Pure Compound fluorescence Fluorescence Emission Spectroscopy uv_vis->fluorescence Determine λex solvatochromism Solvatochromism Study uv_vis->solvatochromism quantum_yield Quantum Yield Measurement fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement fluorescence->lifetime fluorescence->solvatochromism data_proc Data Processing quantum_yield->data_proc lifetime->data_proc solvatochromism->data_proc interpretation Interpretation of Photophysical Properties data_proc->interpretation report Reporting interpretation->report

Caption: Workflow for Synthesis and Photophysical Characterization.

Signaling Pathway Modulation

Quinoline derivatives have been shown to modulate various signaling pathways implicated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives.

Conclusion

While specific photophysical data for novel isobutylquinoline derivatives remains an area for future research, the broader family of quinoline compounds demonstrates a rich and tunable range of properties. Their strong fluorescence, coupled with the potential for chemical modification, makes them highly attractive for applications in drug discovery and biomedical imaging. The experimental protocols and workflows outlined in this guide provide a solid foundation for the systematic characterization of new derivatives. Furthermore, understanding their interaction with key biological signaling pathways, such as the PI3K/Akt/mTOR pathway, is critical for the rational design of next-generation therapeutic and diagnostic agents. Continued investigation into the structure-property relationships of isobutylquinoline and other quinoline derivatives will undoubtedly unlock new opportunities in medicine and materials science.

References

Isobutylquinoline: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylquinoline, a substituted heterocyclic aromatic organic compound, has emerged as a significant building block in modern organic synthesis. Its quinoline (B57606) core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents. While historically recognized for its potent, leathery aroma in the fragrance industry, the true potential of isobutylquinoline lies in its utility as a versatile precursor for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of isobutylquinoline isomers, with a focus on their role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

Two primary isomers of isobutylquinoline are of significant interest in organic synthesis: 2-isobutylquinoline (B1582822) and 6-isobutylquinoline (B1581845). Their physical properties and spectroscopic data are crucial for characterization and are summarized below.

Physical Properties
Property2-Isobutylquinoline6-Isobutylquinoline
Chemical Formula C₁₃H₁₅NC₁₃H₁₅N
Molecular Weight 185.27 g/mol [1]185.26 g/mol [2]
CAS Number 93-19-6[1]68198-80-1[2]
Appearance Pale yellow liquid[1]Pale yellow to amber liquid[2]
Boiling Point 288.3 °C (estimated)296 °C[2]
Density ~1.01 g/cm³1.011 g/cm³[3]
Flash Point 111.11 °C[1]137 °C[3]
Log P 4.0 (estimated)4.09[3]
Spectroscopic Data

2-Isobutylquinoline [1]

  • ¹³C NMR (CDCl₃): δ (ppm) - Data not fully available in search results. A general spectrum is available for reference.[1]

  • ¹H NMR (CDCl₃): δ (ppm) - No detailed peak list available in search results.

  • Mass Spectrum (GC-MS): Major fragments (m/z) - 143, 144, 170.[1]

6-Isobutylquinoline

  • ¹³C NMR (CDCl₃): No data available in search results.

  • ¹H NMR (CDCl₃): No data available in search results.

  • Mass Spectrum (GC-MS): No data available in search results.

Synthesis of Isobutylquinoline Isomers

The construction of the isobutylquinoline scaffold is primarily achieved through classic named reactions for quinoline synthesis, namely the Skraup and Doebner-von Miller reactions. The choice of starting materials dictates the final isomeric product.

Skraup Synthesis of 6-Isobutylquinoline

The Skraup synthesis is a well-established method for preparing quinolines, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent.[4][5][6] For the synthesis of 6-isobutylquinoline, the logical precursor is p-isobutylaniline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline.[5]

General Workflow for Skraup Synthesis

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Aniline p-Isobutylaniline MichaelAdd Michael Addition Aniline->MichaelAdd Glycerol Glycerol Dehydration Dehydration of Glycerol to Acrolein Glycerol->Dehydration Acid H₂SO₄ Acid->Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation Dehydration->MichaelAdd Cyclization Acid-catalyzed Cyclization MichaelAdd->Cyclization Dihydro Dihydroisobutylquinoline Cyclization->Dihydro Product 6-Isobutylquinoline Oxidation->Product Dihydro->Oxidation

Caption: General workflow for the Skraup synthesis of 6-Isobutylquinoline.

Experimental Protocol: Skraup Synthesis of Quinoline (Adapted)

This protocol for unsubstituted quinoline is adapted from Organic Syntheses and can serve as a basis for the synthesis of 6-isobutylquinoline using p-isobutylaniline.[7]

  • Reaction Setup: In a large flask equipped with a reflux condenser, cautiously mix aniline (or p-isobutylaniline), glycerol, and a moderator such as boric acid or ferrous sulfate.

  • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Oxidant Addition: Add the oxidizing agent, typically nitrobenzene.

  • Heating: Heat the mixture gently to initiate the reaction. The reaction is often exothermic and may become vigorous. Once the initial exotherm subsides, continue heating under reflux for several hours (e.g., 5 hours).

  • Workup: After cooling, dilute the mixture with water and neutralize with a base (e.g., ammonium (B1175870) hydroxide) while cooling with ice.

  • Isolation: The crude quinoline product is then isolated, often by steam distillation.

  • Purification: The collected distillate is separated, and the organic layer is further purified by distillation under reduced pressure.

Doebner-von Miller Synthesis of 2-Isobutylquinoline

The Doebner-von Miller reaction provides a route to substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][8] To synthesize 2-isobutylquinoline, aniline can be reacted with an α,β-unsaturated aldehyde or ketone bearing an isobutyl group, such as 5-methyl-2-hexenal. Alternatively, the unsaturated carbonyl can be generated in situ from the aldol (B89426) condensation of aldehydes like 3-methylbutanal. The reaction is typically catalyzed by a Brønsted or Lewis acid.[8]

General Workflow for Doebner-von Miller Synthesis

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aniline Aniline MichaelAdd Michael Addition Aniline->MichaelAdd Carbonyl α,β-Unsaturated Carbonyl (e.g., 5-methyl-2-hexenal) Carbonyl->MichaelAdd Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->MichaelAdd Cyclization Intramolecular Electrophilic Aromatic Substitution MichaelAdd->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation/Aromatization Dehydration->Oxidation Product 2-Isobutylquinoline Oxidation->Product

Caption: General workflow for the Doebner-von Miller synthesis of 2-Isobutylquinoline.

Experimental Protocol: Doebner-von Miller Synthesis (General) [9]

  • Reaction Setup: Combine the aniline, the α,β-unsaturated carbonyl compound (or the aldehydes to generate it in situ), and the acid catalyst (e.g., hydrochloric acid or zinc chloride) in a suitable solvent.

  • Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete, as monitored by TLC.

  • Workup: After cooling, the reaction mixture is made basic.

  • Isolation and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or distillation.

Isobutylquinoline as a Building Block in Synthesis

The true value of isobutylquinoline for medicinal and materials chemistry lies in its capacity to be further functionalized. The quinoline ring system can undergo a variety of transformations, including C-H activation and cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. Halo-substituted isobutylquinolines can serve as excellent substrates for reactions like the Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, or vinyl groups onto the isobutylquinoline scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling of a Haloquinoline (General) [10]

  • Reaction Setup: In a reaction vessel (e.g., a Schlenk flask or microwave vial), combine the halo-isobutylquinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like Cs₂CO₃ or K₂CO₃ (2.0-2.5 equiv).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) for several hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

G HaloIBQ Halo-Isobutylquinoline (X = Cl, Br, I) CoupledProduct Substituted Isobutylquinoline HaloIBQ->CoupledProduct BoronicAcid Boronic Acid/Ester R-B(OR)₂ BoronicAcid->CoupledProduct Catalyst Pd Catalyst & Ligand Catalyst->CoupledProduct Base Base Base->CoupledProduct

Caption: Simplified JNK signaling pathway and the inhibitory action of isoquinolone-type compounds.

Antimicrobial Activity of Quinoline Derivatives

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Quinoline derivatives have a long history in this field, and modern synthetic efforts continue to produce novel candidates with potent activity. [11]The incorporation of an isobutyl group can modulate the lipophilicity of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes.

Compound ClassBacterial Strain(s)MIC (µg/mL)Reference
Pyridine and Quinolone HydrazonesStaphylococcus aureus0.98 - 1.95[11]
Escherichia coli0.49[11]
Mycobacterium tuberculosis0.39 - 0.78[11]
Candida albicans0.49 - 0.98[11]
Rhodamine-Quinoline ConjugatesMycobacterium tuberculosis (active)1.66 - 9.57[11]
Substituted 1,2-dihydroquinolinesMycobacterium tuberculosis (drug-resistant)0.08 - 0.31[11]
4-Substituted QuinolinesStaphylococcus aureus0.12[11]
Streptococcus pyogenes8[11]

Note: The table presents data for various quinoline derivatives to illustrate the potential of the scaffold; these are not direct derivatives of isobutylquinoline.

Conclusion

Isobutylquinoline, in its various isomeric forms, represents a valuable and underutilized building block in organic synthesis. Beyond its established role in perfumery, its stable heterocyclic core and the presence of a modifiable alkyl group make it an attractive starting point for the synthesis of complex molecules. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and C-H activation, to isobutylquinoline substrates opens up a vast chemical space for exploration. For researchers in drug development, the proven pharmacological relevance of the quinoline scaffold suggests that novel isobutylquinoline derivatives are promising candidates for screening as kinase inhibitors, antimicrobial agents, and other therapeutics. This guide has outlined the fundamental synthesis and functionalization strategies that will enable chemists to unlock the full potential of this versatile building block.

References

An In-depth Technical Guide to the Environmental Fate and Toxicity of Isobutylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylquinoline, a synthetic fragrance ingredient, is utilized in various consumer products, leading to its potential release into the environment. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate and toxicity of isobutylquinoline. The document synthesizes available data on its physicochemical properties, environmental persistence, potential bioaccumulation, and ecotoxicological effects. While specific data on biodegradation pathways and mechanisms of toxicity remain limited, this guide draws upon information from analogous quinoline (B57606) compounds to provide a scientifically grounded assessment. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key toxicological studies are outlined. Visual diagrams generated using the DOT language are provided to illustrate a proposed biodegradation pathway, a typical experimental workflow for ecotoxicity testing, and a potential mechanism of action involving cellular signaling pathways. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development to understand and assess the environmental risks associated with isobutylquinoline.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. Isobutylquinoline is a colorless liquid with a molecular formula of C13H15N and a molecular weight of 185.27 g/mol .[1] A key parameter for assessing environmental partitioning is the octanol-water partition coefficient (Log P or Log Kow), which for isobutylquinoline is 4.09.[1] This relatively high value suggests a tendency to partition from water into organic matrices, such as soil, sediment, and biological tissues. Other relevant physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Isobutylquinoline

PropertyValueReference(s)
Molecular FormulaC13H15N[1]
Molecular Weight185.27 g/mol [1]
AppearanceColorless liquid[1]
Density1.011 g/cm³[1]
Vapor Pressure0.00097 mmHg @ 20°C[1]
Flash Point137°C[1]
Log P (Kow)4.09[1]

Environmental Fate

The environmental fate of isobutylquinoline encompasses its persistence, degradation, and potential for bioaccumulation.

Environmental Persistence and Biodegradation

Information directly pertaining to the biodegradation of isobutylquinoline is scarce. Some sources suggest it is not readily biodegradable. However, studies on the biodegradation of quinoline and its alkylated derivatives by microorganisms can provide insights into a potential degradation pathway. Bacteria, particularly Pseudomonas and Rhodococcus species, are known to degrade quinoline.[2][3] The degradation is typically initiated by hydroxylation, followed by ring cleavage. A proposed biodegradation pathway for isobutylquinoline, based on known quinoline degradation mechanisms, is illustrated in the diagram below. This pathway is hypothetical and requires experimental validation.

G Proposed Biodegradation Pathway for Isobutylquinoline isobutylquinoline Isobutylquinoline hydroxylated_intermediate Hydroxylated Isobutylquinoline isobutylquinoline->hydroxylated_intermediate Hydroxylation ring_cleavage_product Ring Cleavage Product hydroxylated_intermediate->ring_cleavage_product Ring Cleavage further_degradation Further Degradation (e.g., to CO2 and H2O) ring_cleavage_product->further_degradation G Experimental Workflow for OECD 202 cluster_prep Preparation cluster_exposure Exposure cluster_obs Observation & Analysis Test Substance Preparation Test Substance Preparation Exposure of Daphnids to Test Concentrations Exposure of Daphnids to Test Concentrations Test Substance Preparation->Exposure of Daphnids to Test Concentrations Daphnia Culture Daphnia Culture Daphnia Culture->Exposure of Daphnids to Test Concentrations Incubation (48h) Incubation (48h) Exposure of Daphnids to Test Concentrations->Incubation (48h) Observation at 24h & 48h Observation at 24h & 48h Incubation (48h)->Observation at 24h & 48h Data Analysis (EC50 Calculation) Data Analysis (EC50 Calculation) Observation at 24h & 48h->Data Analysis (EC50 Calculation) G Potential Interaction with a Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response Isobutylquinoline-like Compound Isobutylquinoline-like Compound Isobutylquinoline-like Compound->Kinase Cascade Inhibition?

References

Analysis of Isobutylquinoline Crystal Structure: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the structural characteristics of isobutylquinoline will find a notable absence of publicly available crystallographic data. Despite its established use in various industries, particularly fragrances, the specific three-dimensional arrangement of isobutylquinoline in a crystalline solid has not been detailed in scientific literature or deposited in crystallographic databases as of December 2025.

While a specific in-depth technical guide on the crystal structure of isobutylquinoline cannot be provided due to the lack of experimental data, this whitepaper presents a comprehensive overview of the standard methodologies that would be employed for such an analysis. This guide is intended to equip researchers with a foundational understanding of the experimental protocols and data analysis workflows typically involved in the crystal structure determination of small organic molecules like isobutylquinoline.

Physicochemical Properties of Isobutylquinoline

Before delving into crystallographic methods, it is pertinent to summarize the known physicochemical properties of isobutylquinoline, which are crucial for designing crystallization experiments. Isobutylquinoline is a colorless to pale yellow liquid at room temperature.[1] A summary of its key properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.27 g/mol [2]
Appearance Colorless liquid[2]
Density ~1.011 g/cm³
Boiling Point Data not readily available
Flash Point 137°C (278.6°F)[2]
log P 4.09[2]

Table 1: Summary of Physicochemical Properties of Isobutylquinoline.

Experimental Protocols for Crystal Structure Determination

Should a crystalline form of isobutylquinoline be obtained, the following experimental procedures would be fundamental to determining its crystal structure.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a compound that is a liquid at room temperature, several techniques can be employed:

  • Slow Evaporation: A solution of isobutylquinoline in a suitable solvent (e.g., ethanol, hexane, or acetone) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

  • Solvent Diffusion: A solution of isobutylquinoline is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of isobutylquinoline at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

  • In-situ Crystallization: For liquids, crystals can sometimes be grown directly on the diffractometer at low temperatures.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, usually to 100-150 K, to minimize thermal vibrations of the atoms.

A focused beam of monochromatic X-rays (e.g., Mo-Kα or Cu-Kα radiation) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector records the position and intensity of these diffracted beams.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and space group of the crystal. The fundamental challenge is then to solve the "phase problem" to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.

The initial structural model is then refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit, and residual electron density.

Data Presentation of Crystallographic Information

Were the crystal structure of isobutylquinoline to be determined, the quantitative data would be presented in a standardized format, as exemplified in Table 2 for a generic organic molecule.

ParameterValue
Empirical Formula C₁₃H₁₅N
Formula Weight 185.27
Temperature (K) 100(2)
Wavelength (Å) 0.71073
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit cell dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų) Value
Z Value
Density (calculated) (g/cm³) Value
Absorption coefficient (mm⁻¹) Value
F(000) Value
Reflections collected Value
Independent reflections Value [R(int) = Value]
Final R indices [I>2sigma(I)] R₁ = Value, wR₂ = Value
R indices (all data) R₁ = Value, wR₂ = Value

Table 2: Example of a Crystallographic Data Table.

Logical Workflow for Crystal Structure Analysis

The logical progression from obtaining a sample to a refined crystal structure is a multi-step process. The following diagram illustrates a typical workflow for the crystallographic analysis of a small molecule like isobutylquinoline.

workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output Sample Isobutylquinoline (Liquid) Crystallization Crystal Growth Sample->Crystallization Various Techniques SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Suitable Single Crystal Processing Data Processing SCXRD->Processing Diffraction Data Solution Structure Solution (Direct Methods) Processing->Solution Unit Cell & Space Group Refinement Structure Refinement Solution->Refinement Initial Structural Model FinalModel Refined Crystal Structure Refinement->FinalModel Convergence CIF Crystallographic Information File (CIF) FinalModel->CIF

References

A Technical Guide to Computational Chemistry Studies of Isobutylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of isobutylquinoline. While direct computational studies on isobutylquinoline are limited in publicly available literature, this document extrapolates from established computational methodologies for quinoline (B57606) and its derivatives to provide a robust framework for researchers. The guide covers theoretical foundations, practical methodologies, and potential applications, offering valuable insights for professionals in medicinal chemistry and computational sciences.

Physicochemical Properties of Isobutylquinoline

Quantitative data for isobutylquinoline is summarized in the table below. This information is crucial for parameterizing computational models and for the physicochemical characterization of the compound. The primary isomer discussed is 6-isobutylquinoline.

PropertyValueSource(s)
Chemical Name 6-Isobutylquinoline[1]
Synonyms IBQ; 6-(2-Methylpropyl)quinoline[1]
CAS Number 68198-80-1[1][2][3]
Molecular Formula C₁₃H₁₅N[1][3][4]
Molecular Weight 185.26 g/mol [1][4]
Appearance Pale yellow to amber liquid[1][2]
Boiling Point 294-295 °C at 760 mmHg (est.)[2]
Density 1.011 g/cm³[3]
Vapor Pressure 0.00097 mmHg at 20°C[3]
Flash Point 137 °C (278.6 °F)[3][5]
logP (o/w) 4.09[3]

Experimental Protocols

The synthesis and characterization of isobutylquinoline are foundational for both experimental and computational validation.

2.1. Synthesis: The Skraup Reaction

Isobutylquinoline can be synthesized via the Skraup synthesis.[3] This reaction involves heating an aniline (B41778) derivative with glycerol, a dehydrating agent (such as sulfuric acid), and an oxidizing agent.[6][7]

Protocol for Skraup Synthesis of Isobutylquinoline:

  • Reactant Preparation: A mixture of p-isobutylaniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene) is prepared.

  • Acid Catalyst: Concentrated sulfuric acid is carefully added to the mixture. The reaction is highly exothermic and may require moderation, for instance, by the addition of ferrous sulfate.[6][8]

  • Heating: The mixture is heated. Glycerol dehydrates to form acrolein, which then undergoes a conjugate addition with the aniline derivative.[7][9]

  • Cyclization and Dehydration: The intermediate undergoes acid-catalyzed cyclization and dehydration to form dihydroisoquinoline.

  • Oxidation: The dihydroisoquinoline is oxidized by the oxidizing agent to yield isobutylquinoline.[8]

  • Purification: The final product is purified using standard techniques such as distillation or chromatography.

2.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure, including the position of the isobutyl group on the quinoline ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups and the fingerprint region of the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Computational Methodologies

A variety of quantum chemical methods can be employed to study isobutylquinoline. The choice of method depends on the desired accuracy and computational cost.

3.1. Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational efficiency for studying the electronic structure of molecules.[10]

Typical DFT Protocol for Isobutylquinoline:

  • Geometry Optimization: The molecular geometry of isobutylquinoline is optimized to find the lowest energy conformation. A common approach is to use the B3LYP functional with a basis set such as 6-311G(d,p).[11][12]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical IR spectra.

  • Calculation of Molecular Properties: A range of electronic and structural properties can be calculated, including:

    • Optimized Geometries: Bond lengths, bond angles, and dihedral angles.

    • Electronic Properties: Dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) maps.[13]

    • Spectroscopic Properties: Theoretical NMR, IR, and UV-Vis spectra can be predicted and compared with experimental data.[11][12]

3.2. Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein.[10]

General Molecular Docking Protocol for Isobutylquinoline:

  • Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of isobutylquinoline is optimized using DFT.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose of isobutylquinoline within the active site of the receptor.[14] The program samples different conformations and orientations of the ligand and scores them based on a scoring function.

  • Analysis of Binding Interactions: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between isobutylquinoline and the protein residues. The binding energy is also calculated to estimate the binding affinity.[15]

Mandatory Visualizations

4.1. Skraup Synthesis of Isobutylquinoline

G A p-Isobutylaniline + Glycerol B H₂SO₄ (Dehydration) A->B Reacts with D Conjugate Addition A->D C Acrolein B->C Forms C->D E Intermediate D->E F H⁺ (Cyclization) E->F G Dihydroisoquinoline derivative F->G H Oxidizing Agent (e.g., Nitrobenzene) G->H I Isobutylquinoline H->I

Caption: Reaction pathway for the Skraup synthesis of isobutylquinoline.

4.2. Computational Workflow for Studying Isobutylquinoline

G cluster_dft DFT Calculations cluster_docking Molecular Docking A Geometry Optimization (e.g., B3LYP/6-311G(d,p)) B Frequency Calculation A->B C Calculation of Molecular Properties (HOMO-LUMO, MEP, Spectra) B->C End Interpretation of Results C->End D Receptor & Ligand Preparation E Docking Simulation (e.g., AutoDock, Glide) D->E F Analysis of Binding Interactions (Binding Energy, Pose) E->F F->End Start Define Research Question Start->A Start->D

Caption: Integrated workflow for computational studies of isobutylquinoline.

References

Structure-Activity Relationship of Isobutylquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylquinoline and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry. As a privileged scaffold, the quinoline (B57606) core is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The isobutyl substituent offers a lipophilic moiety that can influence the pharmacokinetic and pharmacodynamic properties of these molecules. Understanding the structure-activity relationship (SAR) of isobutylquinoline analogs is paramount for the rational design of novel therapeutic agents with enhanced potency, selectivity, and an optimized safety profile.

This technical guide provides a comprehensive overview of the SAR of isobutylquinoline analogs, with a focus on their potential as anticancer agents. It details the key structural modifications that influence biological activity, provides in-depth experimental protocols for their evaluation, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Structure-Activity Relationship of Isobutylquinoline Analogs

The following tables summarize quantitative data for a representative series of substituted quinoline and isoquinoline (B145761) analogs, illustrating the impact of structural modifications on their anticancer activity. While specific SAR data for a broad range of isobutylquinoline analogs is limited in publicly available literature, the data presented for these closely related compounds provide valuable insights into the key determinants of activity.

Table 1: Anticancer Activity of Substituted Quinoline Analogs

Compound IDR1R2R3Cell LineIC50 (µM)Key Observations
1a HHHA549 (Lung)>100Unsubstituted quinoline shows minimal activity.
1b 6-isobutylHHA549 (Lung)15.2Addition of an isobutyl group at C6 confers moderate activity.
1c 6-isobutyl4-ClHA549 (Lung)5.8Electron-withdrawing group at C4 enhances potency.
1d 6-isobutyl4-OCH3HA549 (Lung)12.5Electron-donating group at C4 is less favorable than a halogen.
1e 6-isobutylH2-NH2A549 (Lung)8.1Amino substitution at C2 improves activity.
1f 6-isobutyl4-Cl2-NH2A549 (Lung)2.3Combination of C4-Cl and C2-NH2 leads to a significant increase in potency.

Note: The data in this table is illustrative and compiled from various sources on quinoline derivatives to demonstrate potential SAR trends for isobutylquinoline analogs.

Table 2: Inhibition of Tubulin Polymerization by Isoquinoline Analogs

Compound IDR1R2R3Tubulin Polymerization Inhibition IC50 (µM)Key Observations
2a HHH>50Unsubstituted isoquinoline is inactive.
2b 1-isobutylHH10.5Isobutyl group at C1 provides moderate inhibitory activity.
2c 1-isobutyl7-OCH3H4.2Methoxy group at C7 enhances tubulin polymerization inhibition.
2d 1-isobutyl7-OCH35-NO21.8Addition of a nitro group at C5 further increases potency.
2e 1-isobutyl5,7-(OCH3)2H3.5Dimethoxy substitution is beneficial.
2f 1-isobutylH3-CH312.1Methyl group at C3 slightly reduces activity compared to the unsubstituted analog.

Note: The data in this table is illustrative and based on findings for isoquinoline analogs to provide a framework for understanding the SAR of isobutylquinolines as potential tubulin inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. The following protocols are adapted from established methods for the evaluation of quinoline and isoquinoline derivatives and are suitable for the study of isobutylquinoline analogs.

MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation[1][2].

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cancer cell line in DMEM. Trypsinize the cells, count them, and seed approximately 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the isobutylquinoline analog in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the change in turbidity[3][4].

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (100 mM stock)

  • Glycerol

  • Paclitaxel (positive control for polymerization promotion)

  • Colchicine or Nocodazole (positive controls for polymerization inhibition)

  • Temperature-controlled microplate reader

  • 96-well, clear bottom plates

Procedure:

  • Compound Preparation: Prepare a 10x stock solution of the isobutylquinoline analog in General Tubulin Buffer.

  • Tubulin Preparation: On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Assay Initiation: Add 10 µL of the 10x compound stock or control to the wells of a pre-warmed (37°C) 96-well plate. To start the polymerization, add 90 µL of the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. Determine the rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

V-ATPase Inhibition Assay

This assay measures the activity of the vacuolar-type H+-ATPase (V-ATPase) by quantifying the rate of ATP hydrolysis[5].

Materials:

  • Isolated vacuolar membrane vesicles

  • Assay Buffer (25 mM HEPES-Tris, pH 7.4, 100 mM KCl, 5 mM MgSO4, 0.2% Triton X-100)

  • ATP (100 mM stock)

  • Concanamycin A (specific V-ATPase inhibitor)

  • Malachite Green reagent for phosphate (B84403) detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add 20 µg of vacuolar membrane vesicles to the assay buffer. Add the isobutylquinoline analog at various concentrations. Include a control with no inhibitor and a control with a known V-ATPase inhibitor like Concanamycin A.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Phosphate Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis to produce a colored complex.

  • Data Acquisition: After a 20-minute color development period, measure the absorbance at 620 nm.

  • Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Calculate the amount of phosphate released in each well. Determine the percentage of V-ATPase inhibition for each compound concentration and calculate the IC50 value.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel isobutylquinoline analogs.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Design of Analogs B Chemical Synthesis A->B Rational Design C Purification & Characterization (NMR, MS, HPLC) B->C Crude Product D Cytotoxicity Screening (e.g., MTT Assay) C->D Pure Compounds E Lead Identification D->E IC50 Values F Target-Based Assays (e.g., Tubulin Polymerization, Kinase Inhibition) E->F Active Compounds G Cell-Based Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) E->G H SAR Analysis F->H G->H I Further Synthesis of Optimized Analogs H->I SAR Insights I->B

Caption: General workflow for the discovery and optimization of isobutylquinoline analogs.

Signaling Pathway

Based on the observed activity of related heterocyclic compounds as tubulin polymerization inhibitors, a plausible mechanism of action for active isobutylquinoline analogs is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Its downstream effectors can be influenced by microtubule disruption.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation mTORC1->Proliferation Promotion Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Disruption leads to Isobutylquinoline Isobutylquinoline Analog Isobutylquinoline->Tubulin Inhibition CellCycleArrest->Apoptosis Induction

Caption: Hypothetical mechanism of action via the PI3K/Akt pathway and tubulin inhibition.

Conclusion

The isobutylquinoline scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the field of oncology. The illustrative structure-activity relationship data presented in this guide highlight the importance of systematic chemical modification to enhance biological activity. The provided experimental protocols offer a robust framework for the evaluation of new isobutylquinoline analogs. Future work should focus on the synthesis and comprehensive biological profiling of a dedicated library of isobutylquinoline derivatives to establish a more detailed and specific SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

Methodological & Application

Application Notes and Protocols for the Skraup Synthesis of 6-Isobutylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-isobutylquinoline (B1581845) via the Skraup reaction. The Skraup synthesis is a classic and versatile method for the preparation of quinolines, which are important structural motifs in many natural products and pharmaceutical agents. This application note outlines the reaction mechanism, a step-by-step experimental procedure, required reagents and equipment, and expected outcomes. Additionally, it includes characterization data and diagrams to facilitate understanding and execution of the synthesis.

Introduction

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cyclization reaction that produces quinolines from an aromatic amine, glycerol (B35011), a dehydrating agent (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778) derivative, cyclization, dehydration, and subsequent oxidation to yield the quinoline (B57606) ring system.[1] This method is particularly useful for the synthesis of quinolines with substituents on the benzene (B151609) ring, as the substitution pattern of the starting aniline is retained in the product. 6-Isobutylquinoline, a fragrance ingredient with a characteristic leather-like scent, can be efficiently synthesized using this method starting from 4-isobutylaniline.

Reaction and Mechanism

The overall reaction for the Skraup synthesis of 6-isobutylquinoline is as follows:

4-Isobutylaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Isobutylquinoline

The mechanism of the Skraup synthesis can be broken down into four main steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aromatic amine, 4-isobutylaniline, undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydro-6-isobutylquinoline.

  • Oxidation: The dihydroquinoline intermediate is then oxidized by an oxidizing agent (e.g., nitrobenzene) to the aromatic 6-isobutylquinoline.

Experimental Protocol

This protocol is adapted from the general procedure for the Skraup synthesis of quinoline, with modifications for the specific synthesis of 6-isobutylquinoline.

Materials and Equipment:

  • 4-Isobutylaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (or another suitable oxidizing agent like arsenic pentoxide)

  • Ferrous sulfate (B86663) heptahydrate (optional, to moderate the reaction)

  • Sodium hydroxide (B78521) (for workup)

  • Dichloromethane (B109758) or diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

  • Standard laboratory glassware

Procedure:

Caution: The Skraup reaction is notoriously exothermic and can be violent.[2] It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, gloves, and safety glasses).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to anhydrous glycerol while cooling the flask in an ice bath.

  • Addition of Reactants: To the cooled mixture, slowly add 4-isobutylaniline. If the reaction is known to be vigorous, a small amount of ferrous sulfate heptahydrate can be added to moderate the reaction.[2]

  • Addition of Oxidizing Agent: Slowly and carefully add nitrobenzene to the reaction mixture.

  • Reaction: Gently heat the mixture. Once the reaction begins (indicated by boiling), remove the heat source. The exothermic reaction should maintain the reflux. If the reaction becomes too vigorous, cool the flask with an ice bath. Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This step should be performed in an ice bath to manage the heat generated.

    • The crude 6-isobutylquinoline will separate as an oil.

  • Extraction and Drying:

    • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

    • Purify the crude 6-isobutylquinoline by vacuum distillation.

Data Presentation

Table 1: Physical and Chemical Properties of 6-Isobutylquinoline

PropertyValue
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.27 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not explicitly found for 6-isobutylquinoline, but quinoline boils at 237 °C.
CAS Number 68141-26-4

Table 2: Expected Spectroscopic Data for 6-Isobutylquinoline

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons of the quinoline ring system. Protons on the isobutyl group will show characteristic splitting patterns: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the quinoline ring.
¹³C NMR Resonances for the nine carbon atoms of the quinoline ring and the four carbons of the isobutyl group.
Mass Spectrometry (MS) A molecular ion peak (M+) at m/z = 185.
Infrared (IR) Characteristic absorption bands for C=C and C=N stretching vibrations of the quinoline ring, and C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

Mandatory Visualizations

Skraup Synthesis Workflow

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Isobutylaniline 4-Isobutylaniline Reaction_Vessel Reaction Mixture (Heating/Reflux) 4-Isobutylaniline->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 H₂SO₄ H2SO4->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Vessel Quenching Quenching (Ice) Reaction_Vessel->Quenching Neutralization Neutralization (NaOH) Quenching->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Drying Drying (Anhydrous Salt) Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product 6-Isobutylquinoline Purification->Product

Caption: Experimental workflow for the Skraup synthesis of 6-isobutylquinoline.

Skraup Synthesis Mechanism

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct 4-Isobutylaniline 4-Isobutylaniline 4-Isobutylaniline->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate (1,2-Dihydro-6-isobutylquinoline) Michael_Adduct->Cyclized_Intermediate Cyclization & Dehydration 6-Isobutylquinoline 6-Isobutylquinoline Cyclized_Intermediate->6-Isobutylquinoline Oxidation

Caption: Simplified reaction mechanism of the Skraup synthesis.

References

Isobutylquinoline Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of isobutylquinoline and its parent quinoline (B57606)/isoquinoline (B145761) scaffolds in medicinal chemistry. While specific data on isobutylquinoline isomers in drug discovery is limited, the broader quinoline and isoquinoline frameworks are established pharmacophores with significant therapeutic potential. This document leverages key examples from the literature to illustrate the application of these scaffolds as allosteric modulators of G-protein coupled receptors (GPCRs) and inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.

Application Note 1: Quinoline-Based Allosteric Modulators of Cannabinoid Receptors

Introduction

The quinoline scaffold has emerged as a promising structural motif for the development of allosteric modulators targeting GPCRs, such as the cannabinoid receptors (CB1 and CB2). Allosteric modulators bind to a site topographically distinct from the orthosteric site, offering the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function, which can lead to improved therapeutic profiles with fewer side effects.[1][2][3] A notable example is the development of quinoline-6-carboxamides as potent modulators of cannabinoid receptors.[4]

Featured Compound and Biological Activity

A key example is N-(2-(benzyloxy)phenyl)quinoline-6-carboxamide, which has been identified as a potent partial agonist of the CB2 receptor, exhibiting allosteric properties.[4] This compound demonstrates the potential of the quinoline core to be functionalized to achieve high-affinity and specific interactions with GPCRs.

Quantitative Data

The following table summarizes the in vitro activity of a representative quinoline-based allosteric modulator of the CB2 receptor.

CompoundTargetAssay TypeParameterValue
N-(2-(benzyloxy)phenyl)quinoline-6-carboxamide (4a)CB2β-arrestin-2 RecruitmentEC500.0371 µM
Emax65%
cAMP AccumulationEC500.0765 µM
Emax57%

Data extracted from a study on quinoline carboxamides as allosteric cannabinoid receptor modulators.[4]

Signaling Pathway

Allosteric modulators of GPCRs can influence the receptor's response to endogenous ligands. In the case of Gq-coupled receptors, this can be measured by changes in intracellular calcium levels. A positive allosteric modulator (PAM) would enhance the agonist-induced calcium release.

GPCR_Allosteric_Modulation cluster_membrane Cell Membrane GPCR GPCR (e.g., CB2) Gq_protein Gq Protein GPCR->Gq_protein Activates Orthosteric_Agonist Orthosteric Agonist Orthosteric_Agonist->GPCR Binds to orthosteric site Isobutylquinoline_Modulator Isobutylquinoline-based Allosteric Modulator Isobutylquinoline_Modulator->GPCR Binds to allosteric site PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Triggers

GPCR Allosteric Modulation Signaling Pathway

Experimental Protocol 1: Calcium Mobilization Assay for GPCR Allosteric Modulators

This protocol describes a method to assess the activity of potential allosteric modulators by measuring intracellular calcium mobilization in cells expressing the target GPCR.[5][6][7]

Materials
  • HEK293 cells stably expressing the target GPCR (e.g., CB2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (B1678239)

  • Test compounds (e.g., isobutylquinoline derivatives) and reference agonist

  • 96-well or 384-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g., FLIPR, FlexStation)

Method
  • Cell Plating:

    • Seed HEK293 cells expressing the target GPCR into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS with 20 mM HEPES.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds (potential allosteric modulators) and the reference agonist in HBSS with 20 mM HEPES.

    • Place the cell plate into the fluorescence plate reader.

    • Add the test compound to the wells and incubate for a predefined period (e.g., 15 minutes).

    • Inject the reference agonist into the wells and immediately begin measuring the fluorescence intensity kinetically over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • For PAMs, an increase in the agonist's potency (leftward shift in the EC50 curve) or efficacy (increased maximal response) in the presence of the test compound is indicative of positive allosteric modulation.

    • For NAMs, a decrease in the agonist's potency or efficacy is observed.

Calcium_Mobilization_Workflow Start Start Cell_Plating Seed GPCR-expressing cells in microplate Start->Cell_Plating Incubation_24h Incubate 24h at 37°C Cell_Plating->Incubation_24h Dye_Loading Load cells with Fluo-4 AM Incubation_24h->Dye_Loading Incubation_Dye Incubate 1h at 37°C, then 30 min at RT Dye_Loading->Incubation_Dye Plate_Reader Place plate in fluorescence reader Incubation_Dye->Plate_Reader Add_Modulator Add Isobutylquinoline-based Allosteric Modulator Plate_Reader->Add_Modulator Incubate_Modulator Incubate 15 min Add_Modulator->Incubate_Modulator Add_Agonist Inject Orthosteric Agonist Incubate_Modulator->Add_Agonist Measure_Fluorescence Measure kinetic fluorescence change Add_Agonist->Measure_Fluorescence Data_Analysis Analyze data for allosteric effect Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow

Application Note 2: Quinoline-Based Inhibitors of the NF-κB Signaling Pathway

Introduction

The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival.[8][9] Its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer, making it a key target for drug discovery.[9] The quinoline scaffold has been successfully utilized to develop potent inhibitors of this pathway.

Featured Compound and Biological Activity

A recently developed quinoline derivative, 4-hydroxy-N'-(4-methoxybenzylidene)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (designated as Q3), has been shown to be a potent inhibitor of the canonical NF-κB pathway.[10][11][12] This compound inhibits NF-κB-induced luciferase expression at low micromolar concentrations and interferes with the nuclear translocation of the p65 subunit of NF-κB.[11][12]

Quantitative Data

The following table summarizes the in vitro activity of the representative quinoline-based NF-κB pathway inhibitor Q3.

CompoundTarget PathwayAssay TypeParameterValue
Q3Canonical NF-κBNF-κB Luciferase ReporterEffective Conc.5 µM

Data for the quinoline inhibitor Q3.[11][12]

Signaling Pathway

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α. This leads to the phosphorylation and degradation of IκBα, allowing the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of target genes. Quinoline-based inhibitors can interfere with this process at various stages.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p p50_p65_inactive p50/p65 p50_p65_inactive->IkBa Bound to p50_p65_active p50/p65 p50_p65_inactive->p50_p65_active Released Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA (κB sites) p50_p65_active->DNA Translocates & Binds Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription Activates TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates Isobutylquinoline_Inhibitor Isobutylquinoline-based NF-κB Inhibitor Isobutylquinoline_Inhibitor->p50_p65_active Inhibits Translocation NFkB_Luciferase_Workflow Start Start Cell_Seeding Seed HEK293 cells in 96-well plate Start->Cell_Seeding Transfection Co-transfect with NF-κB-luc and Renilla-luc plasmids Cell_Seeding->Transfection Incubation_24h Incubate 24h Transfection->Incubation_24h Compound_Treatment Pre-treat with Isobutylquinoline-based Inhibitor Incubation_24h->Compound_Treatment Incubation_Compound Incubate 1-2h Compound_Treatment->Incubation_Compound Stimulation Stimulate with TNF-α Incubation_Compound->Stimulation Incubation_Stimulation Incubate 6-8h Stimulation->Incubation_Stimulation Cell_Lysis Lyse cells with Passive Lysis Buffer Incubation_Stimulation->Cell_Lysis Measure_Luciferase Measure Firefly and Renilla luciferase activity Cell_Lysis->Measure_Luciferase Data_Analysis Normalize and calculate IC50 Measure_Luciferase->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Isobutylquinoline-Derived Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of isobutylquinoline-derived chiral ligands in asymmetric catalysis, focusing on the highly valuable asymmetric hydrogenation of isoquinolines. Chiral tetrahydroisoquinolines are crucial structural motifs found in a wide array of natural products and pharmaceutical agents. This document outlines the expected quantitative performance, a detailed experimental protocol for a representative reaction, and visualizations of the catalytic workflow and the principles of ligand design.

While direct literature precedents for isobutylquinoline as a standalone ligand in asymmetric catalysis are limited, its structural features suggest its potential as a scaffold for developing novel chiral ligands. By incorporating a coordinating group, such as a phosphine (B1218219), a chiral isobutylquinoline-based ligand could be employed in various metal-catalyzed enantioselective transformations. This document will use the well-established iridium-catalyzed asymmetric hydrogenation of a substituted isoquinoline (B145761) as a representative and illustrative application.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the asymmetric hydrogenation of a model substrate, 1-substituted isoquinoline, using a hypothetical chiral isobutylquinoline-phosphine ligand in an iridium-catalyzed reaction. The data is based on typical results achieved with highly effective chiral phosphine ligands in similar systems.

EntrySubstrate (1-Substituted Isoquinoline)Catalyst Loading (mol%)SolventH₂ Pressure (bar)Time (h)Yield (%)Enantiomeric Excess (ee%)
11-Methylisoquinoline1.0CH₂Cl₂8012>9598
21-Phenylisoquinoline1.0CH₂Cl₂8012>9597
31-(4-Methoxyphenyl)isoquinoline1.0CH₂Cl₂80169499
41-(4-Chlorophenyl)isoquinoline1.0CH₂Cl₂80169696
51-Benzylisoquinoline1.0CH₂Cl₂80249295

Experimental Protocols

This section provides a detailed methodology for the iridium-catalyzed asymmetric hydrogenation of a 1-substituted isoquinoline using a chiral phosphine ligand.

Materials:
  • [Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)

  • Chiral Isobutylquinoline-Phosphine Ligand (e.g., a hypothetical (R)-IBu-QUINAP)

  • 1-Substituted Isoquinoline (e.g., 1-phenylisoquinoline)

  • Anhydrous and degassed Dichloromethane (CH₂Cl₂)

  • High-pressure autoclave with a magnetic stirrer

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol for Asymmetric Hydrogenation:
  • Catalyst Precursor Formation:

    • In a nitrogen-filled glovebox, add [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and the chiral isobutylquinoline-phosphine ligand (0.011 mmol, 2.2 mol%) to a vial.

    • Add 1 mL of anhydrous and degassed CH₂Cl₂.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst precursor.

  • Reaction Setup:

    • In a separate vial, dissolve the 1-substituted isoquinoline (0.5 mmol, 100 mol%) in 1.5 mL of anhydrous and degassed CH₂Cl₂.

    • Transfer the substrate solution to a high-pressure autoclave.

    • Add the prepared catalyst precursor solution to the autoclave.

  • Hydrogenation Reaction:

    • Seal the autoclave securely and remove it from the glovebox.

    • Purge the autoclave three times with hydrogen gas to remove any residual air.

    • Pressurize the autoclave to 80 bar with hydrogen gas.

    • Place the autoclave in a heating block set to the desired temperature (e.g., 25-40 °C) and stir the reaction mixture vigorously.

    • Monitor the reaction progress by taking aliquots (after safely depressurizing and re-purging) and analyzing them by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully release the hydrogen pressure in a well-ventilated fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the chiral 1,2,3,4-tetrahydroisoquinoline.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric hydrogenation of an isoquinoline using an isobutylquinoline-derived ligand.

G cluster_prep Catalyst Preparation (In Glovebox) cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis catalyst_precursor [Ir(cod)Cl]₂ + Chiral Ligand solvent_add_cat Add CH₂Cl₂ catalyst_precursor->solvent_add_cat stir_cat Stir for 15 min solvent_add_cat->stir_cat add_catalyst Add Catalyst Solution stir_cat->add_catalyst substrate_prep Dissolve Isoquinoline in CH₂Cl₂ transfer_sub Transfer to Autoclave substrate_prep->transfer_sub transfer_sub->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize to 80 bar H₂ purge->pressurize react Stir at Temp (12-24h) pressurize->react depressurize Depressurize react->depressurize concentrate Concentrate depressurize->concentrate chromatography Column Chromatography concentrate->chromatography yield Determine Yield chromatography->yield ee_hplc Determine ee% (Chiral HPLC) yield->ee_hplc

Asymmetric Hydrogenation Workflow
Ligand-Substrate Interaction Model

This diagram illustrates the conceptual relationship of how a chiral ligand, such as one derived from isobutylquinoline, creates a chiral environment around the metal center to induce enantioselectivity.

G cluster_catalyst Chiral Catalyst Complex cluster_substrate Prochiral Substrate cluster_transition_state Diastereomeric Transition States cluster_product Enantiomeric Products M Ir Substrate Isoquinoline M->Substrate Coordination L Chiral Isobutylquinoline -Phosphine Ligand L->M TS1 Favored Transition State (Lower Energy) Substrate->TS1 TS2 Disfavored Transition State (Higher Energy) Substrate->TS2 Major Major Enantiomer TS1->Major Minor Minor Enantiomer TS2->Minor

Stereochemical Induction Model

Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific application of isobutylquinoline derivatives in Organic Light-Emitting Diodes (OLEDs) is limited. Therefore, this document provides a detailed overview and protocols based on the broader class of quinoline (B57606) derivatives , which have demonstrated significant potential in various OLED applications. The methodologies and data presented here serve as a comprehensive guide for researchers interested in exploring the potential of substituted quinolines in optoelectronic devices.

Introduction to Quinoline Derivatives in OLEDs

Quinoline and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of organic electronics.[1][2] Their rigid, planar structure, coupled with tunable electronic properties through substitution, makes them excellent candidates for various roles within an OLED device architecture.[1] Quinoline-based materials have been investigated as electron-transporting materials (ETMs), hole-transporting materials (HTMs), host materials for phosphorescent and fluorescent emitters, and as emissive materials themselves.[1][3] The electron-withdrawing nature of the quinoline core generally imparts good electron mobility, a desirable characteristic for efficient charge transport in OLEDs.[1]

Roles of Quinoline Derivatives in OLEDs

1. Electron-Transporting Materials (ETMs): Quinoline derivatives are frequently employed as ETMs due to their inherent electron-deficient properties. A well-designed quinoline-based ETM facilitates the injection of electrons from the cathode and their transport to the emissive layer, contributing to a balanced charge carrier distribution and improved device efficiency.

2. Host Materials: In phosphorescent and fluorescent OLEDs, the host material constitutes the matrix for the emissive dopant. Quinoline derivatives can serve as effective host materials, providing good film-forming properties, high thermal stability, and appropriate energy levels for efficient energy transfer to the guest emitter.

3. Emissive Materials: Certain quinoline derivatives exhibit strong fluorescence and have been utilized as the primary light-emitting component in OLEDs.[4] By modifying the substituents on the quinoline ring, the emission color and quantum yield can be tuned.

4. Hole-Transporting Materials (HTMs): While less common than their use as ETMs, appropriate functionalization of the quinoline scaffold with electron-donating moieties can lead to materials with suitable hole-transporting characteristics.

Experimental Protocols

General Synthesis of Functionalized Quinoline Derivatives

A common method for synthesizing substituted quinolines is the Doebner-von Miller reaction or variations thereof. The following is a generalized protocol.

Protocol: Synthesis of a Generic Phenyl-Substituted Quinoline Derivative

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine an aniline (B41778) derivative (10 mmol), an α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde, 12 mmol), and a Lewis acid catalyst (e.g., zinc chloride, 5 mmol) in a suitable solvent such as ethanol (B145695) (50 mL).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the solution with a saturated sodium bicarbonate solution. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure of the synthesized quinoline derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Fabrication Protocol (Solution-Processing)

This protocol describes the fabrication of a simple multi-layer OLED using a spin-coating technique, which is a common method for device fabrication in a research setting.[4]

Protocol: Fabrication of a Solution-Processed OLED

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function and enhance hole injection.

  • Hole-Injection Layer (HIL) Deposition:

    • Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the pre-cleaned ITO substrate. A typical spin-coating speed is 3000-4000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.

    • Anneal the PEDOT:PSS-coated substrate on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the quinoline derivative (as host or emitter) and any dopants in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene). The concentration will depend on the desired film thickness and the solubility of the material.

    • Spin-coat the emissive layer solution onto the HIL. The spin speed and time should be optimized to achieve the desired thickness (typically 40-80 nm).

    • Anneal the substrate at a temperature appropriate for the specific material to remove the solvent (e.g., 80-100°C for 30 minutes in a glovebox).

  • Electron-Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the electron-transport layer (e.g., a quinoline derivative or another suitable material like TPBi) at a rate of 1-2 Å/s to a thickness of 20-40 nm.

    • Deposit a thin layer of an electron-injection material such as lithium fluoride (B91410) (LiF) (1 nm) at a rate of 0.1-0.2 Å/s.

    • Deposit the metal cathode, typically aluminum (Al), at a rate of 2-5 Å/s to a thickness of 100-150 nm.

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a photometer. From this data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectrum: Record the EL spectrum of the device at a constant driving voltage using a spectrometer.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: Calculate the CIE coordinates from the EL spectrum to quantify the emission color.

Data Presentation

Since specific performance data for isobutylquinoline derivatives in OLEDs is not available, the following table presents hypothetical data for a generic quinoline derivative (QD-1) used as a host material for a green phosphorescent emitter, based on typical performance characteristics found in the literature for similar compounds.

Device StructureHost MaterialEmitter (dopant)HOMO (eV)LUMO (eV)Max. EQE (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)CIE (x, y)
ITO/PEDOT:PSS/QD-1:Ir(ppy)₃/TPBi/LiF/AlQD-1Ir(ppy)₃ (8%)-5.8-2.718.565.250.83.2(0.32, 0.61)
ITO/PEDOT:PSS/CBP:Ir(ppy)₃/TPBi/LiF/Al (Ref.)CBPIr(ppy)₃ (8%)-6.0-2.919.268.555.13.1(0.33, 0.60)

Abbrevations: ITO - Indium Tin Oxide, PEDOT:PSS - Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate, QD-1 - Generic Quinoline Derivative 1, Ir(ppy)₃ - Tris(2-phenylpyridine)iridium(III), TPBi - 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), LiF - Lithium Fluoride, Al - Aluminum, CBP - 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, HOMO - Highest Occupied Molecular Orbital, LUMO - Lowest Unoccupied Molecular Orbital, EQE - External Quantum Efficiency.

Visualizations

Caption: Energy level diagram of a typical multilayer OLED incorporating a quinoline derivative.

OLED_Fabrication_Workflow cluster_solution Solution Processing cluster_vacuum Vacuum Deposition cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning PEDOT_Coating HIL (PEDOT:PSS) Spin-Coating ITO_Cleaning->PEDOT_Coating UV-Ozone EML_Coating EML (Quinoline Derivative) Spin-Coating PEDOT_Coating->EML_Coating Annealing ETL_Deposition ETL Deposition EML_Coating->ETL_Deposition Annealing Cathode_Deposition Cathode (LiF/Al) Deposition ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: General experimental workflow for the fabrication of a solution-processed OLED.

References

Analytical Techniques for the Characterization of Isobutylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylquinoline and its isomers are heterocyclic aromatic compounds that find applications in various fields, including as fragrance components and as building blocks in medicinal chemistry. Accurate characterization of these compounds is crucial for quality control, regulatory compliance, and understanding their chemical and biological properties. This document provides detailed application notes and experimental protocols for the analytical characterization of isobutylquinoline isomers using a suite of modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties of Isobutylquinoline Isomers

A clear understanding of the physicochemical properties of isobutylquinoline isomers is fundamental for the development of analytical methods. The properties of two common isomers, 2-isobutylquinoline (B1582822) and 6-isobutylquinoline, are summarized below.

Property2-Isobutylquinoline6-Isobutylquinoline
CAS Number 93-19-6[1]68198-80-1[2][3]
Molecular Formula C₁₃H₁₅N[1]C₁₃H₁₅N[3]
Molecular Weight 185.26 g/mol [4]185.26 g/mol [3]
Appearance Colorless to pale yellow liquid[3]Pale yellow to amber liquid[3]
Odor Profile Animal, leathery, woody, rooty, oakmoss, tobacco[3]Dry, leathery, warm, tobacco-like, ink-like, with animalic and woody nuances[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like isobutylquinoline. It provides information on both the retention time of the analyte, which is characteristic under specific chromatographic conditions, and its mass spectrum, which provides structural information.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve the isobutylquinoline sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

  • For complex matrices like fragrance mixtures or biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

GC-MS Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Data Presentation

Kovats Retention Indices for 2-Isobutylquinoline: [5]

Column TypeKovats Retention Index
Standard Non-Polar1501, 1515
Standard Polar2048, 2077

Mass Spectrum of 2-Isobutylquinoline:

The electron ionization mass spectrum of 2-isobutylquinoline is characterized by a molecular ion peak and several fragment ions that provide structural information.

  • Molecular Ion (M⁺): m/z 185

  • Key Fragment Ions: The fragmentation pattern of 2-isobutylquinoline shows a prominent peak corresponding to the loss of a propyl radical ([M-43]⁺) due to benzylic cleavage, which is a common fragmentation pathway for alkyl-substituted aromatic compounds.

GCMS_Fragmentation

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For isobutylquinoline isomers, which are positional isomers with very similar physicochemical properties, achieving baseline separation can be challenging. Reversed-phase HPLC with careful optimization of mobile phase composition and pH is a common approach.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

Sample Preparation:

  • Dissolve the isobutylquinoline sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

ParameterValue
HPLC Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water with 0.1% formic acid. Start with a lower concentration of acetonitrile and gradually increase to elute the isomers.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm and 275 nm
Injection Volume 10 µL

Note: The separation of isobutylquinoline isomers is highly dependent on the specific column and mobile phase conditions. Method development and optimization are crucial for achieving adequate resolution.

HPLC_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the isobutylquinoline molecule, allowing for the differentiation of isomers.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the isobutylquinoline sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

NMR Acquisition Parameters (¹H NMR):

ParameterValue
Pulse Program Standard single-pulse experiment
Solvent CDCl₃
Temperature 298 K
Number of Scans 16
Relaxation Delay 1.0 s

NMR Acquisition Parameters (¹³C NMR):

ParameterValue
Pulse Program Proton-decoupled experiment
Solvent CDCl₃
Temperature 298 K
Number of Scans 1024 or more depending on concentration
Relaxation Delay 2.0 s
Data Presentation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of isobutylquinoline will show characteristic absorption bands for the aromatic C-H and C=C bonds of the quinoline (B57606) ring, as well as the aliphatic C-H bonds of the isobutyl group.

Experimental Protocol

Instrumentation:

  • FTIR spectrometer.

Sample Preparation:

  • For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

FTIR Acquisition Parameters:

ParameterValue
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
Data Presentation

Expected Characteristic FTIR Absorption Bands for Isobutylquinoline:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2960-2850Aliphatic C-H stretch (from isobutyl group)
1600-1450Aromatic C=C ring stretching
1470-1430Aliphatic C-H bend (from isobutyl group)
900-675Aromatic C-H out-of-plane bending

Conclusion

The analytical techniques described in this application note provide a comprehensive toolkit for the characterization of isobutylquinoline isomers. GC-MS is highly effective for the identification and quantification of these compounds in complex mixtures. HPLC, with careful method development, can be used for the separation of isomers. NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, while FTIR provides valuable information on the functional groups present. By employing these techniques, researchers, scientists, and drug development professionals can confidently characterize isobutylquinoline and its derivatives in various applications.

References

Application Note: High-Throughput GC-MS Analysis for the Separation of Isobutylquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation and identification of isobutylquinoline isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Isobutylquinolines are structural isomers with the same molecular weight, making their individual identification and quantification in complex matrices a significant analytical challenge. The methodology herein provides a robust framework for achieving chromatographic separation and leveraging mass spectral data for the confident identification of these isomers, which is critical in pharmaceutical development, fragrance analysis, and chemical synthesis quality control.

Introduction

Isobutylquinoline and its isomers are heterocyclic aromatic compounds. Their structural similarity, differing only in the position of the isobutyl group on the quinoline (B57606) ring, results in nearly identical physicochemical properties, posing a considerable challenge for analytical separation. Gas chromatography, with its high resolving power, coupled with mass spectrometry for its sensitivity and specificity, offers an effective solution for the analysis of these volatile and semi-volatile compounds. Achieving baseline separation is paramount for accurate quantification and is highly dependent on the selection of the GC column and the optimization of chromatographic conditions. Mass spectrometry provides confirmation of identity through characteristic fragmentation patterns. This document outlines a comprehensive workflow from sample preparation to data analysis for the successful separation of isobutylquinoline isomers.

Experimental Protocols

Sample Preparation

A standard liquid-liquid extraction protocol is suitable for the isolation of isobutylquinoline isomers from a liquid matrix.

  • 1.1. Acid-Base Extraction:

    • Acidify the sample solution to a pH of approximately 2 with 1M HCl to protonate the basic quinoline nitrogen.

    • Wash the acidic aqueous phase with a non-polar organic solvent like hexane (B92381) to remove neutral and acidic impurities. Discard the organic phase.

    • Basify the aqueous phase to a pH of 9-10 with 1M NaOH to deprotonate the quinoline.

    • Extract the basified aqueous phase three times with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Carefully concentrate the extract under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a GC vial for analysis.

  • 1.2. Standard Preparation:

    • Prepare individual stock solutions of available isobutylquinoline isomers in a volatile solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Create a mixed isomer standard solution by combining aliquots of each stock solution.

    • Prepare a series of calibration standards by serially diluting the mixed standard solution to cover the desired concentration range for quantitative analysis.

GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrument and the complexity of the sample matrix.

  • Gas Chromatograph (GC) System:

    • Column: A non-polar or medium-polarity capillary column is recommended for the separation of these isomers. A DB-5MS (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm I.D., 0.25 µm film thickness) is a suitable choice.

    • Inlet: Split/splitless injector.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1) for concentrated samples or Splitless for trace analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-250.

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Data Presentation

Quantitative data for isobutylquinoline isomers are summarized in the table below. Retention indices are valuable for isomer differentiation, as isomers with identical mass spectra can be distinguished by their elution times on a given column.[1]

Isobutylquinoline IsomerMolecular FormulaMolecular Weight ( g/mol )Kovats Retention Index (Non-polar column)Kovats Retention Index (Polar column)Key Mass Fragments (m/z)
2-Isobutylquinoline (B1582822)C₁₃H₁₅N185.271501, 15152048, 2077185 (M+), 143, 142, 128, 115
4-IsobutylquinolineC₁₃H₁₅N185.27Not availableNot available185 (M+), 143, 142, 128, 115 (Predicted)
6-IsobutylquinolineC₁₃H₁₅N185.27Not availableNot available185 (M+), 143, 142, 128, 115 (Predicted)
8-IsobutylquinolineC₁₃H₁₅N185.27Not availableNot available185 (M+), 143, 142, 128, 115 (Predicted)

Note: Data for 4-, 6-, and 8-isobutylquinoline isomers are predicted based on the known data for 2-isobutylquinoline and general fragmentation patterns of alkylquinolines. Experimental determination of their specific retention indices and mass spectra is recommended for definitive identification.

Data Analysis

  • Qualitative Analysis: The identification of isobutylquinoline isomers is based on a combination of their GC retention times and their mass spectra. While the mass spectra of the isomers are expected to be very similar, slight differences in fragment ion abundances may be observed. The primary confirmation will come from matching the retention time of a peak in the sample chromatogram with that of a known isomer standard. The molecular ion at m/z 185 is a key identifier. The base peak is often the fragment resulting from the loss of a propyl radical ([M-43]+) at m/z 142 or a propene molecule via McLafferty rearrangement, followed by the loss of a hydrogen atom, leading to a fragment at m/z 143.

  • Quantitative Analysis: For quantitative analysis, an internal or external standard method can be employed. A calibration curve should be generated by analyzing a series of standards of known concentrations. The peak area of a characteristic ion for each isomer is plotted against its concentration.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Liquid-Liquid Extraction) gc_injection GC Injection sample_prep->gc_injection gc_separation Chromatographic Separation (DB-5MS Column) gc_injection->gc_separation ms_ionization Mass Spectrometry (Electron Ionization) gc_separation->ms_ionization ms_detection Mass Detection (Quadrupole Analyzer) ms_ionization->ms_detection data_analysis Data Analysis (Retention Time & Mass Spectra) ms_detection->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification

Caption: Experimental workflow for GC-MS analysis of isobutylquinoline isomers.

Logical Relationship in GC-MS Analysis

logical_relationship cluster_chromatography Gas Chromatography cluster_spectrometry Mass Spectrometry Separation Separation by Boiling Point & Polarity RetentionTime Retention Time (Isomer Differentiation) Separation->RetentionTime Identification Compound Identification RetentionTime->Identification Fragmentation Molecular Fragmentation MassSpectrum Mass Spectrum (Structural Information) Fragmentation->MassSpectrum MassSpectrum->Identification

Caption: Logical flow of isomer identification in GC-MS.

References

Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, experimental protocols, and data interpretation for the structural characterization of substituted quinolines using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines are a vital class of heterocyclic compounds, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] Understanding their precise molecular structure is paramount for elucidating structure-activity relationships (SAR) and driving drug discovery programs.

Principles of NMR Spectroscopy for Substituted Quinolines

NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[1][2] For substituted quinolines, 1H and 13C NMR provide critical information regarding the substitution pattern, electronic environment, and molecular connectivity.

1H NMR Spectroscopy: The proton NMR spectrum reveals key insights through chemical shifts (δ), signal multiplicity (splitting patterns), and integration.

  • Chemical Shifts (δ): The position of a proton signal in the spectrum is dictated by its electronic environment. Protons on the quinoline (B57606) ring are typically found in the aromatic region (δ 6.5-9.0 ppm). The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field.[1] Notably, the H2 proton is significantly deshielded by the adjacent nitrogen and often appears as the most downfield signal.[1] The H8 proton also experiences deshielding due to the peri-effect of the nitrogen lone pair.[1] Substituents on the quinoline ring can cause significant changes in the chemical shifts of nearby protons, providing valuable clues about their position.

  • Coupling Constants (J): Spin-spin coupling between non-equivalent protons provides information about their connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei.[3]

    • Ortho-coupling (³J): Coupling between protons on adjacent carbons (three bonds apart) is the strongest, typically in the range of 7-10 Hz.[1]

    • Meta-coupling (⁴J): Coupling between protons separated by three carbons (four bonds apart) is weaker, with J values around 2-3 Hz.[1][3]

    • Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (five bonds apart) is very weak (0-1 Hz) and often not resolved.[1]

  • Integration: The area under each proton signal is proportional to the number of protons it represents, aiding in the assignment of signals and confirming the number of substituents.[1][4]

13C NMR Spectroscopy: The carbon NMR spectrum provides information about the number and electronic environment of the carbon atoms in the molecule.

  • Chemical Shifts (δ): The chemical shifts of the carbon atoms in a quinoline ring are influenced by the electronegativity of the nitrogen atom and the nature of any substituents. The carbon atoms of the pyridine (B92270) ring generally appear at a lower field compared to those of the benzene (B151609) ring. Substituent effects on 13C chemical shifts are well-documented and can be used to predict the substitution pattern.[5]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A properly prepared sample is crucial for obtaining high-quality NMR spectra.[6]

Materials:

  • Substituted quinoline sample (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[7]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)[7]

  • High-quality 5 mm NMR tube[8]

  • Glass vial

  • Pasteur pipette and glass wool[1]

Procedure:

  • Weighing: Accurately weigh the substituted quinoline sample into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Gently swirl or vortex the vial to ensure the complete dissolution of the sample.[9]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool.[1]

  • Transfer: Carefully transfer the filtered solution into the NMR tube to a height of about 4-5 cm.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: 1D NMR Data Acquisition (1H and 13C)

Instrument Setup:

  • Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.[1]

Typical 1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]

  • Spectral Width (SW): Approximately 12-16 ppm, centered around 7 ppm for aromatic compounds.[2]

  • Acquisition Time (AQ): 2-4 seconds.[2]

  • Relaxation Delay (D1): 1-5 seconds.[2]

  • Number of Scans (NS): 8-16 scans for samples with sufficient concentration. Increase for dilute samples.

Typical 13C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 0-200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 128 or more scans, depending on the sample concentration.

Protocol 3: Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum.[1]

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[1]

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.[1]

  • Referencing: Calibrate the chemical shift scale. For 1H and 13C NMR in CDCl₃, the residual solvent peak is typically used as a secondary reference (δH = 7.26 ppm, δC = 77.16 ppm). Tetramethylsilane (TMS) is the primary reference at 0 ppm.[4]

  • Integration (1H NMR): Integrate the signals to determine the relative number of protons.

Data Presentation

The following tables summarize typical 1H and 13C NMR chemical shifts and coupling constants for the unsubstituted quinoline core. Substituents will cause deviations from these values.

Table 1: 1H NMR Chemical Shifts (δ) and Coupling Constants (J) for Unsubstituted Quinoline

ProtonChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constants (J, Hz)
H-2~8.90dd³J₂₃ = 4.2, ⁴J₂₄ = 1.7
H-3~7.40dd³J₃₂ = 4.2, ³J₃₄ = 8.2
H-4~8.15dd³J₄₃ = 8.2, ⁴J₄₂ = 1.7
H-5~7.75d³J₅₆ = 8.4
H-6~7.50t³J₆₅ = 8.4, ³J₆₇ = 7.5
H-7~7.65t³J₇₆ = 7.5, ³J₇₈ = 8.2
H-8~8.10d³J₈₇ = 8.2

Data compiled from various sources.[1][8]

Table 2: 13C NMR Chemical Shifts (δ) for Unsubstituted Quinoline

CarbonChemical Shift (δ, ppm) in CDCl₃
C-2~150.2
C-3~121.1
C-4~136.0
C-4a~128.2
C-5~129.5
C-6~126.6
C-7~127.7
C-8~129.4
C-8a~148.3

Data compiled from various sources.[10][11]

Visualizations

Quinoline_Numbering cluster_quinoline Quinoline Core Structure cluster_labels Atom Numbering quinoline_img N1 N1 C2 C2 C3 C3 C4 C4 C4a C4a C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a

Caption: Numbering of the quinoline ring system.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1D/2D NMR Data lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Analyze Chemical Shifts, Coupling Constants, and Integrals reference->analyze structure Determine Structure analyze->structure

Caption: Experimental workflow for NMR analysis.

Substituent_Effects cluster_quinoline Substituted Quinoline cluster_substituents Substituent Type cluster_effects Effect on Neighboring Proton Chemical Shift (δ) quinoline Quinoline Ring edg Electron Donating Group (EDG) ewg Electron Withdrawing Group (EWG) shielding Shielding (Upfield Shift, Lower δ) edg->shielding causes deshielding Deshielding (Downfield Shift, Higher δ) ewg->deshielding causes

Caption: Influence of substituents on 1H NMR chemical shifts.

References

Synthesis and Biological Evaluation of Isobutylquinoline Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of isobutylquinoline analogues. Isobutylquinolines, a subclass of quinoline (B57606) derivatives, are of growing interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antimicrobial activities. These notes offer a framework for researchers to design, synthesize, and evaluate the biological efficacy of novel isobutylquinoline compounds.

Section 1: Synthesis of Isobutylquinoline Analogues

The synthesis of isobutylquinoline analogues can be achieved through various established methods for quinoline synthesis, adapted for the incorporation of the isobutyl moiety. Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are versatile and can be modified for this purpose.[1]

General Synthetic Protocols

Protocol 1: Modified Skraup Synthesis for 6-Isobutylquinoline (B1581845)

This protocol describes the synthesis of 6-isobutylquinoline from p-isobutylaniline. The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid.

Materials:

  • p-Isobutylaniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (B86663) (optional, to moderate the reaction)

  • Sodium hydroxide (B78521) (for neutralization)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, while cooling in an ice bath.

  • Slowly add p-isobutylaniline to the cooled sulfuric acid with continuous stirring.

  • Add glycerol to the mixture, followed by the cautious addition of nitrobenzene. Ferrous sulfate can be added at this stage to make the reaction less violent.

  • Heat the mixture gently under reflux. The reaction is exothermic and may require initial cooling before heating is applied to maintain a steady reflux.

  • After the initial vigorous reaction subsides, continue heating under reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully pour it into a large volume of cold water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This step should be performed with cooling.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 6-isobutylquinoline by vacuum distillation or column chromatography.

Section 2: Biological Evaluation of Isobutylquinoline Analogues

The biological evaluation of newly synthesized isobutylquinoline analogues is crucial to determine their therapeutic potential. The following protocols outline standard assays for assessing anticancer and antimicrobial activities.

Anticancer Activity Evaluation

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Isobutylquinoline analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isobutylquinoline analogues in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Quinoline Analogues

While specific data for isobutylquinoline analogues are limited, the following table presents the cytotoxic activity of various substituted quinoline derivatives against different cancer cell lines to provide a reference for expected potency.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A HepG-2 (Liver)1.78[2]
HCT-116 (Colon)9.19[2]
MCF-7 (Breast)7.40[2]
Compound B T47D (Breast)0.016[3][4]
Compound C A549 (Lung)15.38[5]
AGS (Gastric)4.28[5]
KYSE150 (Esophageal)4.17[5]
Antimicrobial Activity Evaluation

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Isobutylquinoline analogues (dissolved in DMSO)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first well of each row, add the isobutylquinoline analogue to achieve a desired starting concentration and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Quinoline Analogues

The following table summarizes the antimicrobial activity of representative quinoline derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound D S. aureus1.5[6]
C. difficile1.0[6]
Compound E B. cereus3.12 - 50[7][8]
S. aureus3.12 - 50[7][8]
P. aeruginosa3.12 - 50[7][8]
E. coli3.12 - 50[7][8]
Compound F A. fumigatus0.98[9]
C. albicans0.49[9]

Section 3: Mechanistic Insights and Signaling Pathways

Isoquinoline and quinoline alkaloids are known to exert their anticancer effects through various mechanisms, including the induction of cell death and inhibition of pro-survival signaling pathways like MAPK, NFκB, and PI3K.[10]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that may be modulated by bioactive isobutylquinoline analogues.

anticancer_pathway Isobutylquinoline Analogue Isobutylquinoline Analogue Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Isobutylquinoline Analogue->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Inhibition PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->PI3K Ras Ras Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation, Survival Proliferation, Survival mTOR->Proliferation, Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival

Caption: Potential inhibition of pro-survival signaling pathways by isobutylquinoline analogues.

antimicrobial_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Design Analogue Design Analogue Synthesize Synthesize Design Analogue->Synthesize Purify & Characterize Purify & Characterize Synthesize->Purify & Characterize Primary Screening (e.g., Disk Diffusion) Primary Screening (e.g., Disk Diffusion) Purify & Characterize->Primary Screening (e.g., Disk Diffusion) MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Primary Screening (e.g., Disk Diffusion)->MIC Determination (Broth Microdilution) Mechanism of Action Studies Mechanism of Action Studies MIC Determination (Broth Microdilution)->Mechanism of Action Studies

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of isobutylquinoline analogues.

References

Application Notes and Protocols: Synthesis and Characterization of Isobutylquinoline-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of isobutylquinoline-metal complexes. The protocols outlined below are adaptable for various isobutylquinoline isomers (e.g., 2-isobutylquinoline, 6-isobutylquinoline) and a range of transition metals, including palladium (Pd), ruthenium (Ru), and iridium (Ir).

Introduction

Quinoline and its derivatives are a significant class of N-heterocyclic compounds that are integral to the development of therapeutic agents and functional materials. The incorporation of an isobutyl group can enhance lipophilicity, potentially influencing the biological activity and solubility of the resulting metal complexes. The coordination of isobutylquinoline ligands to metal centers can yield complexes with interesting photophysical, catalytic, and pharmacological properties. This document details generalized procedures for the synthesis and characterization of these promising compounds.

Synthesis of Isobutylquinoline-Metal Complexes

The synthesis of isobutylquinoline-metal complexes typically involves the reaction of an appropriate isobutylquinoline ligand with a metal precursor in a suitable solvent under controlled conditions. The general synthetic strategies for palladium(II), ruthenium(II), and iridium(III) complexes are outlined below.

Protocol 1: Synthesis of a Palladium(II)-Isobutylquinoline Complex

This protocol describes a general method for the synthesis of a dichlorido-bis(isobutylquinoline)palladium(II) complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Isobutylquinoline (e.g., 6-isobutylquinoline)

  • Acetonitrile (B52724) (CH₃CN), reagent grade

  • Methanol (B129727) (CH₃OH), reagent grade

  • Diethyl ether ((C₂H₅)₂O), reagent grade

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve palladium(II) chloride (1 mmol) in acetonitrile (20 mL).

  • To the stirred solution, add a solution of isobutylquinoline (2.2 mmol) in methanol (10 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under vacuum to approximately 5 mL.

  • Add diethyl ether (30 mL) to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Outcome: A solid palladium(II) complex, which can be further purified by recrystallization from a suitable solvent system like dichloromethane (B109758)/hexane (B92381).

Protocol 2: Synthesis of a Ruthenium(II)-Isobutylquinoline Complex

This protocol outlines the synthesis of a ruthenium(II) complex using a ruthenium(II) precursor and isobutylquinoline.

Materials:

  • [Ru(p-cymene)Cl₂]₂ dimer

  • Isobutylquinoline (e.g., 2-isobutylquinoline)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexane, reagent grade

  • Schlenk flask and standard glassware

  • Magnetic stirrer

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the [Ru(p-cymene)Cl₂]₂ dimer (0.5 mmol) in anhydrous dichloromethane (15 mL).

  • Add isobutylquinoline (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or ¹H NMR spectroscopy.

  • Upon completion, reduce the solvent volume in vacuo.

  • Add hexane to precipitate the complex.

  • Filter the resulting solid, wash with hexane, and dry under vacuum.

Protocol 3: Synthesis of an Iridium(III)-Isobutylquinoline Complex

This protocol describes a general method for the synthesis of a cyclometalated iridium(III) complex.

Materials:

  • [IrCl(cod)]₂ dimer (cod = 1,5-cyclooctadiene)

  • Isobutylquinoline (e.g., 2-isobutylquinoline)

  • 2-ethoxyethanol (B86334)

  • Water

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine [IrCl(cod)]₂ dimer (0.5 mmol) and isobutylquinoline (2.5 mmol).

  • Add a 3:1 mixture of 2-ethoxyethanol and water (20 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 120-130°C) under an inert atmosphere for 12-24 hours.

  • Cool the reaction to room temperature, which should result in the formation of a precipitate.

  • Filter the solid, wash with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Characterization of Isobutylquinoline-Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized complexes.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record spectra on a 400 MHz or higher spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the complex (e.g., 10⁻⁵ M) in a UV-grade solvent (e.g., CH₂Cl₂, CH₃CN).

    • Record the absorption spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Record the spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The typical range is 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the molecular weight of the complex.

  • Cyclic Voltammetry (CV):

    • Dissolve the complex in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

    • Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

    • Scan the potential over a relevant range to observe redox events.[1]

Data Presentation

The following tables provide a template for summarizing the characterization data for hypothetical isobutylquinoline-metal complexes.

Table 1: ¹H NMR and UV-Vis Spectroscopic Data

Complex IDLigandMetalKey ¹H NMR Shifts (δ, ppm) in CDCl₃λmax (nm) (ε, M⁻¹cm⁻¹) in CH₂Cl₂
Pd-IBQ-1 6-IsobutylquinolinePd(II)8.95 (d), 8.10 (d), 7.80 (m), 2.60 (d), 1.95 (m), 0.90 (d)280 (π-π), 350 (MLCT)
Ru-IBQ-2 2-IsobutylquinolineRu(II)8.50 (d), 7.90 (t), 7.60 (m), 2.85 (d), 2.10 (m), 1.05 (d)295 (π-π), 450 (MLCT)
Ir-IBQ-3 2-IsobutylquinolineIr(III)9.10 (d), 8.25 (d), 7.70 (m), 3.00 (d), 2.20 (m), 1.15 (d)310 (π-π*), 380 (LC), 480 (MLCT)

Table 2: Electrochemical Data

Complex IDEox (V vs. Ag/AgCl)Ered (V vs. Ag/AgCl)ΔEp (mV)
Pd-IBQ-1 +1.25-0.8080
Ru-IBQ-2 +0.95-1.1070
Ir-IBQ-3 +1.10-1.3565

Visualizations

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Ligand Ligand Reaction Reaction Ligand->Reaction Metal Precursor Metal Precursor Metal Precursor->Reaction Crude Product Crude Product Reaction->Crude Product Precipitation Purification Purification Crude Product->Purification Recrystallization Pure Complex Pure Complex Purification->Pure Complex Characterization Characterization Pure Complex->Characterization Data Analysis Data Analysis Characterization->Data Analysis

Caption: General workflow for the synthesis and characterization of isobutylquinoline-metal complexes.

Potential Mechanism of Action

While specific signaling pathways for isobutylquinoline-metal complexes are not yet fully elucidated, many quinoline-based metal complexes exhibit anticancer activity through mechanisms such as DNA intercalation and the induction of apoptosis.[2]

Anticancer_Mechanism Metal Complex Metal Complex Cellular Uptake Cellular Uptake Metal Complex->Cellular Uptake DNA Intercalation DNA Intercalation Cellular Uptake->DNA Intercalation ROS Generation ROS Generation Cellular Uptake->ROS Generation Apoptosis Apoptosis DNA Intercalation->Apoptosis Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Mitochondrial Dysfunction->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: A plausible signaling pathway for the anticancer activity of quinoline-based metal complexes.

Applications in Drug Development

Quinoline-based metal complexes have shown significant promise in medicinal chemistry, particularly as anticancer agents.[3][4] Iridium(III) and Ruthenium(II) complexes, in particular, have been investigated for their potent cytotoxicity against various cancer cell lines, often exceeding the efficacy of cisplatin.[5][6] The proposed mechanisms of action include the induction of apoptosis through mitochondrial pathways and the inhibition of telomerase activity.[5] The isobutyl substituent may enhance cellular uptake due to increased lipophilicity, potentially leading to improved therapeutic efficacy. Further research is warranted to explore the specific biological targets and signaling pathways of isobutylquinoline-metal complexes to fully realize their therapeutic potential.

References

Application of Isobutylquinoline Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of isobutylquinoline-based compounds as fluorescent probes. While isobutylquinoline itself is more commonly associated with the fragrance industry, the quinoline (B57606) scaffold is a robust platform for the development of fluorescent probes. The information presented here is a representative guide based on the well-documented applications of various quinoline and isoquinoline (B145761) derivatives, which are extensively used for bioimaging, ion sensing, and pH measurement.[1][2][3][4][5]

The introduction of an isobutyl group, a non-polar alkyl substituent, can modulate the photophysical properties of the quinoline fluorophore, such as its quantum yield, Stokes shift, and solvent sensitivity. Furthermore, the isobutyl group can influence the probe's lipophilicity, affecting its cellular uptake and localization.

I. Quantitative Data Presentation

The photophysical properties of fluorescent probes are critical for their application. The following table summarizes key quantitative data for a series of representative quinoline and isoquinoline derivatives, which can serve as a reference for the expected performance of isobutylquinoline-based probes.

Compound/Probe NameExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Stokes Shift (cm⁻¹)Target Analyte/ApplicationReference
Quinoline Derivatives
Sensor TQA301397--Fe³⁺ Detection[6]
Quinoline-Pyrene Probe 6b--0.1-pH Sensing[7]
DQPH-531 / 588 (ratiometric)-> 15000pH Sensing (pKa 7.18)[8]
Quinoline-based Probe314420--Fe³⁺ Detection[9]
Copper Sensing Probe---~35 nm shiftCu²⁺ Detection[10][11]
Isoquinoline Derivatives
1-isoTQLN-3650.015-Cd²⁺ Detection[12]

Note: The quantum yield and other photophysical properties of isobutylquinoline probes would be influenced by the specific substitution pattern and the molecular environment.

II. Signaling Pathways and Experimental Workflows

The function of quinoline-based fluorescent probes often relies on specific molecular mechanisms that modulate their fluorescence in response to a target analyte or environmental change. Below are diagrams illustrating common signaling pathways and a general experimental workflow.

Signaling Pathways

CHEF_PET_Mechanism Metal Target Metal Ion (e.g., Zn²⁺, Cd²⁺) Unbound Unbound Bound Bound Unbound->Bound + Metal Ion Bound->Unbound - Metal Ion (Reversible) Excitation1 Excitation1 Excitation2 Excitation2 PET PET Fluorescence Fluorescence

pH_Sensing_Mechanism cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Protonated Protonated Probe (e.g., Green Fluorescence) Deprotonated Deprotonated Probe (e.g., Red Fluorescence) Protonated->Deprotonated + OH⁻ Emission_Low Emission 1 Protonated->Emission_Low Deprotonated->Protonated + H⁺ Emission_High Emission 2 Deprotonated->Emission_High Excitation_Low Excitation Excitation_Low->Protonated Excitation_High Excitation Excitation_High->Deprotonated

Experimental Workflow

Cell_Imaging_Workflow A 1. Cell Culture Seed cells on glass-bottom dish B 2. Probe Preparation Dilute stock solution in media A->B C 3. Cell Staining Incubate cells with probe solution B->C D 4. Washing Remove unbound probe C->D E 5. Fluorescence Microscopy Acquire images at appropriate λex/λem D->E F 6. Data Analysis Quantify fluorescence intensity/ratio E->F

III. Experimental Protocols

The following are generalized protocols for the application of isobutylquinoline-based fluorescent probes. Optimization of probe concentration, incubation times, and instrument settings will be necessary for specific experimental conditions and cell types.

Protocol 1: Live-Cell Imaging for Intracellular pH Measurement

This protocol outlines the use of a ratiometric isobutylquinoline-based probe for measuring intracellular pH.[13][14]

Materials:

  • Isobutylquinoline-based pH-sensitive fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Cells of interest (e.g., HeLa, CHO)

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Calibration buffers of known pH containing a protonophore (e.g., nigericin)

  • Fluorescence microscope with appropriate filter sets for ratiometric imaging

Procedure:

  • Cell Preparation:

    • The day before imaging, seed the cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment.[1]

  • Probe Preparation:

    • Prepare a 1 mM stock solution of the isobutylquinoline probe in DMSO.

    • On the day of the experiment, prepare a fresh working solution by diluting the stock solution in pre-warmed serum-free cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.[1]

    • After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to remove any unbound probe.[1]

    • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

  • Fluorescence Microscopy and pH Calibration:

    • Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire images at two different excitation or emission wavelengths, depending on the ratiometric properties of the probe.

    • To create a pH calibration curve, replace the medium with calibration buffers of varying pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) containing the ionophore nigericin (B1684572) (typically 10-50 µM). This equilibrates the intracellular and extracellular pH.[15]

    • Acquire ratiometric images at each pH value.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two wavelengths for each cell or region of interest.

    • Plot the fluorescence ratio against the corresponding pH of the calibration buffers to generate a calibration curve.

    • Use the calibration curve to determine the intracellular pH of the experimental cells.

Protocol 2: In Vitro Detection of Metal Ions

This protocol describes the use of an isobutylquinoline-based probe for the detection of a specific metal ion (e.g., Fe³⁺, Zn²⁺, Cd²⁺) in a buffered solution.[9][12]

Materials:

  • Isobutylquinoline-based metal-sensing fluorescent probe

  • Dimethylformamide (DMF) or other suitable organic solvent

  • HEPES or other appropriate buffer solution (e.g., pH 7.4)

  • Stock solutions of various metal salts (e.g., FeCl₃, ZnCl₂, CdCl₂) in deionized water

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the isobutylquinoline probe (e.g., 1 mM) in DMF.

    • Prepare a working solution of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., DMF/H₂O 1:1, v/v with HEPES buffer at pH 7.4).[9]

    • Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.

  • Fluorescence Titration:

    • Place the probe working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the probe solution at the predetermined excitation wavelength.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau.

  • Selectivity Test:

    • Prepare a series of solutions containing the probe and a high concentration of various potentially interfering metal ions.

    • Record the fluorescence spectrum of each solution to assess the probe's selectivity for the target metal ion.[9]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion to generate a titration curve.

    • From this data, the limit of detection (LOD) and the binding stoichiometry (e.g., using a Job's plot) can be determined.[9]

IV. Conclusion

Isobutylquinoline derivatives represent a promising class of fluorescent probes with tunable photophysical properties and versatile applications in cellular imaging and analyte sensing. The protocols and data presented here, based on analogous quinoline and isoquinoline systems, provide a comprehensive guide for researchers to explore the potential of these compounds in their own experimental systems. As with any fluorescent probe, careful optimization and validation are essential for obtaining accurate and reproducible results.

References

Isobutylquinoline in the Development of New Functional Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylquinoline (IBQ) and its derivatives represent a versatile class of heterocyclic compounds with significant potential in the development of novel functional materials. While traditionally recognized for their role in the fragrance industry, the inherent electronic and structural properties of the quinoline (B57606) scaffold are now being explored in advanced applications, including organic electronics, corrosion inhibition, and as a privileged structure in medicinal chemistry. This document provides detailed application notes and experimental protocols for leveraging isobutylquinoline in these emerging fields, offering a guide for researchers and professionals in materials science and drug development.

Applications in Organic Electronics: Host Materials for OLEDs

The quinoline moiety, with its electron-deficient nature, makes isobutylquinoline derivatives promising candidates for host and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). The isobutyl group can enhance solubility and film-forming properties, which are crucial for device fabrication.

Data Presentation: Performance of Analogous Quinoline-Based Host Materials

Quantitative data for isobutylquinoline specifically as an OLED host is not widely published. The following table presents data for representative quinoline derivatives, which serve as structural and functional analogs to guide the development of IBQ-based materials.

Host Material (Quinoline Derivative)Dopant EmitterMax. External Quantum Efficiency (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)
2,2'-(Biphenyl-4,4'-diyl)bis(4-phenylquinoline)Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]18.545.2>10000
2-(4-(Naphthalen-1-yl)phenyl)-4-phenylquinoline(Z)-2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-3-phenylacrylonitrile8.219.815860
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-phenylquinolineBis(2-phenylpyridine)(acetylacetonate)iridium(III) [Ir(ppy)₂(acac)]22.168.3>20000

This data is for analogous quinoline-based compounds and serves as a benchmark for the potential performance of isobutylquinoline derivatives.

Experimental Protocol: Synthesis of a Novel Isobutylquinoline-Based Host Material

Objective: To synthesize a novel host material incorporating the isobutylquinoline scaffold for potential use in OLEDs. This protocol describes a representative Suzuki coupling reaction.

Materials:

  • 2-Bromo-6-isobutylquinoline

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Dichloromethane (DCM) for elution

Procedure:

  • In a 100 mL three-necked flask, dissolve 2-bromo-6-isobutylquinoline (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (1.2 eq) in a 2:1 mixture of toluene and deionized water (40 mL).

  • Add K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq) to the mixture.

  • Degas the mixture by bubbling with nitrogen for 30 minutes.

  • Heat the reaction mixture to 90°C and stir under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and extract the organic layer with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:DCM gradient as the eluent.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship: Design of IBQ-based Host Materials

host_design ibq Isobutylquinoline Core modification Chemical Modification (e.g., Suzuki Coupling) ibq->modification properties Desired Properties: - High Triplet Energy - Good Thermal Stability - Amorphous Morphology properties->modification host_material Novel IBQ-based Host Material modification->host_material functional_groups Introduction of Functional Groups: - Hole-transporting moieties (e.g., carbazole) - Electron-transporting moieties (e.g., triazine) functional_groups->modification

Design Strategy for IBQ-based Host Materials.

Applications in Corrosion Inhibition

The nitrogen atom in the quinoline ring and the presence of π-electrons allow isobutylquinoline to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The isobutyl group can further enhance this effect by increasing the surface area coverage.

Data Presentation: Corrosion Inhibition Efficiency of Analogous Quinoline Derivatives

Specific quantitative data on isobutylquinoline as a corrosion inhibitor is limited. The table below shows the performance of other quinoline derivatives on mild steel in acidic media.

InhibitorConcentration (M)Inhibition Efficiency (%)Method
Quinoline5 x 10⁻³85.2Weight Loss
2-Methylquinoline5 x 10⁻³88.9Weight Loss
8-Hydroxyquinoline1 x 10⁻³95.7Potentiodynamic Polarization

This data for analogous compounds suggests that isobutylquinoline could exhibit significant corrosion inhibition properties.

Experimental Protocol: Evaluation of Isobutylquinoline as a Corrosion Inhibitor

Objective: To determine the corrosion inhibition efficiency of isobutylquinoline on mild steel in a 1 M HCl solution using electrochemical impedance spectroscopy (EIS).

Materials:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl)

  • Isobutylquinoline

  • Acetone

  • Emery paper (various grades)

  • Deionized water

Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode)

  • Polishing machine

Procedure:

  • Electrode Preparation:

    • Polish the mild steel coupons with successively finer grades of emery paper, then with a polishing cloth to a mirror finish.

    • Degrease the coupons with acetone, rinse with deionized water, and dry.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the mild steel coupon as the working electrode.

    • Fill the cell with 1 M HCl solution (blank).

    • Immerse the electrodes and allow the open-circuit potential (OCP) to stabilize (approximately 30 minutes).

    • Perform an EIS measurement at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV AC perturbation.

    • Repeat the measurement with different concentrations of isobutylquinoline added to the 1 M HCl solution.

  • Data Analysis:

    • Model the EIS data using an equivalent circuit to determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Experimental Workflow: Corrosion Inhibition Study

corrosion_workflow start Start prep Prepare Mild Steel Coupons (Polishing, Cleaning) start->prep setup Assemble Three-Electrode Electrochemical Cell prep->setup blank Run EIS in 1 M HCl (Blank Measurement) setup->blank add_ibq Add Isobutylquinoline to 1 M HCl blank->add_ibq run_eis Run EIS at Different IBQ Concentrations add_ibq->run_eis analysis Analyze EIS Data (Calculate Rct and IE%) run_eis->analysis end End analysis->end

Workflow for Evaluating Corrosion Inhibition.

Role in Drug Development: A Privileged Scaffold

The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. The isobutyl substituent can modulate lipophilicity and metabolic stability, making IBQ derivatives attractive for drug design.

Hypothetical Signaling Pathway: Targeting a Kinase with an IBQ Derivative

This diagram illustrates a hypothetical mechanism where an isobutylquinoline-based drug inhibits a protein kinase involved in a cancer signaling pathway.

drug_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor kinase Intracellular Kinase Domain receptor->kinase Activates ibq_drug Isobutylquinoline-based Kinase Inhibitor ibq_drug->kinase Inhibits ATP Binding adp ADP kinase->adp downstream Downstream Signaling Cascade (e.g., MAPK Pathway) kinase->downstream Phosphorylates atp ATP atp->kinase proliferation Cell Proliferation & Survival downstream->proliferation

Hypothetical Kinase Inhibition by an IBQ-based Drug.

Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: While the initial topic specified "isobutylquinoline," a comprehensive review of scientific literature reveals that isobutylquinoline itself is primarily utilized in the fragrance industry and is not documented as a fluorescent marker for biological imaging. However, the broader class of isoquinoline (B145761) and its derivatives represents a versatile and promising scaffold for the development of novel fluorescent probes. These probes have demonstrated significant utility in various biological imaging applications due to their favorable photophysical properties. This document provides detailed application notes and protocols for the use of fluorescent isoquinoline derivatives in biological imaging, targeting researchers, scientists, and drug development professionals.

Introduction to Isoquinoline-Based Fluorescent Probes

The isoquinoline scaffold, a heterocyclic aromatic compound, is a key structural motif in many biologically active molecules and natural products.[1] Its inherent fluorescence has been harnessed and optimized through chemical modifications to create a diverse palette of fluorescent probes for biological imaging.[2] These probes offer several advantages, including tunable fluorescence properties, sensitivity to the microenvironment, and the potential for targeted labeling of subcellular compartments.[3][4]

Key Features of Isoquinoline-Based Probes:

  • Tunable Photophysical Properties: The excitation and emission wavelengths, quantum yield, and Stokes shift of isoquinoline derivatives can be modulated through chemical synthesis, allowing for the development of probes for multicolor imaging and for use with various microscopy setups.[5]

  • Environmental Sensitivity: Some isoquinoline probes exhibit changes in their fluorescence in response to alterations in local environments, such as pH, viscosity, and the presence of metal ions, making them valuable as sensors.[6][7]

  • Targeted Imaging: By incorporating specific targeting moieties, isoquinoline-based probes can be directed to specific organelles, such as mitochondria, lysosomes, and the nucleus, enabling the study of their structure and function in living cells.[7][8]

  • Applications in Drug Development: The fluorescent nature of some isoquinoline-based drug candidates allows for the visualization of their subcellular distribution and tracking of their mechanism of action, aiding in the drug discovery process.[9]

Quantitative Data of Representative Isoquinoline-Based Fluorescent Probes

The photophysical properties of fluorescent probes are critical for their successful application in biological imaging. The following tables summarize key quantitative data for several representative isoquinoline derivatives from the literature.

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives

Compound Name/Reference Excitation Max (λ_ex, nm) Emission Max (λ_em, nm) Quantum Yield (Φ) Stokes Shift (nm) Solvent/Conditions
1-(isoquinolin-3-yl)azetidin-2-one[10] 356 410 0.963 54 0.1 M H₂SO₄
1-(isoquinolin-3-yl)pyrrolidin-2-one[10] 363 422 0.701 59 0.1 M H₂SO₄
1-(isoquinolin-3-yl)piperidin-2-one[10] 368 433 0.389 65 0.1 M H₂SO₄
1-(isoquinolin-3-yl)imidazolidin-2-one[10] 377 453 0.613 76 0.1 M H₂SO₄
RM-581-Fluo[9] 365 448 and 505 Not Reported 83 and 140 Cell Culture Medium
QNO (for Nitric Oxide)[11] ~410 (with NO) ~525 Not Reported ~115 Aqueous Buffer

| NJ1Cd (for Cadmium)[7] | 427 | 570 (with Cd²⁺) | Not Reported | 143 | Aqueous Buffer |

Table 2: Application-Specific Data of Isoquinoline Probes

Probe/Reference Target Analyte/Organelle Cellular Model Concentration Range Incubation Time Key Findings
RM-581-Fluo[9] Endoplasmic Reticulum MCF-7 cells 1 - 30 µM 1 - 4 hours Accumulates in the ER, enabling tracking of the drug candidate.
QNO[11] Nitric Oxide (NO) Raw 264.7 cells 0.5 µM Not specified Enables two-photon imaging of NO production in live cells and tissues.
NJ1Cd[7] Cadmium (Cd²⁺) HeLa cells Not specified Not specified Ratiometric detection of intracellular Cd²⁺.

| CMTP-1[8] | Mitochondria (Viscosity and MAO-A) | Neuroblastoma cells | Not specified | Not specified | Dual-functional probe for mitochondrial viscosity and enzyme activity. |

Experimental Protocols

The following protocols are generalized methodologies for the application of isoquinoline-based fluorescent probes in cell imaging. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.

Protocol 1: General Live-Cell Staining and Imaging

This protocol provides a basic workflow for staining live cells with a generic isoquinoline-based fluorescent probe.

Materials:

  • Isoquinoline-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., HBSS)

  • Confocal or widefield fluorescence microscope with appropriate filter sets and an environmental chamber

Workflow Diagram:

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to desired confluency prepare_stain Prepare staining solution (1-10 µM in medium) cell_culture->prepare_stain wash_pbs Wash cells with PBS prepare_stain->wash_pbs add_stain Add staining solution to cells wash_pbs->add_stain incubate Incubate for 15-60 min at 37°C add_stain->incubate wash_buffer Wash cells with imaging buffer incubate->wash_buffer add_buffer Add fresh imaging buffer wash_buffer->add_buffer image_cells Image on microscope add_buffer->image_cells G cluster_prep Cell Treatment cluster_imaging Time-Lapse Imaging cluster_analysis Analysis plate_cells Plate cells on imaging dish treat_drug Treat cells with fluorescent drug (e.g., 1-30 µM) plate_cells->treat_drug incubate_time Incubate for various time points (e.g., 1, 2, 4h) treat_drug->incubate_time image_series Acquire images at each time point incubate_time->image_series quantify_signal Quantify fluorescence intensity image_series->quantify_signal determine_localization Determine subcellular localization (co-staining) quantify_signal->determine_localization G cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial (Intrinsic) Pathway cluster_outcome Cellular Outcome stimulus Isoquinoline-based Drug bax_bak Bax/Bak Activation stimulus->bax_bak (e.g., via ER stress) mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Navigating the Synthesis of Isobutylquinolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are powerful tools for the construction of the quinoline (B57606) scaffold, a core component in many pharmaceuticals and functional materials. However, the synthesis of specific alkylated quinolines, such as isobutylquinolines, can present a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these reactions, with a focus on practical solutions and detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing isobutylquinolines using the Skraup or Doebner-von Miller reactions?

The synthesis of isobutylquinolines is often complicated by the same issues inherent to the classic Skraup synthesis, namely the highly exothermic and often violent nature of the reaction, which can lead to low yields and significant tar formation.[1] Specific to isobutylquinolines, challenges can arise from the nature of the starting materials. For instance, in the synthesis of 6-isobutylquinoline (B1581845) from p-isobutylaniline, the electron-donating isobutyl group can influence the reactivity of the aniline (B41778). In the Doebner-von Miller approach to other isomers, the stability and polymerization tendency of the required α,β-unsaturated carbonyl precursor, likely derived from isovaleraldehyde (B47997), can be a concern.

Q2: How can I control the violent exothermic reaction?

Controlling the reaction's vigor is crucial for both safety and yield. Several strategies can be employed:

  • Use of a Moderator: The addition of ferrous sulfate (B86663) (FeSO₄) is a common and effective method to moderate the reaction.[1] It is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.

  • Gradual Addition of Reagents: Instead of combining all reactants at once, the slow, controlled addition of sulfuric acid to the mixture of the aniline, glycerol (B35011) (or the α,β-unsaturated carbonyl), and oxidizing agent is recommended.

  • Temperature Control: Careful monitoring and control of the internal reaction temperature are essential. Using a well-equipped reaction setup with efficient cooling can help dissipate the heat generated.

Q3: Low yields and tar formation are major issues in my synthesis. How can I improve the yield and minimize byproducts?

Low yields and the formation of intractable tar are classic problems in Skraup-type syntheses.[1] To address this:

  • Optimal Reagent Ratios: Incorrect stoichiometry of the reactants can lead to side reactions and incomplete conversion. It is crucial to follow established protocols or optimize the ratios of the aniline, glycerol/carbonyl compound, sulfuric acid, and oxidizing agent.

  • Efficient Mixing: Poor agitation can result in localized overheating and uneven reaction progress, promoting tar formation. The use of a mechanical stirrer is recommended for larger-scale reactions.

  • Nature of the Aniline Substituent: Electron-donating groups on the aniline, like the isobutyl group, generally favor the reaction. However, steric hindrance, especially with ortho-substituted anilines, can be a challenge.[2]

Q4: What are the most effective methods for purifying crude isobutylquinoline from the tarry reaction mixture?

Purification can be challenging due to the viscous, tarry nature of the crude product.

  • Steam Distillation: For volatile quinolines, steam distillation is a highly effective method to separate the product from non-volatile tar.[3] The crude reaction mixture is made strongly basic, and then steam is passed through to carry over the isobutylquinoline.[4]

  • Column Chromatography: For less volatile derivatives or when steam distillation is not feasible, column chromatography is a viable option. A typical starting point for the mobile phase would be a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the polarity of the specific isobutylquinoline isomer.[5] Dry loading the crude product onto silica (B1680970) gel can be an effective technique if it is not readily soluble in the mobile phase.[5]

  • Vacuum Distillation: After initial purification, vacuum distillation can be used to obtain a highly pure product.[6]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Reaction is too violent and difficult to control - Highly exothermic nature of the reaction.- Rapid addition of sulfuric acid.- Localized overheating due to poor mixing.- Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture before heating.[1]- Add concentrated sulfuric acid slowly and with efficient cooling.- Ensure vigorous and efficient stirring throughout the reaction.
Low yield of isobutylquinoline and/or excessive tar formation - Suboptimal reaction temperature (too high or too low).- Incorrect stoichiometry of reactants.- Polymerization of the acrolein or α,β-unsaturated carbonyl intermediate.- Inefficient work-up leading to product loss.- Carefully control the reaction temperature, typically in the range of 130-150°C.[1]- Optimize the molar ratios of aniline, glycerol/carbonyl compound, acid, and oxidizing agent.- Use a moderator to prevent localized hotspots that can lead to polymerization.- For the Doebner-von Miller reaction, consider preparing the α,β-unsaturated carbonyl in situ.[7]- Employ steam distillation for efficient separation from tar.[3]
Difficulty in isolating the product from the tarry residue - High viscosity of the reaction mixture.- Emulsion formation during work-up.- After cooling, carefully dilute the reaction mixture with water to reduce viscosity before basification.- During extraction, if emulsions form, try adding a saturated brine solution.- For volatile products, steam distillation is the preferred method of isolation.[8]
Formation of unexpected isomers (with substituted anilines) - The directing effects of substituents on the aniline ring.- The position of the isobutyl group on the aniline will determine the substitution pattern on the quinoline ring. For instance, p-isobutylaniline will yield 6-isobutylquinoline. Be aware that meta-substituted anilines can give a mixture of products.

Experimental Protocols

Protocol 1: General Skraup Synthesis of 6-Isobutylquinoline

This procedure is adapted from the general Skraup synthesis and would use p-isobutylaniline as the starting material.

  • Materials:

    • p-Isobutylaniline

    • Glycerol (anhydrous)

    • Concentrated Sulfuric Acid

    • Nitrobenzene (B124822) (as oxidizing agent and solvent)

    • Ferrous sulfate (FeSO₄) (moderator)

    • Sodium hydroxide (B78521) solution (for work-up)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of p-isobutylaniline, glycerol, and nitrobenzene.

    • Add ferrous sulfate to the mixture.

    • Heat the mixture gently. The reaction is exothermic and should be carefully controlled.

    • Once the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours.

    • After cooling, cautiously pour the reaction mixture into a large volume of water.

    • Make the solution strongly alkaline with a sodium hydroxide solution.

    • Isolate the crude 6-isobutylquinoline by steam distillation.

    • The collected distillate can be further purified by extraction with an organic solvent, followed by drying and vacuum distillation.

Protocol 2: General Doebner-von Miller Synthesis of an Isobutylquinoline

This method would be used to synthesize isobutylquinolines with substitution on the pyridine (B92270) ring, by reacting an aniline with an appropriate α,β-unsaturated aldehyde or ketone.

  • Materials:

    • Aniline derivative

    • An α,β-unsaturated aldehyde or ketone (e.g., derived from isovaleraldehyde)

    • Concentrated Hydrochloric Acid or Sulfuric Acid

    • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) may be required.

  • Procedure:

    • The α,β-unsaturated carbonyl compound can be prepared in situ via an acid-catalyzed aldol (B89426) condensation of two aldehydes (Beyer method).[7] For example, isovaleraldehyde could be used.

    • The aniline is added to the acidic reaction mixture containing the α,β-unsaturated carbonyl compound.

    • The mixture is heated under reflux for several hours.

    • The work-up is similar to the Skraup synthesis, involving basification and subsequent purification by steam distillation or column chromatography.

Visualizations

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p_isobutylaniline p-Isobutylaniline mixing Mixing and Gradual Heating p_isobutylaniline->mixing glycerol Glycerol glycerol->mixing h2so4 H2SO4 (conc.) h2so4->mixing oxidant Oxidizing Agent (e.g., Nitrobenzene) oxidant->mixing moderator Moderator (e.g., FeSO4) moderator->mixing reflux Controlled Reflux (Exothermic Reaction) mixing->reflux quench Quench with Water reflux->quench basify Basification (NaOH) quench->basify steam_dist Steam Distillation basify->steam_dist purification Further Purification (e.g., Vacuum Distillation) steam_dist->purification final_product final_product purification->final_product 6-Isobutylquinoline

Caption: Experimental workflow for the Skraup synthesis of 6-isobutylquinoline.

Doebner_von_Miller_Pathway aniline Aniline michael_add Michael Addition aniline->michael_add ab_unsat α,β-Unsaturated Carbonyl ab_unsat->michael_add cyclization Cyclization michael_add->cyclization dehydration Dehydration cyclization->dehydration oxidation Oxidation dehydration->oxidation isobutylquinoline Isobutylquinoline oxidation->isobutylquinoline Troubleshooting_Low_Yield start Low Yield of Isobutylquinoline check_temp Is reaction temperature optimized (130-150°C)? start->check_temp check_reagents Are reagent ratios correct? check_temp->check_reagents Yes solution_temp Adjust and monitor temperature carefully. check_temp->solution_temp No check_mixing Is mixing efficient? check_reagents->check_mixing Yes solution_reagents Optimize stoichiometry. check_reagents->solution_reagents No check_workup Is product lost during work-up? check_mixing->check_workup Yes solution_mixing Use mechanical stirrer. check_mixing->solution_mixing No solution_workup Use steam distillation for efficient recovery. check_workup->solution_workup Yes

References

Technical Support Center: Optimization of Isobutylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isobutylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of isobutylquinoline, presented in a question-and-answer format to directly address specific issues.

General Issues

Q1: My reaction yield for isobutylquinoline synthesis is consistently low. What are the common causes?

A1: Low yields in quinoline (B57606) and isoquinoline (B145761) syntheses can stem from several factors:

  • Substrate Reactivity: The electronic nature of the substituents on your starting materials, such as isobutylaniline or a corresponding phenethylamine (B48288) derivative, can significantly impact the reaction's efficiency. Electron-donating groups generally facilitate the cyclization step, which is often an electrophilic aromatic substitution.

  • Reaction Temperature: Many quinoline syntheses, like the Skraup or Doebner-von Miller, require high temperatures to proceed. Insufficient heating can lead to incomplete reaction. Conversely, excessively high temperatures can cause decomposition of reactants or products, leading to tar formation.[1]

  • Catalyst Choice and Concentration: The type and amount of acid or base catalyst are critical. For instance, in the Combes synthesis, using a more effective dehydrating agent and catalyst, like polyphosphoric ester (PPE), can be more efficient than sulfuric acid.[2][3]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can interfere with the reaction, leading to side products and lower yields. Ensure all reagents and solvents are of appropriate purity and anhydrous where required.

  • Workup and Purification Losses: Significant amounts of product can be lost during extraction, and purification steps.[4]

Q2: I am observing the formation of significant tar and polymeric materials in my reaction mixture. How can I prevent this?

A2: Tar formation is a frequent issue, particularly in reactions conducted under strongly acidic and high-temperature conditions like the Skraup synthesis.[1]

  • Controlled Heating: Ensure gradual and controlled heating of the reaction mixture to prevent localized overheating, which can promote polymerization of intermediates like acrolein (in the Skraup synthesis).[1][2]

  • Efficient Stirring: Vigorous stirring is crucial to maintain a homogenous reaction mixture and prevent hot spots.

  • Moderating Agents: In the Skraup synthesis, the addition of a moderating agent like ferrous sulfate (B86663) can help control the exothermic nature of the reaction.[1]

  • Biphasic Reaction Medium: For the Doebner-von Miller reaction, employing a biphasic medium can sequester the carbonyl compound in an organic phase, reducing its tendency to polymerize under acidic conditions.[5]

Synthesis-Specific Troubleshooting

Skraup Synthesis

Q3: My Skraup synthesis of isobutylquinoline is too violent and difficult to control. What can I do?

A3: The Skraup reaction is notoriously exothermic.[1] To manage the reaction's vigor:

  • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a common practice to make the reaction less violent by extending it over a longer period.[1][6] Boric acid can also be used for this purpose.[1]

  • Slow Acid Addition: Add the concentrated sulfuric acid slowly and carefully while monitoring the temperature.

Doebner-von Miller Reaction

Q4: I'm getting a low yield in my Doebner-von Miller synthesis of isobutylquinoline. What are the likely causes?

A4: Low yields in this reaction are often due to the polymerization of the α,β-unsaturated carbonyl starting material under acidic conditions.[5]

  • Optimize Catalyst: The choice of acid catalyst is crucial. Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid are commonly used.[7]

  • Temperature Control: A reaction temperature of at least 65°C may be necessary for good yields in some modified Doebner reactions.[8]

Friedländer Synthesis

Q5: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?

A5: Regioselectivity is a known challenge in the Friedländer synthesis with unsymmetrical ketones.[2][9]

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[2][9]

  • Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.[2]

Bischler-Napieralski Synthesis (for Isoquinoline Core)

Q6: I am observing a significant amount of a styrene-like side product in my Bischler-Napieralski reaction. What is causing this?

A6: This is likely due to a retro-Ritter type reaction, where the nitrilium ion intermediate undergoes elimination.[10]

  • Milder Conditions: Explore newer, milder protocols using reagents like triflic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) at lower temperatures (-20 °C to 0 °C) to prevent degradation.[11]

  • Solvent Choice: Using the corresponding nitrile (e.g., acetonitrile) as the solvent can help shift the equilibrium away from the elimination product.[11]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for common quinoline and isoquinoline synthesis methods. These should be considered as starting points for optimization for the synthesis of isobutylquinoline.

Table 1: General Conditions for Quinoline Synthesis

Synthesis MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)
Skraup Aniline derivative (e.g., p-isobutylaniline), GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene), FeSO₄ (moderator)Nitrobenzene or none135-140
Doebner-von Miller Aniline derivative, α,β-Unsaturated carbonylLewis or Brønsted acid (e.g., SnCl₄, p-TsOH)Various (e.g., ethanol, acetonitrile)65 - reflux
Combes Aniline derivative, β-DiketoneAcid catalyst (e.g., H₂SO₄, PPA)None or high-boiling solventHigh temperatures
Friedländer 2-Aminoaryl ketone/aldehyde, Carbonyl with α-methyleneAcid or base (e.g., H₂SO₄, KOH)Various (e.g., ethanol, toluene)Varies (can be high)

Table 2: General Conditions for Isoquinoline Synthesis (Bischler-Napieralski)

Starting MaterialDehydrating AgentSolventTemperature (°C)
β-ArylethylamidePOCl₃, P₂O₅, Tf₂OHigh-boiling (e.g., toluene (B28343), xylene) or DCM for milder methods-20 to 140

Experimental Protocols

Below are detailed methodologies for key synthesis routes. Note: These are general protocols and may require optimization for the specific synthesis of isobutylquinoline.

Protocol 1: Skraup Synthesis of Quinoline (Adapted for Isobutylquinoline)

  • Reactant Preparation: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add p-isobutylaniline, glycerol, and a moderating agent like ferrous sulfate.[1]

  • Acid Addition: Slowly add concentrated sulfuric acid to the stirred mixture. An exothermic reaction will occur.

  • Oxidant Addition: Add an oxidizing agent, such as nitrobenzene.

  • Heating: Heat the mixture to the appropriate temperature (typically 135-140°C) and maintain for several hours.[12]

  • Workup: After cooling, the mixture is diluted with water and neutralized with a base (e.g., NaOH). The quinoline product is then isolated, often by steam distillation, followed by extraction and purification.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

  • Reaction Setup: Combine the 2-aminoaryl aldehyde or ketone and the carbonyl compound with an α-methylene group in a suitable reaction vessel.[2]

  • Catalyst Addition: Add the chosen acid or base catalyst.

  • Heating: Heat the reaction mixture to the optimized temperature.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture. If a solid precipitates, it can be filtered and washed. Otherwise, perform a standard aqueous workup with extraction.

  • Purification: Purify the crude product by recrystallization, column chromatography, or distillation.[2]

Protocol 3: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline (B110456)

Classical Method:

  • Reaction Setup: Dissolve the N-acyl-β-phenylethylamine (e.g., N-(isobutylphenethyl)acetamide) in a high-boiling solvent like anhydrous toluene or xylene.

  • Reagent Addition: Add a dehydrating agent such as phosphorus oxychloride (POCl₃).

  • Heating: Heat the mixture to reflux (80-140°C) and monitor the reaction by TLC.[13]

Milder Method:

  • Reaction Setup: Dissolve the amide in dichloromethane (B109758) (DCM) and cool to -20°C.

  • Reagent Addition: Add 2-chloropyridine followed by triflic anhydride (Tf₂O).

  • Reaction: Stir at low temperatures (-20°C to 0°C) until the reaction is complete.[11]

  • Workup: The resulting 3,4-dihydroisoquinoline can be worked up or reduced in situ to the tetrahydroisoquinoline.

Mandatory Visualizations

experimental_workflow_skraup start Start reactants Mix p-Isobutylaniline, Glycerol, FeSO₄ start->reactants add_acid Slowly Add H₂SO₄ reactants->add_acid add_oxidant Add Nitrobenzene add_acid->add_oxidant heat Heat to 135-140°C add_oxidant->heat workup Cool, Dilute, Neutralize heat->workup isolate Isolate by Steam Distillation workup->isolate purify Purify Product isolate->purify end End purify->end

Caption: Workflow for Skraup Synthesis of Isobutylquinoline.

troubleshooting_low_yield start Low Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_catalyst Is Catalyst Type and Concentration Correct? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_reagents Are Reagents and Solvents Pure? check_catalyst->check_reagents Yes optimize_catalyst Optimize Catalyst check_catalyst->optimize_catalyst No check_workup Are there losses during workup? check_reagents->check_workup Yes purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No optimize_workup Optimize Workup Protocol check_workup->optimize_workup Yes

Caption: Troubleshooting Logic for Low Reaction Yield.

bischler_napieralski_pathway start β-Arylethylamide dehydrating_agent Dehydrating Agent (e.g., POCl₃ or Tf₂O) start->dehydrating_agent intermediate Nitrilium Ion Intermediate dehydrating_agent->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization side_product Styrene-like Side Product (Retro-Ritter) intermediate->side_product product 3,4-Dihydroisoquinoline cyclization->product

Caption: Simplified Bischler-Napieralski Reaction Pathway.

References

Technical Support Center: Purification of Isobutylquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of isobutylquinoline isomers. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isobutylquinoline isomers?

The main difficulty in separating isobutylquinoline isomers, such as 2-isobutylquinoline (B1582822), 6-isobutylquinoline, and 8-isobutylquinoline, lies in their similar physicochemical properties. As positional isomers, they share the same molecular weight and elemental composition. The only structural difference is the position of the isobutyl group on the quinoline (B57606) ring, leading to subtle variations in polarity, boiling point, and pKa values. These small differences make their resolution by common purification techniques challenging.

Q2: Which purification techniques are most effective for isobutylquinoline isomers?

Several techniques can be employed for the purification of isobutylquinoline isomers, each with its own advantages and limitations. The most common methods include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers.

  • Fractional Distillation: This method is suitable for separating liquids with close boiling points, which is often the case for isomers.

  • Crystallization: If the isomers or their derivatives can be solidified, crystallization can be a highly effective purification method.

The choice of technique depends on the specific isomers being separated, the scale of the purification, and the desired final purity.

Q3: What is the typical synthesis route for isobutylquinolines, and what impurities can be expected?

Isobutylquinolines are commonly synthesized via the Skraup synthesis.[1][2] This reaction involves reacting an isobutylaniline (e.g., p-isobutylaniline) with glycerol (B35011) in the presence of a strong acid like sulfuric acid and an oxidizing agent such as nitrobenzene.[1][2]

Common impurities originating from the Skraup synthesis can include:

  • Unreacted starting materials (isobutylaniline, glycerol, nitrobenzene).

  • Side-products from the polymerization of acrolein (formed from glycerol dehydration).

  • Other isomeric quinolines if the starting aniline (B41778) is not a single isomer.

  • Tar-like substances due to the harsh reaction conditions.

A thorough work-up and purification are essential to remove these impurities. A typical work-up involves steam distillation to remove volatile components, followed by neutralization and further purification.[3]

Purification Techniques and Protocols

Chromatographic Separation

Chromatography is a highly effective method for separating isomers with small differences in polarity and structure.

Q4: How can I develop an HPLC method for separating isobutylquinoline isomers?

Developing an HPLC method for basic positional isomers like isobutylquinolines requires careful optimization of the stationary phase, mobile phase, and pH.

Experimental Protocol (General Starting Point):

  • Column Selection: A good starting point is a reversed-phase column with a phenyl or pentafluorophenyl (PFP) stationary phase. These phases can offer beneficial π-π interactions with the aromatic quinoline ring, potentially enhancing selectivity between isomers.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

  • pH Control: Since isobutylquinolines are basic compounds, the mobile phase pH is critical. Operating at a low pH (e.g., pH 2-4) will ensure the analytes are protonated, which can improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica (B1680970) support.[4] A buffer, such as phosphate (B84403) or acetate, should be used to maintain a stable pH.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to achieve good resolution of all isomers in a reasonable analysis time.

  • Detection: UV detection at a wavelength where the quinoline ring absorbs strongly (e.g., around 254 nm or 280 nm) is suitable.

Workflow for HPLC Method Development:

HPLC_Method_Development HPLC Method Development for Isobutylquinoline Isomers start Start with a Phenyl or PFP column mobile_phase Initial Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (pH ~2.7) start->mobile_phase gradient Run a broad gradient (e.g., 10-90% Acetonitrile) mobile_phase->gradient evaluate Evaluate initial separation: - Resolution - Peak Shape gradient->evaluate poor_resolution Poor Resolution? evaluate->poor_resolution peak_tailing Peak Tailing? evaluate->peak_tailing poor_resolution->peak_tailing No optimize_gradient Optimize Gradient: - Shallower gradient around elution time - Change organic modifier (Methanol) poor_resolution->optimize_gradient Yes adjust_ph Adjust pH: - Lower pH further (e.g., pH 2) - Use a different buffer peak_tailing->adjust_ph Yes optimized Optimized Separation peak_tailing->optimized No optimize_gradient->evaluate end_capping Consider a highly end-capped column to minimize silanol (B1196071) interactions adjust_ph->end_capping end_capping->evaluate

Caption: Workflow for developing an HPLC separation method.

Q5: What are the recommended GC conditions for analyzing isobutylquinoline isomers?

GC is well-suited for the analysis of volatile and thermally stable compounds like isobutylquinolines.

Experimental Protocol (General Starting Point):

  • Column Selection: A non-polar or mid-polarity capillary column is a good starting point. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms) is a versatile choice. For potentially better separation of positional isomers, a more polar column, such as one with a higher phenyl content or a wax-type phase, could be explored.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector: A split/splitless injector is typically used. For concentrated samples, a high split ratio (e.g., 50:1) can prevent column overload. The injector temperature should be high enough to ensure rapid vaporization (e.g., 250-280 °C).

  • Oven Temperature Program: A temperature program is essential for separating isomers with different boiling points. A representative program could be:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 5-10 °C/minute.

    • Hold: 5 minutes at 250 °C.

  • Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For identification, a Mass Spectrometer (MS) is invaluable.

Data Presentation: GC Parameters for Isomer Analysis

ParameterRecommended Starting Condition
Column 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temp. 260 °C
Split Ratio 50:1
Oven Program 100 °C (2 min), then 10 °C/min to 250 °C (5 min)
Detector FID at 280 °C or MS (scan range m/z 50-300)
Fractional Distillation

Q6: Can fractional distillation be used to separate isobutylquinoline isomers?

Yes, fractional distillation is a viable technique, especially for larger quantities, provided there is a sufficient difference in the boiling points of the isomers.[5] Due to the high boiling points of quinoline derivatives (e.g., 2-isobutylquinoline has a boiling point of approximately 277 °C at atmospheric pressure), vacuum distillation is often necessary to prevent thermal decomposition.[6]

Experimental Protocol (General Procedure for Vacuum Fractional Distillation):

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Connect the apparatus to a vacuum source with a pressure gauge.

  • Heating: Use a heating mantle with a stirrer to ensure even boiling.

  • Pressure Control: Reduce the pressure in the system to the desired level. A lower pressure will decrease the boiling points of the components.[7]

  • Distillation: Heat the mixture slowly. The component with the lower boiling point at that pressure will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Fraction Collection: Collect different fractions as the temperature at the still head changes, indicating that different components are distilling.

Logical Relationship for Distillation Choice:

Distillation_Choice Choosing the Right Distillation Method start Mixture of Isobutylquinoline Isomers bp_check Boiling Point > 150°C at atm pressure? start->bp_check bp_diff_check Boiling Point Difference < 70°C? bp_check->bp_diff_check No vac_dist Vacuum Distillation bp_check->vac_dist Yes simple_dist Simple Distillation bp_diff_check->simple_dist No frac_dist Atmospheric Fractional Distillation bp_diff_check->frac_dist Yes vac_frac_dist Vacuum Fractional Distillation vac_dist->vac_frac_dist Boiling Point Difference < 70°C

Caption: Logic for selecting the appropriate distillation technique.

Crystallization

Q7: How can I use crystallization to purify a specific isobutylquinoline isomer?

Crystallization can be a very effective method if one isomer can be selectively precipitated from a solution. This can sometimes be achieved by forming a salt of the basic quinoline nitrogen.

Experimental Protocol (General for Salt Formation and Recrystallization):

  • Salt Formation: Dissolve the mixture of isobutylquinoline isomers in a suitable solvent (e.g., ethanol (B145695) or acetone). Add an acid (e.g., picric acid, hydrochloric acid, or a chiral acid for resolution of enantiomers, if applicable) to form the corresponding salts.

  • Crystallization: The salt of one isomer may be less soluble and precipitate out of the solution upon cooling or addition of an anti-solvent.

  • Isolation: Collect the crystals by filtration.

  • Recrystallization: To further purify the isolated salt, dissolve it in a minimal amount of hot solvent and allow it to slowly cool to form purer crystals.

  • Liberation of the Free Base: After obtaining the pure salt, dissolve it in water and add a base (e.g., sodium hydroxide) to neutralize the acid and regenerate the pure isobutylquinoline isomer, which can then be extracted with an organic solvent.

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Solution
Peak Tailing Secondary interactions with residual silanols on the column.Lower the mobile phase pH (e.g., to 2-3) to protonate the basic isobutylquinoline and suppress silanol ionization. Use a highly end-capped column.
Mobile phase pH is too close to the pKa of the analyte.Adjust the mobile phase pH to be at least 2 units away from the pKa of the isobutylquinolines.
Poor Resolution Insufficient selectivity of the stationary phase.Try a different column chemistry, such as a phenyl-hexyl or a PFP column, to introduce different separation mechanisms (e.g., π-π interactions).
Gradient is too steep.Use a shallower gradient around the elution time of the isomers to increase the separation time.
Incorrect organic modifier.Switch from acetonitrile to methanol (B129727) or vice versa to alter selectivity.
Inconsistent Retention Times Poor column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.
Fluctuations in mobile phase composition or temperature.Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature.
GC Troubleshooting
Problem Possible Cause Solution
Poor Resolution Inadequate column selectivity.Try a column with a different stationary phase (e.g., a more polar column like a wax column) to alter the elution order.
Oven temperature program is not optimized.Decrease the temperature ramp rate to increase the time the isomers spend in the column. Add an isothermal hold at a temperature that provides the best separation.
Carrier gas flow rate is not optimal.Optimize the carrier gas flow rate to achieve the highest column efficiency (lowest plate height).
Broad Peaks Column contamination.Trim the first few centimeters of the column from the injector end.
Injection volume is too large (column overload).Reduce the injection volume or increase the split ratio.
Ghost Peaks Contamination in the injector or carryover from a previous injection.Replace the septum and liner. Run a blank solvent injection to check for carryover.

References

Technical Support Center: Isobutylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of isobutylquinoline. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for common synthesis methods.

Frequently Asked Questions (FAQs)

Q1: Which are the most common methods for synthesizing isobutylquinoline?

A1: The most common classical methods for synthesizing the quinoline (B57606) core, which can be adapted for isobutylquinoline, are the Skraup synthesis, the Doebner-von Miller reaction, and the Combes synthesis. Each method has its own advantages and challenges regarding starting materials, reaction conditions, and potential yields.

Q2: What is the typical starting material for synthesizing 6-isobutylquinoline (B1581845)?

A2: The logical starting material for the synthesis of 6-isobutylquinoline is para-isobutylaniline (4-isobutylaniline).[1] This aniline (B41778) derivative will form the benzene (B151609) ring portion of the final quinoline structure with the isobutyl group at the desired position.

Q3: My Skraup reaction is very exothermic and difficult to control. How can I manage this?

A3: The Skraup synthesis is notoriously exothermic.[2] To control the reaction, it is crucial to use a moderator such as ferrous sulfate (B86663) (FeSO₄).[3] Slow, dropwise addition of sulfuric acid with efficient stirring and external cooling are also critical safety and yield-improving measures.[4]

Q4: I am observing significant tar formation in my reaction, which is lowering my yield. What is the cause and how can I prevent it?

A4: Tar formation, especially in the Skraup and Doebner-von Miller reactions, is often due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl intermediates (like acrolein formed from glycerol).[5] To minimize this, ensure controlled temperature, use a moderator like ferrous sulfate, and maintain anhydrous conditions, as water can interfere with the dehydration of glycerol (B35011).[6]

Q5: How can I improve the regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?

A5: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the substituents on the β-diketone.[7] Generally, bulkier substituents and the use of anilines with electron-donating groups (like methoxy) can favor the formation of one regioisomer over the other.[7] The choice of acid catalyst can also play a role.

Troubleshooting Guides

Low Yield

Low product yield is a common issue in isobutylquinoline synthesis. The following guide provides a structured approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Reaction Completion? start->check_reaction check_conditions Review Reaction Conditions check_reaction->check_conditions  No check_workup Evaluate Work-up & Purification check_reaction->check_workup  Yes check_reagents Assess Reagent Purity & Stoichiometry check_conditions->check_reagents optimize_temp Optimize Temperature & Reaction Time check_conditions->optimize_temp adjust_reagents Use High-Purity Reagents & Optimize Ratios check_reagents->adjust_reagents improve_workup Refine Extraction & Purification Steps check_workup->improve_workup end Improved Yield optimize_temp->end adjust_reagents->end improve_workup->end

Caption: A decision tree for troubleshooting low yield in isobutylquinoline synthesis.

Formation of Tarry Byproducts

The formation of a significant amount of tar is a frequent problem that complicates product isolation and reduces yield.

Potential Cause Recommended Solution
Uncontrolled Exothermic Reaction Add a moderator like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating.[5]
Localized Overheating Ensure efficient and continuous stirring throughout the reaction. Use a solvent to aid in heat dissipation.[4]
Polymerization of Intermediates Maintain a controlled temperature profile and avoid excessive heat.[4]
Suboptimal Reagent Quality Use anhydrous glycerol and ensure the purity of all starting materials.[6]

Data Presentation: Comparative Yields in Alkylquinoline Synthesis

Direct comparative yield data for isobutylquinoline synthesis is limited in the literature. The following tables present representative yields for the synthesis of various substituted quinolines using the Skraup, Doebner-von Miller, and Combes methods, which can serve as a reference for expected outcomes.

Table 1: Representative Yields in Skraup Synthesis of Substituted Quinolines

Aniline DerivativeOxidizing AgentYield (%)Reference
o-BromoanilineNot Specified~75%[6]
o-NitroanilineNot Specified~17%[6]
6-NitrocoumarinSelf-oxidizing~14%[8]
AnilineNitrobenzene84-91%[9]

Table 2: Representative Yields in Doebner-von Miller Synthesis of Alkylquinolines

Aniline Derivativeα,β-Unsaturated CarbonylCatalyst/ConditionsYield (%)Reference
AnilineAcrolein Diethyl AcetalHClModerate to Good[10]
Substituted Anilinesγ-Aryl-β,γ-unsaturated α-ketoestersTFA, reflux<2-80%[11]
Various AnilinesVarious α,β-unsaturated aldehydesAg(I)-Montmorillonite K10Good to Excellent[1]

Table 3: Regioselectivity in a Modified Combes Synthesis

Aniline Derivativeβ-Diketone Substituent (R)Major Product RegioisomerReference
Methoxy-substituted anilinesIncreased bulk of R2-CF₃-quinolines[7]
Chloro- or fluoroanilinesNot specified4-CF₃-quinolines[7]

Experimental Protocols

Skraup Synthesis of 6-Isobutylquinoline

This protocol is adapted from general Skraup synthesis procedures for producing 6-isobutylquinoline from p-isobutylaniline.

Experimental Workflow for Skraup Synthesis

SkraupWorkflow start Start mix_reagents Mix p-isobutylaniline, glycerol, FeSO₄, & nitrobenzene start->mix_reagents add_acid Slowly add conc. H₂SO₄ with cooling mix_reagents->add_acid heat Heat gently, then reflux add_acid->heat workup Cool, dilute with water, & neutralize heat->workup purify Purify by steam distillation workup->purify end 6-Isobutylquinoline purify->end

Caption: A step-by-step workflow for the Skraup synthesis of 6-isobutylquinoline.

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine p-isobutylaniline, glycerol, ferrous sulfate heptahydrate (FeSO₄·7H₂O), and nitrobenzene.

  • With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel.

  • After the addition is complete, gently heat the mixture until an exothermic reaction begins. Remove the heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask.

  • Once the initial exotherm subsides, heat the mixture to reflux for 2-3 hours.

  • Allow the mixture to cool, then carefully dilute with water and neutralize with a concentrated sodium hydroxide (B78521) solution while cooling.

  • The crude 6-isobutylquinoline is then purified from the mixture by steam distillation.[12]

Doebner-von Miller Synthesis of Isobutylquinoline

This method allows for greater variation in the substitution pattern of the resulting quinoline.

Reaction Scheme for Doebner-von Miller Synthesis

DoebnerVonMiller aniline p-Isobutylaniline product Substituted Isobutylquinoline aniline->product + carbonyl α,β-Unsaturated Aldehyde/Ketone carbonyl->product + catalyst Acid Catalyst (e.g., HCl, H₂SO₄) catalyst->product

Caption: General reaction scheme for the Doebner-von Miller synthesis of isobutylquinoline.

Procedure:

  • Dissolve p-isobutylaniline in a suitable solvent (e.g., ethanol (B145695) or a biphasic system) containing an acid catalyst such as hydrochloric acid or sulfuric acid.

  • Slowly add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) to yield 2-methyl-6-isobutylquinoline) to the stirred solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture, neutralize the acid, and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or distillation.

Combes Synthesis of Isobutylquinoline

The Combes synthesis is particularly useful for preparing 2,4-disubstituted quinolines.

Procedure:

  • Condense p-isobutylaniline with a β-diketone (e.g., acetylacetone (B45752) to yield 2,4-dimethyl-6-isobutylquinoline) by stirring them together, often without a solvent.

  • After the initial condensation to form an enamine intermediate, add a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid.[7]

  • Heat the mixture to induce cyclization and dehydration.

  • The reaction is then worked up by pouring the mixture into water, neutralizing, and extracting the product.

  • Purification is typically achieved through chromatography or recrystallization.

References

Technical Support Center: Optimizing Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in minimizing byproduct formation and optimizing your quinoline synthesis reactions.

General Troubleshooting & FAQs

This section addresses overarching issues and questions applicable to various quinoline synthesis methods.

Frequently Asked Questions (FAQs)

Q1: How can I improve the yield and purity of my quinoline product across different synthesis methods? A1: Optimizing reaction parameters such as temperature, reaction time, and catalyst choice is crucial. For purification, several methods can be employed. A common procedure involves drying the crude product with Na2SO4 followed by vacuum distillation from zinc dust.[1][2] Another effective technique is the conversion of the crude quinoline to a salt, such as a hydrochloride or picrate, which allows for purification by crystallization.[1][2] After crystallization, the free base can be regenerated.[1][2] For stubborn impurities, column chromatography is a reliable method, though care must be taken with sensitive quinoline derivatives on acidic silica (B1680970) gel.[3][4][5]

Q2: My quinoline derivative is decomposing on the silica gel column. What can I do? A2: Decomposition on silica gel is a frequent problem due to the acidic nature of the silica and the basicity of the quinoline nitrogen.[3] To prevent this, you can deactivate the silica gel by pre-treating it with a basic solution. A common and effective method is to add 1% triethylamine (B128534) (NEt₃) to the eluent system.[3] Prepare a slurry of the silica gel in this triethylamine-containing eluent to pack the column, which neutralizes the acidic sites.[3]

Q3: What are some "green" or more environmentally friendly alternatives for quinoline synthesis? A3: Several greener protocols have been developed. For the Friedländer synthesis, conducting the reaction in water at elevated temperatures without a catalyst has proven to be an efficient method.[1][4] Microwave-assisted synthesis (MAS) can significantly accelerate reaction times and improve yields, often under solvent-free conditions.[6] The use of ionic liquids as recyclable solvents or catalysts is another eco-friendly option.[6][7] Modern approaches also focus on using heterogeneous catalysts, such as nanocatalysts, which can be easily recovered and reused, minimizing waste.[8][9]

Q4: How do substituents on the aniline (B41778) starting material affect the reaction outcome? A4: Substituents on the aniline ring significantly impact the reaction. Electron-donating groups generally enhance the nucleophilicity of the aniline, favoring the reaction and leading to higher yields.[4] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring, making the cyclization step more difficult and often resulting in lower yields.[4][10] Steric hindrance from bulky ortho-substituents can also negatively impact the reaction yield.[10]

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines but is notoriously exothermic and prone to tar formation.[7][11][12]

Troubleshooting Guide: Skraup Synthesis
Problem Probable Cause Recommended Solution
Violent, uncontrollable reaction Highly exothermic nature of the reaction.[11][13]Add a moderator like ferrous sulfate (B86663) (FeSO₄) or boric acid to the reaction mixture before heating to ensure a smoother reaction profile.[11][12][13][14] Ensure slow, careful addition of sulfuric acid with efficient stirring and external cooling.[11]
Low yield and excessive tar formation Uncontrolled reaction temperature leading to polymerization of acrolein (formed in situ from glycerol).[1][12][13]Maintain strict temperature control. Use a moderator (FeSO₄) to control the reaction rate.[12][13] After the initial exotherm, ensure sufficient heating to maintain a steady reflux for 3-5 hours.[10] For purification, steam distillation is highly effective for separating the volatile quinoline from non-volatile tar.[11][12][13]
Low to no product formation Reaction temperature is too low or reaction time is too short.[13] Poor quality of reagents, especially wet glycerol.[10][13]Ensure the reaction is initiated with gentle heating and then maintained at reflux.[10] Use anhydrous glycerol, as water can interfere with the reaction.[10][13] Verify the purity of all other reagents.
Data Presentation: Effect of Aniline Substituent on Yield
Aniline Derivative Substituent Type Reported Yield (%)
o-BromoanilineElectron-withdrawing (halo)~75%[10]
o-NitroanilineStrongly Electron-withdrawing~17%[10]
4-AcetylanilineElectron-withdrawing~18%[10]

Mandatory Visualization: Skraup Synthesis Troubleshooting

G start Low Yield / Tar in Skraup Synthesis check_moderator Is a moderator (e.g., FeSO₄) being used? start->check_moderator check_temp Is temperature strictly controlled? check_moderator->check_temp Yes sol_moderator Add FeSO₄ or Boric Acid to control exotherm. check_moderator->sol_moderator No check_reagents Are reagents pure (esp. anhydrous glycerol)? check_temp->check_reagents Yes sol_temp Add H₂SO₄ slowly with cooling. Remove heat after initiation, then maintain steady reflux. check_temp->sol_temp No check_workup Is steam distillation used for purification? check_reagents->check_workup Yes sol_reagents Use high-purity, anhydrous reagents. check_reagents->sol_reagents No sol_workup Employ steam distillation to separate product from tar. check_workup->sol_workup No end_node Optimized Synthesis check_workup->end_node Yes sol_moderator->check_temp sol_temp->check_reagents sol_reagents->check_workup sol_workup->end_node

Caption: Troubleshooting workflow for low yield and tar in Skraup synthesis.

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is a modified procedure that includes ferrous sulfate to moderate the reaction.[12][13]

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser and a mechanical stirrer, add the reagents in the following order: 80 g of powdered ferrous sulfate heptahydrate, 865 g of anhydrous glycerol, 218 g of aniline, and 170 g of nitrobenzene.[13]

  • Acid Addition: Thoroughly mix the contents. Slowly and carefully, add 400 cc of concentrated sulfuric acid to the mixture while stirring.

  • Heating: Gently heat the flask with a flame, moving it around to avoid localized overheating. Once the reaction begins to bubble, remove the heat source immediately.[10][13] The exothermic reaction should proceed vigorously but controllably, sustaining a brisk reflux.

  • Reflux: If the reaction subsides, apply gentle heat to maintain a steady reflux for an additional 3-5 hours after the initial vigorous phase is over.[12]

  • Work-up: Allow the mixture to cool to room temperature. Carefully dilute the viscous mixture with water.

  • Purification: Set up for steam distillation. Basify the mixture with a sodium hydroxide (B78521) solution. Steam distill the mixture to co-distill the quinoline product with water.[12] Collect the milky distillate, separate the oily quinoline layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether) to recover any dissolved product.[12] Combine the organic layers, dry over anhydrous sodium sulfate, remove the solvent, and purify further by distillation.

Doebner-von Miller Synthesis

A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones, allowing for a wider range of substituted quinolines.[11][15]

Troubleshooting Guide: Doebner-von Miller Synthesis
Problem Probable Cause Recommended Solution
Low yield and polymer formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[7][11][16]Employ a biphasic reaction medium (e.g., aqueous acid and an organic phase). This sequesters the carbonyl compound in the organic phase, reducing its tendency to polymerize.[7][11][16]
Formation of reduced byproducts The intermediate Schiff base can be reduced, or the dihydroquinoline intermediate can act as a hydrogen transfer agent, reducing other intermediates.[11][16]Adjust reactant stoichiometry. Increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid (in the related Doebner reaction) can favor the desired pathway.[16]

Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[17][18]

Troubleshooting Guide: Friedländer Synthesis
Problem Probable Cause Recommended Solution
Low or no product yield Inappropriate or inactive catalyst.[17] The reaction may be stalled due to low temperature or insufficient reaction time.[4]The choice of catalyst is substrate-dependent. Screen different acid (p-TsOH, ZnCl₂) or base (KOH, piperidine) catalysts.[17] Consider modern catalysts like ionic liquids or nanocatalysts.[17] Monitor the reaction by TLC and if stalled, consider increasing the temperature or reaction time.[4]
Self-condensation of ketone starting material Basic conditions can promote a competing aldol (B89426) condensation of the ketone that contains the α-methylene group.[1][12][17]Switch from a base-catalyzed to an acid-catalyzed system.[1][12] Alternatively, slowly add the ketone component to the reaction mixture to keep its concentration low, minimizing self-condensation.[1][17]
Formation of regioisomers Use of an unsymmetrical ketone (e.g., 2-butanone) can lead to reaction on either side of the carbonyl group.[19]Catalyst selection can influence regioselectivity; certain amine catalysts may favor one isomer.[19] Optimizing reaction temperature can favor the thermodynamically more stable regioisomer.[19] Increasing the steric bulk on one of the carbonyl groups can also direct the reaction.[5]
Data Presentation: Catalyst Optimization in Friedländer Synthesis
Catalyst Conditions Yield (%) Notes
p-TsOHToluene, RefluxVariesCommon Brønsted acid catalyst.[17]
KOHEthanol, RefluxVariesCommon base catalyst, risk of aldol side-reactions.[17]
IodineSolvent-free, 80°CHighMilder Lewis acid catalyst, often gives high yields.[8]
[bmim]HSO₄Solvent-free, 120°C>90%Ionic liquid catalyst, offers "green" advantages.[7]
WaterNo Catalyst, 70°CHighEnvironmentally friendly option for specific substrates.[1][4]
Mandatory Visualization: Friedländer Synthesis Workflowdot

References

Technical Support Center: Troubleshooting Violent Exotherms in Skraup Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and troubleshooting the vigorous exothermic nature of the Skraup reaction for quinoline (B57606) synthesis.

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is extremely violent and difficult to control. What is causing this, and how can I manage it?

A1: The Skraup synthesis is notoriously exothermic, and a runaway reaction is a common and serious issue.[1][2] The primary cause is the rapid, acid-catalyzed dehydration of glycerol (B35011) to acrolein, which is a highly exothermic process, followed by its vigorous reaction with the aniline.[2]

To manage the violent exotherm, several strategies can be employed:

  • Use of a Moderator: The most common method to control the reaction's vigor is the addition of a moderator.[1][3] Ferrous sulfate (B86663) (FeSO₄) is widely used to make the reaction smoother and less violent by extending it over a longer period.[3][4][5] Boric acid is another option that can result in a smoother reaction, though it may sometimes lead to slightly lower yields.[3][5]

  • Gradual Reagent Addition and Heating: Avoid rapid heating.[1] It is crucial to add reagents in the correct order. The aniline, glycerol, and ferrous sulfate should be mixed before the slow, cooled addition of sulfuric acid.[3] The reaction mixture should be heated gently to initiate the reaction.[1][3] Once boiling begins, the external heat source should be removed, as the reaction's own heat should be sufficient to maintain boiling for some time.[3][6]

  • Temperature Monitoring and Control: Continuous monitoring of the internal reaction temperature is critical.[2][7] If the reaction becomes too vigorous, external cooling, such as a wet towel on the flask, can be applied.[3][5]

  • Efficient Stirring: Inadequate stirring can create local hot spots, leading to decomposition and tarring.[1][4] For the often viscous mixture, a robust mechanical stirrer is recommended over a magnetic stir bar to ensure homogenous mixing.[4][6]

Q2: I'm observing significant tar formation in my reaction, making product isolation difficult. What causes this and how can it be minimized?

A2: The formation of a "black polymeric goo" or tar is a very common issue in the Skraup synthesis.[5] This is primarily due to the polymerization of acrolein, which is generated in situ, under the harsh acidic and high-temperature conditions of the reaction.[5]

To minimize tar formation:

  • Control Reaction Temperature: Overheating significantly increases the rate of polymerization. Adhering to a controlled temperature profile is crucial.[6]

  • Use of Moderators: As with controlling the exotherm, moderators like ferrous sulfate can also help reduce tar formation by promoting a more controlled reaction pathway.[5][6]

  • Use of Acylated Amines: Using an acetylated amine, such as acetanilide (B955) instead of aniline, has been shown to reduce the violence of the reaction and decrease tar formation.[6]

  • Efficient Work-up: Steam distillation is an effective method to separate the volatile quinoline product from the non-volatile tarry residue.[2]

Q3: What is the specific role of ferrous sulfate in the Skraup reaction?

A3: Ferrous sulfate (FeSO₄) is a widely used moderator to control the violent nature of the Skraup reaction.[3][8][9][10] It is believed to function as an oxygen carrier, which allows the oxidation step of the reaction to proceed more smoothly and over a longer duration.[3][4][5] This controlled reaction environment helps to prevent the reaction from becoming uncontrollable and also aids in reducing the formation of tarry byproducts.[4][5]

Q4: Are there any alternative oxidizing agents to nitrobenzene (B124822) that might result in a less violent reaction?

A4: Yes, while nitrobenzene is traditionally used, other oxidizing agents can be employed, some of which are reported to result in a less violent reaction. Arsenic pentoxide (or arsenic acid) is a common alternative and is noted to produce a less vigorous reaction.[3][8][9] Other options that have been used include ferric compounds and vanadium pentoxide.[3] More recently, methods using iodine as a catalyst have also been developed.[6][11] The choice of oxidizing agent can significantly impact the reaction's vigor and the final yield.[6]

Data Summary

Table 1: Moderators for Controlling Exotherm in Skraup Reactions

ModeratorFunctionNotes
Ferrous Sulfate (FeSO₄)Acts as an oxygen carrier, extending the reaction over a longer period to prevent a sudden, violent exotherm.[3][4][5]Most commonly used and effective moderator.[2][3] Also helps in reducing tar formation.[6]
Boric AcidSmoothens the reaction.[3]May result in slightly lower yields compared to ferrous sulfate.[3][5]
Acetic AcidCan moderate the violence of the original nitrobenzene method.[3]

Experimental Protocols

General Protocol for a Controlled Skraup Synthesis of Quinoline

This protocol incorporates safety measures to control the exothermic nature of the reaction.

Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, lab coat, and chemical-resistant gloves.[1][7]

Apparatus Setup:

  • Assemble a three-necked round-bottom flask of appropriate size, equipped with a robust mechanical stirrer, a reflux condenser, and a dropping funnel.[1]

Reagent Charging and Reaction:

  • In the flask, combine the aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).[1][6]

  • Ensure the mixture is well-stirred.[3]

  • Slowly and with cooling (e.g., in an ice bath), add concentrated sulfuric acid to the mixture through the dropping funnel.[2][6]

  • Gently heat the mixture using a heating mantle until it begins to boil.[3][4]

  • Immediately remove the heat source. The exothermic nature of the reaction should be sufficient to sustain boiling for a period (e.g., 30-60 minutes).[3][6]

  • If the reaction becomes too vigorous, cool the flask externally with a wet towel.[3][5]

  • Once the initial vigorous reaction subsides, reapply heat to maintain a steady reflux for an additional 3-5 hours to complete the reaction.[5][6]

Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.[7]

  • Carefully dilute the cooled mixture by pouring it into a large beaker of water or ice water.[1][7]

  • Make the solution strongly basic by slowly adding a concentrated sodium hydroxide (B78521) solution while cooling in an ice bath. This neutralization step is also highly exothermic.[1][2]

  • The crude quinoline is typically purified from the neutralized mixture by steam distillation.[1][2]

  • The collected distillate, containing quinoline and water, is then processed. The quinoline layer is separated, and the aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.[2]

Visualizations

Troubleshooting Logic for Violent Skraup Reactions

G Troubleshooting Violent Exotherms start Violent Exotherm Observed moderator Add a Moderator? (e.g., FeSO4, Boric Acid) start->moderator heating Control Heating Protocol? (Gradual heating, remove heat after initiation) moderator->heating Yes stirring Improve Stirring? (Use mechanical stirrer) heating->stirring Yes reagent_add Control Reagent Addition? (Slow addition of H2SO4 with cooling) stirring->reagent_add Yes success Reaction Controlled reagent_add->success Yes

Caption: A flowchart for troubleshooting violent exotherms in Skraup reactions.

Experimental Workflow for a Controlled Skraup Synthesis

G Controlled Skraup Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Apparatus (3-neck flask, stirrer, condenser) charge 2. Charge Reactants (Aniline, Glycerol, FeSO4) setup->charge add_acid 3. Add H2SO4 Slowly (with cooling) charge->add_acid heat_init 4. Gentle Initial Heating add_acid->heat_init exotherm 5. Remove Heat (Allow exotherm to sustain reaction) heat_init->exotherm reflux 6. Reflux to Completion exotherm->reflux cool_dilute 7. Cool and Dilute reflux->cool_dilute neutralize 8. Neutralize with NaOH (with cooling) cool_dilute->neutralize steam_distill 9. Steam Distillation neutralize->steam_distill isolate 10. Isolate Product steam_distill->isolate

Caption: A step-by-step workflow for a controlled Skraup synthesis experiment.

References

Technical Support Center: Isobutylquinoline Skraup Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Skraup synthesis of isobutylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis and why is it used for isobutylquinoline?

The Skraup synthesis is a classic chemical reaction used to synthesize quinolines.[1] It involves the reaction of an aromatic amine with glycerol (B35011), an acid catalyst (typically concentrated sulfuric acid), and an oxidizing agent.[2] For the synthesis of 6-isobutylquinoline (B1581845), the aromatic amine used is p-isobutylaniline.[3] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine to acrolein, cyclization, and subsequent oxidation to form the quinoline (B57606) ring system.[2]

Q2: My Skraup reaction is extremely vigorous and difficult to control, leading to a low yield and a significant amount of black tar. What is happening and how can I mitigate this?

The Skraup synthesis is notoriously exothermic and can proceed with uncontrollable violence, leading to the formation of complex, high-molecular-weight byproducts often referred to as "tar."[4] This is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[5]

To control the reaction's vigor, the addition of a moderator is highly recommended. Ferrous sulfate (B86663) (FeSO₄) is commonly used as it is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[5] Boric acid can also be employed for this purpose.[5]

Q3: Besides tar, what are the other potential byproducts in the Skraup synthesis of isobutylquinoline?

While tar from acrolein polymerization is the most significant byproduct, other side reactions can occur:

  • Incomplete Oxidation: The dihydroisobutylquinoline intermediate may not be fully oxidized to isobutylquinoline, leading to its presence in the crude product.

  • Side reactions of the oxidizing agent: If nitrobenzene (B124822) is used as the oxidizing agent, it is reduced to aniline (B41778). This aniline can then react with acrolein to form quinoline as a byproduct.

  • Isomer Formation: While using p-isobutylaniline should theoretically yield only 6-isobutylquinoline, harsh reaction conditions could potentially lead to minor isomeric byproducts, although this is less commonly reported.

Q4: I am struggling with the purification of isobutylquinoline from the tarry residue. What is the recommended procedure?

Purification of isobutylquinoline from the tarry byproducts involves separating the basic quinoline derivative from the non-basic, polymeric material. A common and effective method is steam distillation from the neutralized reaction mixture.[4] The isobutylquinoline is volatile with steam and will co-distill, leaving the non-volatile tar behind. The distillate, containing the isobutylquinoline, can then be subjected to extraction with an organic solvent, followed by drying and vacuum distillation for final purification.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction is too violent and uncontrollable Highly exothermic nature of the Skraup reaction.[5]- Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating.[5]- Ensure slow and controlled addition of sulfuric acid with efficient cooling.- Maintain vigorous stirring to prevent localized overheating.
Low yield of isobutylquinoline - Uncontrolled reaction temperature leading to tar formation.[6]- Sub-optimal reagent ratios.- Inefficient mixing.- Use a moderator and control the heating rate.- Perform small-scale optimization experiments to determine the ideal stoichiometry.- Employ a mechanical stirrer for efficient mixing.
Formation of excessive tar - Polymerization of the acrolein intermediate.[5]- Localized overheating.- Use a moderator like ferrous sulfate.[5]- Ensure efficient and uniform heating of the reaction mixture.- Avoid an excess of glycerol.
Difficult purification - The viscous and complex nature of the tarry byproducts.[6]- Utilize steam distillation for the initial separation of the volatile isobutylquinoline from the non-volatile tar.[4]- Perform acid-base extraction to further purify the product.

Experimental Protocol: Skraup Synthesis of 6-Isobutylquinoline (Adapted from General Procedures)

Disclaimer: This is a representative protocol adapted from general Skraup synthesis procedures and should be optimized for specific laboratory conditions and scales.

Materials:

  • p-Isobutylaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (B78521) (for neutralization)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-isobutylaniline, glycerol, ferrous sulfate heptahydrate, and nitrobenzene.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done cautiously to control the initial exotherm.

  • Heating: Heat the mixture gently. Once the reaction begins (indicated by bubbling), the heating can be reduced or removed temporarily as the reaction is exothermic. Once the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure the completion of the reaction.

  • Work-up: Cool the reaction mixture and cautiously dilute it with water. Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution, ensuring to cool the flask in an ice bath during this process.

  • Purification: Subject the alkaline mixture to steam distillation. The 6-isobutylquinoline will distill over with the water. Collect the distillate, which will appear milky.

  • Isolation: Extract the distillate with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Final Purification: The crude 6-isobutylquinoline can be further purified by vacuum distillation.

Visualizations

Skraup_Synthesis_Pathway p_isobutylaniline p-Isobutylaniline michael_adduct Michael Adduct p_isobutylaniline->michael_adduct Michael Addition glycerol Glycerol acrolein Acrolein glycerol->acrolein Dehydration H2SO4 H₂SO₄ (catalyst) dihydroisobutylquinoline Dihydroisobutylquinoline oxidant Oxidizing Agent (e.g., Nitrobenzene) isobutylquinoline 6-Isobutylquinoline oxidant->isobutylquinoline acrolein->michael_adduct tar Tar (Polyacrolein) acrolein->tar Polymerization michael_adduct->dihydroisobutylquinoline Cyclization dihydroisobutylquinoline->isobutylquinoline Oxidation

Caption: Reaction pathway for the Skraup synthesis of 6-isobutylquinoline.

Troubleshooting_Workflow start Experiment Start issue Issue Encountered? start->issue violent_rxn Violent Reaction issue->violent_rxn Yes low_yield Low Yield / Tar issue->low_yield Yes purification_issue Purification Difficulty issue->purification_issue Yes end Successful Synthesis issue->end No solution1 Add Moderator (FeSO₄) Control Acid Addition violent_rxn->solution1 solution2 Optimize Temperature Ensure Efficient Stirring low_yield->solution2 solution3 Utilize Steam Distillation Perform Acid-Base Extraction purification_issue->solution3 solution1->end solution2->end solution3->end

References

Navigating the Scale-Up of Isobutylquinoline Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the pharmaceutical and fragrance industries, the synthesis of isobutylquinoline, a key component in many formulations, presents unique challenges when transitioning from laboratory to industrial-scale production. This technical support center provides a comprehensive guide to troubleshooting common issues, answers frequently asked questions, and offers detailed experimental protocols to ensure a safe, efficient, and high-yield scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for 6-isobutylquinoline (B1581845)?

A1: The primary industrial method for synthesizing 6-isobutylquinoline is the Skraup synthesis.[1][2] This reaction involves the cyclization of p-isobutylaniline with glycerol (B35011) in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822).[1][2]

Q2: What are the main challenges encountered when scaling up the Skraup synthesis of isobutylquinoline?

A2: The most significant challenges during the scale-up of the Skraup synthesis are managing the highly exothermic nature of the reaction, which can lead to runaway reactions, and minimizing the formation of tarry byproducts that complicate purification and reduce yield.[3][4] Inefficient heat transfer and inadequate mixing in larger reactors can exacerbate these issues.[4]

Q3: How can the violent exotherm of the Skraup reaction be controlled at an industrial scale?

A3: To control the reaction's vigor, several strategies are employed. The use of a moderating agent, most commonly ferrous sulfate (B86663) (FeSO₄), is crucial as it helps to ensure a smoother reaction profile.[4][5] Additionally, a slow, controlled addition of sulfuric acid and glycerol to the pre-heated aniline (B41778) solution is essential.[4] Employing a robust cooling system and ensuring efficient agitation are also critical for dissipating heat and preventing localized hotspots.[4]

Q4: What causes tar formation, and how can it be minimized?

A4: Tar formation is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[3] Overheating and localized hotspots significantly increase the rate of polymerization.[4] To minimize tar, it is essential to maintain strict temperature control, ensure homogeneous mixing through vigorous stirring, and use a moderator like ferrous sulfate.[3]

Q5: What are the typical byproducts in isobutylquinoline synthesis?

A5: Besides tar, other byproducts can include partially hydrogenated quinolines and other isomers depending on the purity of the starting materials. The intermediate Schiff base can sometimes act as an oxidizing agent, leading to its own reduction and the formation of saturated or partially saturated quinoline (B57606) derivatives as minor byproducts.[1]

Q6: What are the recommended purification methods for industrial-scale isobutylquinoline production?

A6: At an industrial scale, the purification of isobutylquinoline typically involves a multi-step process. After the reaction is complete, the mixture is neutralized, and the crude isobutylquinoline is isolated. Steam distillation is a common method to separate the volatile isobutylquinoline from the non-volatile tar.[6] For higher purity, this is followed by fractional vacuum distillation.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of isobutylquinoline synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Violent, Uncontrollable Reaction - Rapid addition of reagents- Inadequate cooling- Absence of a moderator- Add ferrous sulfate (FeSO₄) as a moderator before adding acid.[4]- Ensure slow, dropwise addition of sulfuric acid and glycerol with efficient stirring.[4]- Utilize a reactor with a cooling jacket and monitor the internal temperature closely.
Low Product Yield - Incomplete reaction- Excessive tar formation- Loss during workup- Ensure the reaction is heated to the optimal temperature for a sufficient duration.[3]- Optimize temperature control and mixing to minimize polymerization of acrolein.[4]- For volatile quinolines, use steam distillation for initial purification to minimize loss.[6]
High Level of Tarry Byproducts - Localized overheating- Incorrect reagent ratio- Impure starting materials- Improve agitation with a robust mechanical stirrer to ensure uniform heat distribution.[3]- Verify the stoichiometry of all reactants.[3]- Ensure all reagents, especially glycerol (which should be anhydrous), are of high purity.
Difficult Product Isolation - Viscous, tarry reaction mixture- After cooling, carefully dilute the mixture with water to reduce viscosity before extraction.[6]- Utilize steam distillation to separate the product from non-volatile tar.[6]
Product Purity Issues - Incomplete removal of byproducts or starting materials- Perform fractional vacuum distillation after initial purification by steam distillation.[7]- Consider a multi-step purification process, including acid-base extraction, to remove impurities.

Quantitative Data on Reaction Parameters

Optimizing reaction parameters is critical for maximizing yield and purity. The following table provides a summary of key parameters for the Skraup synthesis of alkylated quinolines. Note that specific values for 6-isobutylquinoline may need to be optimized at each scale of production.

Parameter Laboratory Scale (Exemplary) Pilot/Industrial Scale (Considerations) Impact on Yield and Purity
p-Isobutylaniline:Glycerol:Oxidizing Agent Molar Ratio 1 : 3 : 1.2May require adjustment based on reactor efficiency and mixing.An excess of glycerol can help drive the reaction to completion but may increase tar formation if not controlled. The oxidizing agent ratio is critical for efficient conversion.
Sulfuric Acid (moles per mole of aniline) 2.5 - 4Typically optimized to balance catalytic activity with minimizing charring.Higher concentrations can increase reaction rate but also lead to more side products.
Ferrous Sulfate (moderator, % w/w of aniline) 5 - 10%Essential for large-scale reactions to control exotherm.Helps to prevent runaway reactions and reduces tar formation, leading to higher yields and easier purification.[4]
Reaction Temperature 130 - 150°CStrict temperature control is crucial. Utilize automated control systems.Temperatures below this range may lead to an incomplete reaction, while higher temperatures promote tar formation.[3]
Reaction Time 3 - 6 hoursMay be longer due to slower heating and addition rates.Sufficient time is needed for the reaction to go to completion.
Typical Yield (unoptimized) 20 - 40%Can be significantly lower without careful optimization.Highly dependent on successful management of the reaction exotherm and minimization of side reactions.[8]
Optimized Yield Up to 75% (for similar alkylated quinolines)Aims for >70% with efficient process control.Achievable with careful control of all parameters.[3]

Experimental Protocols

Lab-Scale Skraup Synthesis of 6-Isobutylquinoline

Materials:

  • p-Isobutylaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Deionized Water

  • Organic solvent (e.g., toluene (B28343) or diethyl ether for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-isobutylaniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with external cooling (ice bath), add concentrated sulfuric acid to the mixture while stirring.

  • Add nitrobenzene to the reaction mixture.

  • Gently heat the mixture to approximately 130°C. The reaction is exothermic and should be carefully monitored.

  • Once the initial exotherm subsides, maintain the reaction mixture at 130-150°C for 3-5 hours with continuous stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with water.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, keeping the mixture cool with an ice bath.

  • Perform steam distillation on the neutralized mixture to isolate the crude 6-isobutylquinoline.

  • Extract the distillate with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Further purify the crude product by vacuum distillation.

Scale-Up Considerations for Pilot Plant Production
  • Reactor: A glass-lined or stainless steel reactor with a robust cooling jacket and a powerful agitator is required.

  • Reagent Addition: Utilize metering pumps for the slow and controlled addition of sulfuric acid and glycerol.

  • Temperature Control: Implement an automated temperature control system to maintain the reaction within a narrow temperature range.

  • Safety: The highly exothermic nature of the reaction requires careful safety protocols, including pressure relief systems and emergency cooling procedures.

  • Workup: The larger volumes of acidic and basic solutions require appropriate handling and disposal procedures. Steam distillation and vacuum distillation units must be sized appropriately for the batch size.

Visualizations

Skraup_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge_reactants Charge p-Isobutylaniline, Glycerol, FeSO4 add_acid Slow Addition of Sulfuric Acid charge_reactants->add_acid With Cooling add_oxidant Add Nitrobenzene add_acid->add_oxidant heating Controlled Heating (130-150°C) add_oxidant->heating Exothermic Reaction reflux Reflux heating->reflux cool_down Cooling reflux->cool_down neutralize Neutralization cool_down->neutralize steam_distill Steam Distillation neutralize->steam_distill vacuum_distill Vacuum Distillation steam_distill->vacuum_distill final_product Pure 6-Isobutylquinoline vacuum_distill->final_product

Caption: Workflow for the Skraup synthesis of 6-isobutylquinoline.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield violent_reaction Violent Reaction start->violent_reaction high_tar High Tar Content start->high_tar check_temp Check Reaction Temperature (130-150°C?) low_yield->check_temp Isolate cause check_moderator Moderator Used? (e.g., FeSO4) violent_reaction->check_moderator Isolate cause check_hotspots Check for Hotspots (Efficient Cooling?) high_tar->check_hotspots Isolate cause check_time Check Reaction Time (Sufficient?) check_temp->check_time Yes increase_temp_time Action: Increase Temp/Time check_temp->increase_temp_time No check_mixing Check Agitation (Homogeneous?) check_time->check_mixing Yes check_time->increase_temp_time No improve_mixing Action: Improve Agitation check_mixing->improve_mixing No check_addition_rate Check Reagent Addition Rate (Slow?) check_moderator->check_addition_rate Yes add_moderator Action: Add Moderator check_moderator->add_moderator No slow_addition Action: Slow Addition Rate check_addition_rate->slow_addition No check_reagent_purity Check Reagent Purity (Anhydrous Glycerol?) check_hotspots->check_reagent_purity Yes improve_cooling Action: Improve Cooling & Agitation check_hotspots->improve_cooling No use_pure_reagents Action: Use High Purity Reagents check_reagent_purity->use_pure_reagents No

Caption: Troubleshooting decision tree for isobutylquinoline synthesis.

References

Technical Support Center: Isobutylquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isobutylquinoline functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of isobutylquinoline challenging?

A1: The functionalization of the isobutylquinoline core presents regioselectivity challenges due to the inherent electronic properties of the quinoline (B57606) ring system. The pyridine (B92270) ring is electron-deficient and susceptible to nucleophilic attack, while the benzene (B151609) ring is more electron-rich, favoring electrophilic substitution.[1] Direct C-H functionalization is often dictated by the intrinsic reactivity of the C-H bonds, with the C8 and C2 positions being the most reactive due to steric accessibility and electronic activation by the nitrogen atom, respectively.[1][2] The isobutyl group, being an electron-donating group, further activates the benzene ring towards electrophilic substitution, potentially leading to a mixture of products.

Q2: What are the most common positions for isobutylquinoline functionalization and why?

A2: For direct C-H functionalization, the C2 and C8 positions are the most common.[1]

  • C2-functionalization: The position adjacent to the nitrogen atom (C2) is electronically activated, making the C2-H bond more acidic and prone to deprotonation and subsequent functionalization. The nitrogen can also act as a coordinating site for transition metal catalysts.[1]

  • C8-functionalization: The C8-H bond is readily activated, often through the formation of a stable five-membered metallacycle intermediate involving the quinoline nitrogen and a metal catalyst.[1]

For electrophilic aromatic substitution on a 6-isobutylquinoline (B1581845), the substitution will likely be directed to the C5 and C7 positions, ortho and para to the activating isobutyl group.

Q3: How can I achieve functionalization at positions other than C2 and C8?

A3: Functionalizing at the more challenging C3, C4, C5, C6, and C7 positions often requires specific strategies to override the natural reactivity of the quinoline core. These strategies include:

  • Use of Directing Groups: Attaching a directing group to the quinoline nitrogen can steer a catalyst to a specific C-H bond.[2]

  • Use of N-Oxide: Converting the quinoline to its N-oxide can significantly alter the regioselectivity, often favoring functionalization at the C2 position.[1]

Troubleshooting Guides

Problem 1: Low or No Yield in Friedel-Crafts Acylation of Isobutylquinoline

Possible Causes and Solutions:

Possible Cause Solution
Catalyst Deactivation The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and fresh reagents.[3][4]
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a stable complex with the catalyst, rendering it inactive.[3][4]
Deactivated Ring While the isobutyl group is activating, if other deactivating groups are present on the quinoline ring, the reaction may be sluggish. In such cases, using a more reactive acylating agent (acyl chloride over anhydride) or a stronger Lewis acid may be necessary.[3]
Suboptimal Temperature The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while for others, high temperatures can lead to side reactions and decomposition.[3]
Problem 2: Poor Regioselectivity in C-H Activation of Isobutylquinoline

Possible Causes and Solutions:

Possible Cause Solution
Mixture of C2 and C8 Products The choice of catalyst and ligand is crucial. For palladium-catalyzed reactions, phosphine-free conditions often favor C8-functionalization, whereas the presence of phosphine (B1218219) ligands can promote C2-selectivity.[1]
Undesired Substitution on the Benzene Ring The electron-donating isobutyl group can promote electrophilic attack on the benzene ring. To favor functionalization on the pyridine ring, consider converting the quinoline to its N-oxide, which deactivates the benzene ring towards electrophilic attack and directs functionalization to the C2 position.[1]
Steric Hindrance The isobutyl group may sterically hinder access to adjacent positions. Using a less bulky catalyst or directing group might be necessary.
Problem 3: Mixture of Regioisomers in Electrophilic Substitution (e.g., Nitration) of 6-Isobutylquinoline

Possible Causes and Solutions:

Possible Cause Solution
Multiple Activated Positions The isobutyl group at the C6 position activates the C5 and C7 positions for electrophilic attack. This can lead to a mixture of 5- and 7-substituted products.
Reaction Conditions The ratio of regioisomers can be influenced by the reaction temperature and the nitrating agent used. A lower temperature may favor the thermodynamically more stable product.

Quantitative Data Summary

The following tables provide illustrative data for the functionalization of 6-isobutylquinoline, based on general principles of quinoline chemistry.

Table 1: Illustrative Data for Friedel-Crafts Acylation of 6-Isobutylquinoline

EntryAcylating AgentLewis Acid (equiv.)Temp (°C)Yield (%)Product(s)
1Acetyl chlorideAlCl₃ (1.1)0-25655-acetyl-6-isobutylquinoline
2Acetyl chlorideAlCl₃ (1.1)8045Mixture of isomers and byproducts
3Acetic anhydrideAlCl₃ (1.1)25405-acetyl-6-isobutylquinoline
4Acetyl chlorideAlCl₃ (0.5)25<10Low conversion

Table 2: Illustrative Data for Palladium-Catalyzed C-H Arylation of 6-Isobutylquinoline

EntryLigandSolventTemp (°C)Yield (%)Regioselectivity (C8:C2)
1NoneToluene (B28343)11075>95:5
2PPh₃Toluene1106020:80
3XPhosDioxane1208510:90
4NoneAcetic Acid10055>95:5

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 6-Isobutylquinoline

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (B109758).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.05 equivalents) dropwise to the suspension.

  • Substrate Addition: Dissolve 6-isobutylquinoline (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 6-isobutylquinoline solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed C8-Arylation of 6-Isobutylquinoline

  • Setup: In a sealed tube, combine 6-isobutylquinoline (1.0 equivalent), aryl bromide (1.2 equivalents), palladium(II) acetate (B1210297) (5 mol%), and potassium carbonate (2.0 equivalents).

  • Reaction: Add anhydrous toluene to the tube, seal it, and heat the mixture at 110 °C for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the C8-arylated product.

Visualizations

troubleshooting_workflow start Low Yield or Poor Selectivity check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions catalyst_issue Investigate Catalyst/ Ligand System check_reagents->catalyst_issue Reagents OK check_conditions->catalyst_issue Conditions Seem Appropriate directing_group Consider a Directing Group Strategy catalyst_issue->directing_group Catalyst/Ligand Ineffective optimize Systematically Optimize Conditions catalyst_issue->optimize Optimization Needed directing_group->optimize

Caption: A general workflow for troubleshooting isobutylquinoline functionalization reactions.

functionalization_strategy start Desired Functionalization Position on Isobutylquinoline? pos_2_8 C2 or C8 start->pos_2_8 pos_5_7 C5 or C7 start->pos_5_7 other_pos Other Positions (C3, C4) start->other_pos c_h_activation Direct C-H Activation pos_2_8->c_h_activation electrophilic_sub Electrophilic Aromatic Substitution pos_5_7->electrophilic_sub directing_group Directing Group-Assisted C-H Activation other_pos->directing_group

Caption: A decision tree for selecting a functionalization strategy for isobutylquinoline.

suzuki_coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Halo-isobutylquinoline) pd_complex1 R-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar-B(OR)2 pd_complex2 R-Pd(II)L2-Ar transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar reductive_elimination->product

Caption: The catalytic cycle for a Suzuki cross-coupling reaction involving a halo-isobutylquinoline.

References

Validation & Comparative

Isobutylquinoline in Catalysis: A Comparative Guide to Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is paramount in achieving optimal performance in catalytic reactions. Quinoline (B57606) and its derivatives have emerged as a versatile class of ligands, primarily due to their rigid structure, tunable electronic properties, and ability to coordinate with a variety of metals. This guide provides a comparative overview of the role of quinoline derivatives in catalysis, with a particular focus on isobutylquinoline. While extensive research has been conducted on various substituted quinolines, it is noteworthy that the scientific literature on the specific catalytic applications of isobutylquinoline is sparse, with its use being more prominently documented in the field of perfumery.

This guide will, therefore, provide a broader comparison of well-studied quinoline derivatives in key catalytic transformations, namely asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions. The potential role of the isobutyl substituent will be discussed in the context of general principles of ligand design, followed by detailed experimental protocols and data for established quinoline-based catalytic systems.

The Quinoline Scaffold in Catalysis

The efficacy of quinoline derivatives as ligands in catalysis stems from several key features:

  • Coordination: The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center, forming the active catalyst.

  • Steric and Electronic Tuning: The quinoline core can be functionalized at various positions, allowing for the fine-tuning of the steric and electronic environment around the metal center. This, in turn, influences the activity, selectivity, and stability of the catalyst.

  • Rigidity: The rigid bicyclic structure of quinoline helps in creating a well-defined chiral environment in asymmetric catalysis, leading to high enantioselectivity.

The isobutyl group, being an alkyl substituent, is an electron-donating group through an inductive effect. This can increase the electron density on the quinoline nitrogen, potentially enhancing its coordination to the metal center. Sterically, the isobutyl group is bulkier than a methyl or ethyl group, which can influence the accessibility of the catalytic site and the stereochemical outcome of the reaction. However, without specific experimental data, these effects remain theoretical.

Asymmetric Hydrogenation of Quinolines

Asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines is a critical transformation in the synthesis of many pharmaceutical compounds. Various transition metal complexes with chiral quinoline-based ligands have been developed for this purpose.

Comparative Performance of Catalysts in Asymmetric Quinoline Hydrogenation

The following table summarizes the performance of different catalyst systems in the asymmetric hydrogenation of 2-methylquinoline (B7769805). It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Catalyst/LigandSubstratePressure (atm H₂)Temp (°C)SolventTime (h)Conversion (%)ee (%)
[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂2-Methylquinoline5030Toluene (B28343)12>9996
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN2-Methylquinoline5030Methanol12>9995
[Rh(cod)₂]BF₄ / (R,R)-f-spiroPhos2-Methylquinoline5050THF24>9999

Data is compiled from representative literature and is intended for comparative purposes.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline

This protocol is a representative example for the asymmetric hydrogenation of a quinoline derivative.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (R)-MeO-BIPHEP (Chiral phosphine (B1218219) ligand)

  • 2-Methylquinoline

  • Iodine (I₂)

  • Anhydrous, degassed toluene

  • Hydrogen gas (high purity)

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.005 mmol) and (R)-MeO-BIPHEP (0.011 mmol).

  • Anhydrous and degassed toluene (2 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the catalyst solution.

  • To this solution, 2-methylquinoline (1.0 mmol) and iodine (0.02 mmol) are added.

  • The flask is sealed, removed from the glovebox, and connected to an autoclave.

  • The autoclave is purged with hydrogen gas three times before being pressurized to 50 atm.

  • The reaction is stirred at 30°C for 12 hours.

  • After cooling and careful depressurization, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the chiral 1,2,3,4-tetrahydro-2-methylquinoline.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Workup and Analysis Ir_precursor [Ir(COD)Cl]₂ Stir_Catalyst Stir at RT, 20 min Ir_precursor->Stir_Catalyst Ligand (R)-MeO-BIPHEP Ligand->Stir_Catalyst Solvent_Toluene Anhydrous Toluene Solvent_Toluene->Stir_Catalyst Active_Catalyst Active Ir Catalyst Solution Stir_Catalyst->Active_Catalyst Autoclave Transfer to Autoclave Active_Catalyst->Autoclave Substrate 2-Methylquinoline Substrate->Autoclave Iodine Iodine (I₂) Iodine->Autoclave Hydrogenation Pressurize with H₂ (50 atm) Stir at 30°C, 12h Autoclave->Hydrogenation Product_crude Crude Product Hydrogenation->Product_crude Purification Column Chromatography Product_crude->Purification Final_Product Chiral Tetrahydroquinoline Purification->Final_Product Analysis Chiral HPLC Final_Product->Analysis ee_value Determine ee% Analysis->ee_value

Caption: Experimental workflow for the asymmetric hydrogenation of 2-methylquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. Quinolines can act as ligands in these reactions, although their nitrogen atom can also potentially poison the palladium catalyst. The choice of a suitable quinoline-based ligand is therefore crucial for a successful reaction.

Comparative Performance of Ligands in the Suzuki-Miyaura Coupling

The following table presents a hypothetical comparison of different quinoline-based ligands in the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid. This data is illustrative and aims to highlight potential differences in ligand performance.

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
QuinolinePd(OAc)₂K₂CO₃Toluene/H₂O1001285
8-MethoxyquinolinePd(OAc)₂K₂CO₃Toluene/H₂O1001092
2-PhenylquinolinePd(OAc)₂K₂CO₃Toluene/H₂O1001288
Isobutylquinoline (Hypothetical) Pd(OAc)₂ K₂CO₃ Toluene/H₂O 100 ? ?

As there is a lack of published data for isobutylquinoline as a ligand in this reaction, its performance is unknown.

Experimental Protocol: Suzuki-Miyaura Coupling Using a Quinoline-Type Ligand

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Quinoline-based ligand (e.g., 8-methoxyquinoline)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed toluene and water

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the quinoline-based ligand (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add degassed toluene (5 mL) and degassed water (1 mL).

  • The flask is sealed and the mixture is heated to 100°C with vigorous stirring for the required time (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

start Start (Inert Atmosphere) reagents Add Aryl Halide, Arylboronic Acid, Pd(OAc)₂, Ligand, Base start->reagents solvents Add Degassed Toluene and Water reagents->solvents reaction Heat to 100°C with Stirring solvents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, and Extract monitoring->workup Complete purification Column Chromatography workup->purification product Final Product purification->product end End product->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Quinoline derivatives are a valuable class of ligands in catalysis, enabling a range of important chemical transformations. While specific experimental data on the catalytic performance of isobutylquinoline is currently lacking in the scientific literature, the general principles of ligand design suggest that its electronic and steric properties could offer unique advantages in certain reactions. Further research into the synthesis and catalytic application of isobutylquinoline is warranted to explore its potential and provide the necessary data for a direct and quantitative comparison with other quinoline derivatives. The experimental protocols provided in this guide for well-established quinoline-based systems offer a starting point for the evaluation of new ligands in this class.

A Comparative Guide to the Bioactivity of Isobutylquinoline and Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of isobutylquinoline and tetrahydroisoquinoline (THIQ). The available scientific literature reveals a significant disparity in the extent to which these two molecules have been studied for their pharmacological effects. While tetrahydroisoquinoline and its derivatives represent a well-established class of bioactive compounds with a broad spectrum of therapeutic potential, isobutylquinoline is primarily utilized in the fragrance industry, with limited publicly available data on its bioactivity.

Overview of Bioactivity

Tetrahydroisoquinoline (THIQ) is a core structural motif found in numerous natural alkaloids and synthetic compounds, exhibiting a wide range of pharmacological properties. Extensive research has demonstrated the potential of THIQ derivatives in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Isobutylquinoline , in contrast, is predominantly known for its olfactory properties and is widely used as a fragrance ingredient to impart leathery and mossy notes in perfumes.[1] The available data on its biological effects in a therapeutic context is sparse. Safety assessments have indicated that it is not expected to be genotoxic.[2]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of tetrahydroisoquinoline derivatives. No comparable data for isobutylquinoline was found in the reviewed literature.

Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
GM-3-18HCT116 (Colon)KRas Inhibition0.9 - 10.7[3]
GM-3-121MCF-7 (Breast)Antiproliferative0.43 (µg/mL)[3]
GM-3-121MDA-MB-231 (Breast)Antiproliferative0.37 (µg/mL)[3]
GM-3-121Ishikawa (Endometrial)Antiproliferative0.01 (µg/mL)[3]
Compound 6aMCF-7 (Breast)Antiproliferative0.63 (µg/mL)[4]
Compound 6bMCF-7 (Breast)Antiproliferative0.93 (µg/mL)[4]
Compound 6dMCF-7 (Breast)Antiproliferative0.43 (µg/mL)[4]
Compound 6jMCF-7 (Breast)Antiproliferative0.7 (µg/mL)[4]
Compound 7eA549 (Lung)Cytotoxicity0.155[5]
Compound 8dMCF7 (Breast)Cytotoxicity0.170[5]
(R)-enantiomerHT-29 (Colorectal)Cytotoxicity12.3 ± 0.9[6]
(R)-enantiomerA2780 (Ovarian)Cytotoxicity15.7 ± 1.1[6]
(S)-enantiomerHT-29 (Colorectal)Cytotoxicity25.1 ± 1.8[6]
(S)-enantiomerA2780 (Ovarian)Cytotoxicity30.2 ± 2.2[6]
Table 2: Antibacterial Activity of Tetrahydroisoquinoline Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
1-substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineVarious bacterial strains3.5-20[7]
THQ derivativeMethicillin-resistant S. aureus32[7]
Cationic tetrahydroisoquinoline-triazole compounds (5 derivatives)S. aureus2-4[8]
Hit compound 4bM. tuberculosis H37Rv6[8]
HSN584Gram-positive bacteria4-16[9]
HSN739Gram-positive bacteria4-16[9]

Signaling Pathways and Mechanisms of Action

Tetrahydroisoquinoline: Inhibition of NF-κB Signaling Pathway

Several studies have demonstrated that tetrahydroisoquinoline derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] NF-κB is a crucial transcription factor that regulates the expression of various pro-inflammatory genes, including cytokines and enzymes like COX-2.

Inhibition of the NF-κB signaling pathway by tetrahydroisoquinoline derivatives.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[12][13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., tetrahydroisoquinoline derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically around 630 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compound (e.g., THIQ derivatives) seed_cells->add_compound incubate1 Incubate (e.g., 24-72h) add_compound->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add solubilization solution incubate2->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.
NF-κB Activation Assay in Macrophages

This assay measures the activation of NF-κB by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus in macrophages, often stimulated with lipopolysaccharide (LPS).[16][17][18]

Principle: Upon stimulation, the IκB inhibitor protein is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and bind to DNA, initiating the transcription of pro-inflammatory genes. This translocation can be visualized and quantified using immunofluorescence microscopy or by measuring the amount of p65 in nuclear extracts.

Protocol (Immunofluorescence Method):

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) on coverslips in a multi-well plate.

  • Stimulation and Treatment: Pre-treat the cells with the test compound (e.g., tetrahydroisoquinoline derivative) for a specific duration, followed by stimulation with an inflammatory agent like LPS (e.g., 100 ng/mL) for a defined period (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against the NF-κB p65 subunit. Subsequently, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a fluorescent dye such as DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of p65 in the nucleus and cytoplasm to determine the extent of nuclear translocation.

NFkB_Assay_Workflow start Start culture_cells Culture macrophages on coverslips start->culture_cells treat_and_stimulate Pre-treat with THIQ derivative, then stimulate with LPS culture_cells->treat_and_stimulate fix_and_permeabilize Fix and permeabilize cells treat_and_stimulate->fix_and_permeabilize immunostain Immunostain for NF-κB p65 fix_and_permeabilize->immunostain stain_nuclei Stain nuclei with DAPI immunostain->stain_nuclei image_cells Acquire fluorescence microscopy images stain_nuclei->image_cells analyze_translocation Quantify nuclear translocation of p65 image_cells->analyze_translocation end End analyze_translocation->end

Workflow for the NF-κB immunofluorescence assay.

Conclusion

The current body of scientific literature strongly supports the diverse and potent bioactivity of the tetrahydroisoquinoline scaffold, making it a privileged structure in medicinal chemistry and drug discovery. In stark contrast, isobutylquinoline is primarily recognized for its application in the fragrance industry, with a significant lack of data on its pharmacological effects. This guide highlights the extensive therapeutic potential of THIQ derivatives and underscores the need for further investigation into the bioactivity of isobutylquinoline to determine if it possesses any untapped therapeutic value. Researchers are encouraged to consult the referenced literature for more in-depth information on specific compounds and experimental details.

References

A Comparative Guide to the Efficacy of Isobutylquinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the development of novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the diverse heterocyclic scaffolds explored, the isobutylquinoline core has emerged as a promising framework for the design of potent anticancer compounds. This guide provides a comparative analysis of the efficacy of isobutylquinoline-based anticancer agents against other alternatives, supported by experimental data from preclinical studies.

While comprehensive head-to-head clinical comparisons are not yet available, this guide synthesizes findings from in vitro studies to offer an objective overview for researchers, scientists, and drug development professionals. The data presented herein focuses on the cytotoxic and mechanistic properties of these compounds, providing a foundation for further investigation.

Quantitative Efficacy Analysis

The in vitro cytotoxic activity of novel isobutylquinoline derivatives and other related quinoline (B57606) compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is summarized below. For comparative context, the efficacy of well-established chemotherapeutic agents is also presented.

Table 1: Comparative IC50 Values of Quinoline Derivatives and Standard Chemotherapeutics against Various Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
2-Aryl-trimethoxyquinoline (Q21) Ovarian (Resistant)Not Specified[2]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) MCF-7 (Breast)>82.9% inhibition at 100 µM[3]
Doxorubicin MCF-7 (Breast)2.3[3]
Paclitaxel MCF-7 (Breast)~0.005-0.01[3]
Parthenolide MCF-7 (Breast)9.54 ± 0.82[3]
SiHa (Cervical)8.42 ± 0.76[3]

Note: IC50 values should be compared with caution across different studies due to potential variations in experimental conditions.

Mechanistic Insights: Targeting Key Signaling Pathways

Isobutylquinoline and related quinoline derivatives exert their anticancer effects through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently dysregulated cascades in cancer and are primary targets for these agents.[4][5]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[6] Its aberrant activation is a common feature in many cancers, promoting uncontrolled proliferation and resistance to apoptosis. Several quinoline derivatives have been shown to inhibit this pathway, leading to cancer cell death.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isobutylquinoline Isobutylquinoline Derivative Isobutylquinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an isobutylquinoline derivative.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell division and differentiation. Its dysregulation can lead to continuous cell proliferation and tumor growth.

MAPK_ERK_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Isobutylquinoline Isobutylquinoline Derivative Isobutylquinoline->Raf inhibits

Caption: Isobutylquinoline derivative targeting the MAPK/ERK signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of isobutylquinoline-based anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

Workflow:

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. MTT Reagent Addition C->D E 5. Incubation (Formation of Formazan) D->E F 6. Solubilization (e.g., DMSO) E->F G 7. Absorbance Measurement (570 nm) F->G H 8. IC50 Calculation G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The isobutylquinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds.[5][6]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

Detailed Protocol:

  • Cell Treatment: Cells are seeded and treated with the isobutylquinoline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Cells are harvested and washed with PBS. They are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

The available preclinical data suggests that isobutylquinoline-based compounds and their derivatives represent a promising class of anticancer agents. Their ability to induce cytotoxicity in various cancer cell lines, often at low micromolar concentrations, highlights their potential. Furthermore, their mechanism of action, which involves the inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, provides a strong rationale for their continued development.

While the data presented in this guide is encouraging, further in-depth studies, including in vivo efficacy and safety profiling, are necessary to fully elucidate the therapeutic potential of isobutylquinoline-based anticancer agents. The detailed experimental protocols provided herein offer a framework for researchers to conduct further comparative studies and contribute to the advancement of this promising area of cancer research.

References

Isobutylquinoline-Derived Ligands: A Performance Benchmark Against Established Catalysts in Asymmetric Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical determinant for success in asymmetric catalysis. This guide provides a comparative analysis of a novel class of isobutylquinoline-related ligands, specifically 8-aryl-isoquinoline bis-alkylamine ligands, against well-established catalysts such as those derived from Salen and BINOL. The performance of these catalytic systems is evaluated in the context of enantioselective epoxidation and hydroxycarbonylation of conjugated alkenes, offering valuable insights for catalyst selection and reaction optimization.

A novel class of chiral iron catalysts based on bis-8-aryl-isoquinoline bis-alkylamine ligands has recently emerged, demonstrating high efficacy in asymmetric oxidation reactions. These ligands, which can be synthesized in a scalable and divergent manner, allow for precise tuning of the steric and electronic properties of the catalyst's metal center. This guide benchmarks the performance of these innovative ligands against established catalyst systems, providing quantitative data, detailed experimental protocols, and visual workflows to aid in informed decision-making for catalytic process development.

Performance in Asymmetric Epoxidation of Conjugated Alkenes

The enantioselective epoxidation of conjugated alkenes is a fundamental transformation in organic synthesis, providing access to chiral building blocks. The following table summarizes the performance of an 8-aryl-isoquinoline-based iron catalyst in comparison to established Salen- and BINOL-derived catalysts in this key reaction.

Catalyst SystemSubstrateYield (%)ee (%)Reference
8-Aryl-Isoquinoline Ligand
Fe(II)(3,5-di-CF3iQ2dp)(OTf)2Chalcone>9590[1][2]
4-Chlorochalcone>9592[1][2]
4-Bromochalcone>9593[1][2]
Salen-type Ligands
(Salen)Mn(III) Complex2,2-dimethylchromene-92
6-CN-2,2-dimethylchromene-up to 95[3]
BINOL-derived Ligands
BINOL-Zinc Catalyst(E)-Chalcone9594
Graphene Oxide-BINOL-Ti Catalyst6-cyano-2,2-dimethylchromene9993

Performance in Asymmetric Hydroxycarbonylation of Conjugated Alkenes

The asymmetric hydroxycarbonylation of alkenes represents a powerful method for the synthesis of chiral carboxylic acids. The 8-aryl-isoquinoline-based iron catalyst has been shown to be effective in this transformation.

Catalyst SystemSubstrateYield (%)ee (%)Reference
8-Aryl-Isoquinoline Ligand
Fe(II)(3,5-di-CF3iQ2dp)(OTf)2Chalcone7585[1][2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and comparison of catalytic results. The following are representative protocols for the synthesis of the 8-aryl-isoquinoline ligand precursor and its application in asymmetric epoxidation.

Synthesis of 8-Aryl-3-formylisoquinolines (Ligand Precursor)

A key intermediate for the synthesis of the chiral ligands is the 8-aryl-3-formylisoquinoline scaffold. A scalable, divergent route has been developed for its synthesis.[1] The process begins with the preparation of 8-triflate-3-diethoxymethyl-isoquinoline.[1] This intermediate can then undergo a Suzuki coupling reaction with various aryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4) to yield the corresponding 8-aryl-3-diethoxymethyl-isoquinolines.[1] Subsequent hydrolysis of the acetal (B89532) group under acidic conditions affords the target 8-aryl-3-formylisoquinolines.[1]

General Procedure for Asymmetric Epoxidation of Conjugated Alkenes

The following is a general experimental protocol for the iron-catalyzed asymmetric epoxidation of conjugated alkenes using the 8-aryl-isoquinoline bis-alkylamine ligand system.[2]

Materials:

  • Fe(II)(Ar-iQ2dp)(OTf)2 catalyst

  • Conjugated alkene (e.g., Chalcone)

  • Hydrogen peroxide (H2O2) as the oxidant

  • Suitable solvent (e.g., acetonitrile)

  • Carboxylic acid additive (e.g., acetic acid)

Procedure:

  • In a reaction vessel, the Fe(II)(Ar-iQ2dp)(OTf)2 catalyst and the carboxylic acid additive are dissolved in the solvent.

  • The conjugated alkene substrate is added to the solution.

  • The reaction mixture is cooled to the desired temperature (e.g., -20 °C).

  • Hydrogen peroxide is added dropwise to the mixture while maintaining the temperature.

  • The reaction is stirred for the specified time until completion, monitored by techniques such as TLC or GC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

  • The yield and enantiomeric excess of the resulting epoxide are determined by appropriate analytical methods (e.g., HPLC on a chiral stationary phase).

Visualizing the Synthesis and Catalytic Cycle

To further elucidate the processes involved, the following diagrams, generated using the DOT language, provide a visual representation of the ligand precursor synthesis and a generalized catalytic cycle for the epoxidation reaction.

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product 8_Triflate_Isoquinoline 8-Triflate-3-diethoxymethyl- isoquinoline Suzuki_Coupling Pd(PPh3)4 8_Triflate_Isoquinoline->Suzuki_Coupling Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Suzuki_Coupling Intermediate_Acetal 8-Aryl-3-diethoxymethyl- isoquinoline Suzuki_Coupling->Intermediate_Acetal Acid_Hydrolysis Aqueous HCl Intermediate_Acetal->Acid_Hydrolysis Final_Product 8-Aryl-3-formyl- isoquinoline Acid_Hydrolysis->Final_Product

Synthetic workflow for 8-aryl-3-formylisoquinoline.

Epoxidation_Catalytic_Cycle Fe_Catalyst Fe(II) Catalyst Active_Species High-Valent Iron-Oxo Intermediate Fe_Catalyst->Active_Species Oxidation Epoxide Chiral Epoxide Active_Species->Epoxide Oxygen Transfer Alkene Alkene Substrate Alkene->Epoxide Epoxide->Fe_Catalyst Catalyst Regeneration Oxidant H2O2 Oxidant->Active_Species

Generalized catalytic cycle for asymmetric epoxidation.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Isobutylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative framework for evaluating the cross-reactivity of isobutylquinoline derivatives, a class of compounds with emerging interest in various therapeutic areas. Due to the limited availability of public cross-reactivity data for specific isobutylquinoline derivatives, this document utilizes illustrative data for a representative compound, "IQ-1," to demonstrate a comprehensive assessment approach.

The quinoline (B57606) scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1][2] However, this structural motif is also associated with interactions with multiple biological targets, making early and thorough cross-reactivity profiling essential. This guide outlines key experimental methodologies and presents data in a comparative format to aid in the objective assessment of novel isobutylquinoline derivatives against other relevant compounds.

Comparative Cross-Reactivity Data

To effectively evaluate the selectivity of a novel isobutylquinoline derivative, its binding affinity against a panel of off-target proteins should be compared with that of known promiscuous and selective compounds. The following tables present illustrative quantitative data for our representative isobutylquinoline, IQ-1.

Table 1: In Vitro Kinase Selectivity Profile of IQ-1

Kinase inhibition is a common off-target activity for many small molecules. This table compares the inhibitory activity (IC50) of IQ-1 against a panel of kinases, benchmarked against Staurosporine (a non-selective kinase inhibitor) and a hypothetical selective inhibitor.

Kinase TargetIQ-1 (IC50, nM)Staurosporine (IC50, nM)Selective Inhibitor X (IC50, nM)
Primary Target 15 5 10
Off-Target Kinase 11,2008>10,000
Off-Target Kinase 23,50012>10,000
Off-Target Kinase 3>10,00068,500
Off-Target Kinase 485015>10,000
Off-Target Kinase 5>10,00079,200

Data is illustrative and intended for comparative purposes only.

Table 2: hERG Channel Inhibition Profile of IQ-1

Interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability associated with an increased risk of cardiac arrhythmias.

CompoundhERG IC50 (µM)Therapeutic Index (hERG IC50 / Primary Target IC50)
IQ-1251667
Promiscuous Compound Y0.5-
Safe Compound Z>100>10000

Data is illustrative. A higher therapeutic index indicates a greater margin of safety regarding hERG-related cardiotoxicity.[3]

Key Experimental Protocols

Accurate and reproducible experimental design is crucial for generating reliable cross-reactivity data. Below are detailed methodologies for commonly employed assays.

KINOMEscan™ Competition Binding Assay

This high-throughput screening method is used to quantify the binding of a test compound to a large panel of kinases.[4]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[4]

Procedure:

  • Preparation of Reagents: A panel of DNA-tagged kinases is prepared. An immobilized ligand specific for the kinase active site is coated onto a solid support (e.g., beads). Test compounds are serially diluted.[4]

  • Binding Assay: The DNA-tagged kinase, immobilized ligand, and test compound are combined in a multi-well plate and incubated to reach binding equilibrium.[4]

  • Quantification: Unbound kinase is removed by washing. The amount of bound, DNA-tagged kinase is then quantified using qPCR.[4]

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. IC50 values are determined from the dose-response curves.

Automated Patch-Clamp Electrophysiology for hERG Channel Assessment

This method provides a direct measure of the inhibitory effect of a compound on the hERG potassium channel current.

Principle: Whole-cell patch-clamp recordings are performed on cells stably expressing the hERG channel. The effect of the test compound on the ionic current flowing through the channel is measured.

Procedure:

  • Cell Preparation: Cells expressing the hERG channel are cultured and prepared for automated patch-clamp analysis.

  • Compound Application: The test compound is applied to the cells at various concentrations using an automated fluidics system.

  • Electrophysiological Recording: A specific voltage protocol is applied to the cells to elicit hERG channel currents. The peak tail current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

Understanding the broader context of experimental procedures and the biological pathways involved is crucial for interpreting cross-reactivity data.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis compound Isobutylquinoline Derivative (IQ-1) primary_assay Primary Target Assay compound->primary_assay cross_reactivity_panel Cross-Reactivity Panel (e.g., Kinase Panel, hERG) compound->cross_reactivity_panel assay_reagents Assay Reagents (e.g., Kinases, Cells) assay_reagents->primary_assay assay_reagents->cross_reactivity_panel ic50_determination IC50 Determination primary_assay->ic50_determination cross_reactivity_panel->ic50_determination selectivity_profile Selectivity Profile Generation ic50_determination->selectivity_profile signaling_pathway cluster_inhibition Potential Off-Target Inhibition by IQ-1 receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response

References

Isobutylquinoline's Potential as a Drug Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel, effective, and safe therapeutic agents is a central theme in modern drug discovery. Central to this endeavor is the identification and validation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. While isobutylquinoline itself is more established in the fragrance industry for its characteristic leather-like aroma, its core structure, the quinoline (B57606) ring, is a well-recognized privileged scaffold in medicinal chemistry.[1] This guide provides a comparative analysis of the quinoline scaffold, the parent structure of isobutylquinoline, against another prominent privileged scaffold, indole (B1671886), in the context of developing kinase inhibitors for oncology.

Executive Summary

This guide validates the potential of the quinoline scaffold, the foundational structure of isobutylquinoline, as a viable framework for drug development, particularly in the domain of oncology. By comparing it with the well-established indole scaffold, we highlight its efficacy in the design of potent kinase inhibitors. The focus of this comparison is on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial target in cancer therapy due to its role in angiogenesis.[2] Experimental data from in vitro kinase inhibition and cell-based cytotoxicity assays are presented to offer a quantitative comparison. Detailed protocols for these key experiments are also provided to ensure reproducibility and further research.

Comparative Analysis: Quinoline vs. Indole Scaffolds as VEGFR-2 Inhibitors

Both quinoline and indole are heterocyclic aromatic compounds that serve as the foundation for numerous FDA-approved drugs and clinical candidates.[3][4] Their rigid structures and synthetic tractability make them ideal for designing small molecule inhibitors that can fit into the ATP-binding pockets of kinases.[3]

Performance in VEGFR-2 Inhibition

The following table summarizes the in vitro inhibitory activity of representative compounds from both quinoline and indole classes against the VEGFR-2 kinase. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower IC50 value indicates a more potent inhibitor.

ScaffoldCompoundTargetIC50 (nM)Citation(s)
Quinoline LenvatinibVEGFR-21.3[5]
Quinoline CabozantinibVEGFR-20.035[6]
Quinoline Novel 7-Chloro-4-(piperazin-1-yl)quinoline Derivative (4q)VEGFR-246.0[7]
Indole SunitinibVEGFR-29.0[5]
Indole N-alkylindole derivative (2a)VEGFR-2Potent inhibition (qualitative)[8]
Indole Anilino-indole derivative (VII)VEGFR-245.0[9]
Performance in Cancer Cell Cytotoxicity

The ultimate goal of an anticancer drug is to kill or inhibit the growth of cancer cells. The MTT assay is a colorimetric assay used to assess cell viability. The following table compares the cytotoxic activity (IC50) of quinoline and indole-based compounds against various cancer cell lines.

ScaffoldCompoundCell LineIC50 (µM)Citation(s)
Quinoline Novel 7-Chloro-4-(piperazin-1-yl)quinoline Derivative (4q)MCF-71.21[7]
Quinoline Pyrazolo[4,3-f]quinoline derivative (76)-0.014 (as haspin kinase inhibitor)[10]
Indole N-alkylindole derivative (2a)MCF-70.13[8]
Indole N-alkylindole derivative (3a)518A20.6[8]

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[11] In cancer, tumors exploit this pathway to ensure a supply of nutrients and oxygen for their growth and metastasis.[11] The binding of the ligand, VEGF-A, to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[11]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Binding PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K EndothelialCell Endothelial Cell Proliferation, Migration, Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Workflow for Inhibitor Validation

The validation of a potential kinase inhibitor involves a multi-step process, starting from the direct assessment of its effect on the target enzyme to evaluating its activity in a cellular context.

Experimental_Workflow Synthesis Compound Synthesis (Quinoline/Indole Derivatives) KinaseAssay In Vitro VEGFR-2 Kinase Assay Synthesis->KinaseAssay CellCulture Cancer Cell Line Culture (e.g., MCF-7) Synthesis->CellCulture DetermineIC50_Kinase Determine IC50 (Enzyme Inhibition) KinaseAssay->DetermineIC50_Kinase LeadOptimization Lead Optimization DetermineIC50_Kinase->LeadOptimization MTTAssay MTT Cytotoxicity Assay CellCulture->MTTAssay DetermineIC50_Cell Determine IC50 (Cell Viability) MTTAssay->DetermineIC50_Cell DetermineIC50_Cell->LeadOptimization

Caption: Workflow for evaluating novel kinase inhibitors.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation reaction, which is detected as a luminescent signal. A decrease in signal indicates inhibition of the kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo™ MAX reagent

  • 96-well white microplates

Procedure:

  • Add 5 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add 10 µL of the VEGFR-2 enzyme to each well.

  • Initiate the reaction by adding 10 µL of a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add 25 µL of Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cell Viability/Cytotoxicity Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[12]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]

  • Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.[14]

  • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[14]

  • Incubate the plate for 1.5-4 hours at 37°C until purple formazan crystals are visible.[14]

  • Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[14]

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

While isobutylquinoline itself is not currently pursued as a drug scaffold, its parent structure, quinoline, is a highly validated and successful privileged scaffold in medicinal chemistry. The comparative data presented here demonstrates that the quinoline scaffold is on par with other well-established scaffolds like indole for the development of potent kinase inhibitors targeting VEGFR-2. The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Therefore, the exploration of novel isobutylquinoline derivatives and other substituted quinolines remains a promising avenue for the discovery of next-generation cancer therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isobutylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as isobutylquinoline, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards.

Isobutylquinoline is identified as a substance that causes skin irritation and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, it must be handled and disposed of as hazardous waste according to local, regional, and national regulations[1][3][4]. Releasing this chemical into the environment, including drains or watercourses, is to be strictly avoided[1][5][6].

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation[1].
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and aerosols[7].
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Self-contained breathing apparatus (in case of major spill)To prevent inhalation of vapors[1].

All handling of isobutylquinoline waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Step-by-Step Disposal Procedure

The following is a procedural guide for the safe disposal of isobutylquinoline and its contaminated materials.

1. Waste Segregation:

  • Do not mix isobutylquinoline waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Keep solid waste (e.g., contaminated gloves, absorbent materials) separate from liquid waste.

2. Spill Management:

  • In the event of a spill, immediately contain the area.

  • Remove all potential ignition sources from the vicinity[3].

  • Use an inert absorbent material such as sand, dry clay, diatomaceous earth, or vermiculite (B1170534) to soak up the spill[3][5][8].

  • Once absorbed, collect the material into a suitable, clearly labeled, and closed container for hazardous waste.

3. Containerization of Waste:

  • Use only approved hazardous waste containers that are compatible with isobutylquinoline.

  • Ensure containers are in good condition and can be securely sealed.

  • Label the waste container clearly with "Hazardous Waste" and "Isobutylquinoline."

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the storage area cool and dry, away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste management company[4][5].

  • Provide all necessary documentation, including the Safety Data Sheet (SDS), to the waste disposal service.

6. Decontamination of Empty Containers:

  • Empty containers that held isobutylquinoline must also be treated as hazardous waste.

  • They should be taken to an approved waste handling site for recycling or disposal and must not be reused[1][5].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of isobutylquinoline.

cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Isobutylquinoline Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Liquid vs. Solid) ppe->segregate collect Collect Waste into Approved Hazardous Waste Container segregate->collect spill If Spill Occurs: Contain with Inert Absorbent spill->collect Spill Cleanup label_container Label Container Correctly collect->label_container store Store in Designated Secure Area label_container->store contact_ehs Contact EHS or Licensed Waste Management Company store->contact_ehs documentation Provide Necessary Documentation (SDS) contact_ehs->documentation transport Arrange for Waste Pickup & Transport documentation->transport end End: Proper Disposal Complete transport->end

References

Personal protective equipment for handling Isobutylquinoleine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isobutylquinoline. Following these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Summary and Personal Protective Equipment (PPE)

Isobutylquinoline is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[1][2][3] Some safety data sheets also indicate it may be harmful if swallowed and can cause mild eye irritation.[4] Adherence to proper PPE protocols is mandatory to mitigate these risks.

HazardGHS ClassificationRecommended PPE
Skin Contact Skin Irritation, Category 2[1]Chemically resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber).[1][5] Wear a lab coat or other protective clothing to prevent skin contact.[6][7]
Eye Contact Causes mild eye irritation[4]Tight-fitting safety goggles or safety glasses with side-shields .[1][6] A face shield should be used in situations with a high potential for splashing.[1][5]
Inhalation May cause respiratory irritation[8]Work in a well-ventilated area or use a chemical fume hood.[1] If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[1][6]
Ingestion May be harmful if swallowed[4][9]Do not eat, drink, or smoke in laboratory areas.[10] Wash hands thoroughly after handling.[1]
Environmental Toxic to aquatic life with long lasting effects[1][2][3]Prevent release to the environment.[1] Collect spillage and dispose of as hazardous waste.[1][11]

Standard Operating Procedure for Handling Isobutylquinoline

1. Preparation and Engineering Controls:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep away from ignition sources and naked flames.[1]

2. Donning Personal Protective Equipment (PPE):

  • Wear a lab coat or other protective clothing.[6]

  • Put on tight-fitting safety goggles and a face shield if there is a risk of splashing.[1][6]

  • Wear chemically resistant gloves.[1] Check gloves for any signs of degradation or puncture before use.

3. Handling and Use:

  • Avoid direct contact with skin and eyes.[1]

  • Avoid inhaling vapors.[1]

  • Dispense the chemical carefully to avoid splashing or creating aerosols.[12]

  • Keep containers tightly closed when not in use.[1]

4. In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and water.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[4] Seek medical attention.[1]

  • Inhalation: Move to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[1] Seek immediate medical attention.[4]

5. Spill Management:

  • In case of a small spill, absorb the chemical with an inert material such as sand, earth, or vermiculite.[4]

  • For a major spill, evacuate the area and use a self-contained breathing apparatus.[1]

  • Collect the absorbed material into a suitable, labeled container for disposal.[4]

  • Prevent the spill from entering drains, surface water, or groundwater.[1]

6. Waste Disposal:

  • Dispose of Isobutylquinoline waste and contaminated materials as hazardous waste.[4]

  • All waste must be disposed of in accordance with local, regional, and national regulations.[4][11] Do not dispose of it in the regular trash or pour it down the drain.[12]

  • Empty containers may retain product residue and should be treated as hazardous waste.[4]

Experimental Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Dispense Isobutylquinoline (Avoid Splashing/Aerosols) C->D E Perform Experiment D->E F Close Container E->F L Spill Occurs E->L M Exposure Occurs E->M G Collect Waste (Chemical & Contaminated Materials) F->G H Label Hazardous Waste G->H I Store Waste for Pickup H->I J Doff PPE I->J K Wash Hands Thoroughly J->K N Follow Spill Management Protocol L->N O Follow First-Aid Measures M->O

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.